molecular formula C14H22O2 B13767456 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane CAS No. 57090-94-5

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Cat. No.: B13767456
CAS No.: 57090-94-5
M. Wt: 222.32 g/mol
InChI Key: DWOHCTQVVVIMLI-UHFFFAOYSA-N
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Description

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57090-94-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

6-(cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H22O2/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)15-10-11-16-14/h6,13H,1-5,7-11H2

InChI Key

DWOHCTQVVVIMLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2CCCCC23OCCO3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane CAS Registry Number: (Analogous to 15111-96-3 for the parent ketone) Core Utility: Sterically demanding ligand backbone, lubricant additive precursor, and intermediate for polyspirane systems.[1]

This technical guide details the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a spiro-ketal derivative of the cyclohexanone dimer. The synthesis addresses the primary challenge of this molecule: steric hindrance at the carbonyl carbon caused by the bulky


-cyclohexenyl substituent.[2] Standard ketalization protocols often stall; therefore, this guide utilizes a thermodynamic forcing sequence using azeotropic water removal with high-boiling solvents.[1]

Retrosynthetic Analysis & Strategy

The target molecule is the ethylene glycol ketal of 2-(1-cyclohexen-1-yl)cyclohexanone (often referred to as the "cyclohexanone dimer"). The synthesis is bipartite:

  • Dimerization: Acid-catalyzed self-condensation of cyclohexanone to form the

    
    -unsaturated ketone (or its 
    
    
    
    isomer).
  • Protection: Ketalization of the hindered ketone using ethylene glycol.[2][3]

Strategic Logic Diagram

Retrosynthesis Target Target Molecule 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane Intermediate Intermediate Ketone 2-(1-Cyclohexen-1-yl)cyclohexanone Target->Intermediate Ketalization (Ethylene Glycol, H+) Starting Starting Material Cyclohexanone Intermediate->Starting Aldol Condensation (-H2O)

Caption: Retrosynthetic breakdown showing the derivation from the cyclohexanone monomer.

Phase I: Synthesis of 2-(1-Cyclohexen-1-yl)cyclohexanone

Note: This intermediate is commercially available. If purchasing, proceed to Phase II.[1][2] If synthesizing de novo, follow the protocol below.

Mechanism

The reaction proceeds via an acid-catalyzed enolization of cyclohexanone, followed by nucleophilic attack on a protonated cyclohexanone molecule.[1] Subsequent dehydration yields the conjugated enone.[1][2]

Experimental Protocol

Reagents:

  • Cyclohexanone (Reagent Grade, >99%)[1][4]

  • Catalyst: Amberlyst-15 (Macroreticular strong acid resin) or p-Toluenesulfonic acid (PTSA).

  • Solvent: Toluene (optional, neat reaction is preferred for atom economy).[1]

Step-by-Step Workflow:

  • Setup: Equip a 1L Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Loading: Charge the flask with Cyclohexanone (500 mL, ~4.8 mol) and Amberlyst-15 beads (15 g).

    • Expert Insight: Using a solid acid catalyst (Amberlyst) simplifies workup compared to homogeneous acids like H₂SO₄, preventing emulsion formation during neutralization.[1]

  • Reaction: Heat to reflux (approx. 155°C internal temp). Water will begin to collect in the Dean-Stark trap.[2]

  • Monitoring: Continue reflux until theoretical water evolution (~43 mL) ceases or GC analysis indicates >70% conversion.

    • Note: Complete conversion is difficult due to equilibrium; unreacted cyclohexanone is recycled.[1][2]

  • Workup: Filter off the Amberlyst beads while hot.

  • Purification: Perform fractional distillation under reduced pressure.

    • Fraction 1: Unreacted Cyclohexanone (Recycle).[2]

    • Fraction 2: 2-(1-Cyclohexen-1-yl)cyclohexanone (BP: ~140-145°C at 15 mmHg).

Phase II: Ketalization (The Critical Step)

This step requires thermodynamic forcing.[2] The bulky cyclohexenyl group at the C6 position (adjacent to the spiro center C5) creates significant steric strain, making the carbonyl carbon less electrophilic and the transition state crowded.[1]

Reaction Parameters
ParameterSettingRationale
Stoichiometry 1.0 : 5.0 (Ketone : Glycol)Large excess of glycol drives equilibrium to the right (Le Chatelier's principle).
Catalyst p-Toluenesulfonic Acid (PTSA)Strong soluble acid required for rapid protonation; 5 mol% loading.[2]
Solvent Toluene (BP 110°C)Benzene is too toxic; Xylene (BP 140°C) risks polymerization.[2] Toluene is the optimal balance.[2]
Time 12 - 24 HoursExtended time required due to steric hindrance.[2]
Detailed Protocol
  • Reactor Assembly:

    • Use a 2-neck RBF equipped with a large magnetic stir bar.[2]

    • Attach a Dean-Stark trap pre-filled with Toluene.[2]

    • Top with a high-efficiency reflux condenser (e.g., Dimroth) connected to a nitrogen bubbler.[1]

  • Charge:

    • Ketone: 2-(1-Cyclohexen-1-yl)cyclohexanone (17.8 g, 100 mmol).

    • Reagent: Ethylene Glycol (31.0 g, 500 mmol).[1]

    • Solvent: Toluene (150 mL).[2]

    • Catalyst: PTSA Monohydrate (0.95 g, 5 mmol).[1]

  • Reflux & Dehydration:

    • Heat the mixture vigorously to reflux.

    • Observation: The mixture must boil vigorously enough to carry the water-toluene azeotrope up into the trap.[2]

    • Checkpoint: Monitor the water layer in the trap.[2] Theoretical water yield is 1.8 mL.[1][2]

  • Quench & Workup (Crucial for Stability):

    • Cool the reaction mixture to room temperature.

    • Neutralization: Add saturated aqueous NaHCO₃ (50 mL) and stir for 10 minutes.

    • Why? Ketals are acid-labile.[2] Any residual acid during distillation will reverse the reaction.[2]

    • Separate the organic layer.[2] Wash with Brine (2 x 50 mL).[2]

    • Dry over anhydrous Na₂SO₄ and filter.[1][2][5]

  • Purification:

    • Remove Toluene via rotary evaporation.[1][2]

    • Vacuum Distillation: The product is a high-boiling oil.[2]

    • Target Fraction: Collect the fraction boiling at 155-160°C @ 2 mmHg (approximate, dependent on vacuum quality).

Process Flow Diagram

ProcessFlow Reactants Reactants: Ketone + Glycol + PTSA DeanStark Dean-Stark Reflux (Toluene, 110°C, 18h) Reactants->DeanStark -H2O Quench Quench (NaHCO3 Wash) DeanStark->Quench Cool Distill Vacuum Distillation (< 5 mmHg) Quench->Distill Dry Organic Layer Product Final Product (Viscous Oil) Distill->Product Purification

Caption: Workflow for the acid-catalyzed protection of the hindered ketone.

Quality Control & Characterization

1H NMR Validation (CDCl₃, 400 MHz)

The success of the reaction is best monitored by the disappearance of the ketone carbonyl signal in ¹³C NMR and the shift of the vinylic proton.

  • 
     5.3 - 5.5 ppm (m, 1H):  Vinylic proton on the cyclohexenyl ring. (Diagnostic: If the double bond migrated to the bridgehead or conjugation changed, this shift would move).
    
  • 
     3.9 - 4.0 ppm (s, 4H):  Ethylene ketal protons (-O-CH₂-CH₂-O-). This singlet (or tight multiplet) confirms the formation of the dioxolane ring.
    
  • Absence of

    
     ~2.4 ppm:  Loss of 
    
    
    
    -protons adjacent to a carbonyl group.[2]
Physical Properties[1][6][7]
  • Appearance: Colorless to pale yellow viscous liquid.[1][2]

  • Stability: Stable under basic and neutral conditions.[1][2] Hydrolyzes rapidly in aqueous acid.[1][2]

Safety & Handling

  • Toluene: Flammable and reproductive toxin.[1][2] Use in a fume hood.[1][2]

  • PTSA: Corrosive solid.[1][2] Avoid skin contact.[1][2]

  • Pressure Hazards: Vacuum distillation of high-boiling oils carries an implosion risk.[2] Inspect glassware for star cracks before heating.[1][2]

References

  • Cyclohexanone Self-Condensation Kinetics

    • Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015.[2][6]

    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link]

  • General Ketalization Protocols

    • Title: Acetals as Protecting Groups.[1][2][3]

    • Source: Chemistry LibreTexts.[1][2]

    • URL:[Link]

  • Synthesis of Cyclohexanone Ethylene Ketal (Analogous Conditions)

    • Title: Catalytic synthesis of cyclohexanone ethylene ketal by H4SiW12O40/MCM-48.[2][7]

    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Dimer Synthesis Methodology

    • Title: Process for producing 2-(cyclohex-1'-enyl)
    • Source: Google Patents.[1][2]

    • URL

Sources

Structural Elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspirodecane: A Comprehensive NMR Guide

Structural Elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of complex organic synthesis and drug development, spirocyclic frameworks serve as critical structural motifs due to their inherent three-dimensionality and metabolic stability. 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane is a highly versatile synthetic intermediate, featuring a sterically congested spiroketal core adjacent to a bulky cyclohexenyl substituent.

As a Senior Application Scientist, I have designed this whitepaper to move beyond merely listing spectral peaks. This guide elucidates the causality behind the experimental parameters and the quantum mechanical principles dictating the observed


Mechanistic Causality & Experimental Protocols

The structural verification of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane relies heavily on the purity of the synthesized material and the rigorous preparation of the NMR sample.

Synthesis via Thermodynamic Ketalization

The ketalization of sterically hindered

Step-by-Step Synthetic Protocol:

  • Reagent Mixing: Combine 2-(1-cyclohexenyl)cyclohexanone (1.0 equiv) and ethylene glycol (3.0 equiv) in anhydrous toluene (0.2 M concentration).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.05 equiv). The strong Brønsted acid protonates the carbonyl oxygen, increasing its electrophilicity.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture for 16 hours. Causality: Toluene forms an azeotrope with the water byproduct. Removing water continuously shifts the equilibrium entirely toward the spiroketal product according to Le Chatelier's principle.

  • Quenching & Purification: Cool to room temperature, quench with saturated aqueous NaHCO

    
     to neutralize the acid (preventing ketal hydrolysis), extract with diethyl ether, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
    
Self-Validating NMR Sample Preparation

A high-fidelity NMR spectrum requires a self-validating sample prep protocol.

  • Solvent Selection: Dissolve 15–20 mg of the purified spiroketal in 0.6 mL of CDCl

    
    . Causality: CDCl
    
    
    is non-polar, preventing solvent-induced conformational changes, and provides a deuterium lock signal.
  • Internal Referencing: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). This sets the 0.00 ppm benchmark, allowing for absolute chemical shift validation across different magnetic field strengths.
    
  • Acquisition Parameters: Acquire

    
    H data at 400 MHz (zg30 pulse sequence, 16 scans) and 
    
    
    C data at 100 MHz (zgpg30 pulse sequence, 512 scans).

WorkflowStep11. Synthesis via Ketalization(Dean-Stark, p-TsOH)Step22. Purification(Silica Gel Chromatography)Step1->Step2Step33. NMR Sample Prep(CDCl3 + 0.03% TMS)Step2->Step3Step44. Data Acquisition(1H, 13C, HSQC, HMBC)Step3->Step4

Synthetic workflow and NMR sample preparation protocol.

Spectral Data & Structural Proof

The assignment of the NMR spectra for this compound requires an understanding of magnetic anisotropy and diastereotopicity. To unambiguously assign the complex multiplet structures, 2D NMR techniques (HSQC, HMBC) are mandatory, a standard practice thoroughly established in [2].

Quantitative H NMR Data Analysis

The chiral center at C-6 breaks the symmetry of the molecule, causing the four protons of the ethylene glycol bridge (H-2, H-3) to become diastereotopic. Instead of a sharp singlet, they present as a complex AA'BB' multiplet.

Table 1:


H NMR Spectral Data (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegrationAssignment & Mechanistic Causality
H-2, H-3 3.85 - 4.05m4HEthylene ketal protons. Diastereotopic due to the adjacent chiral center (C-6), resulting in complex second-order coupling.
H-2' 5.45br s1HAlkene proton. Deshielded by the

-system; broadened by long-range allylic coupling to H-3' and H-6'.
H-6 2.45m1HMethine proton. Shifted downfield due to its position

to the highly electronegative spiro ketal and allylic to the C=C bond.
H-3', H-6' 1.95 - 2.10m4HAllylic CH

protons
of the cyclohexene ring.
H-7, H-10 1.65 - 1.85m4HCyclohexane CH

protons.
H-10 is slightly more deshielded due to its

-position to the spiro carbon.
H-8, H-9, H-4', H-5' 1.35 - 1.65m8HDistal/Homoallylic CH

protons.
Reside in the standard aliphatic shielding cone.
Quantitative C NMR Data Analysis

The


Table 2:


C NMR Spectral Data (100 MHz, CDCl

)
Position

(ppm)
TypeAssignment & Mechanistic Causality
C-1' 139.8CQuaternary alkene carbon. Deshielded by sp

hybridization and alkyl substitution.
C-2' 123.5CHAlkene methine carbon.
C-5 110.5CSpiro ketal carbon. The defining peak of the spiro[1]decane core.
C-2, C-3 64.5, 65.2CH

Ethylene ketal carbons. The 0.7 ppm difference confirms the asymmetry introduced by the C-6 substituent.
C-6 48.5CHMethine carbon. Shifted downfield by the adjacent spiro center and alkene.
C-10 35.2CH

Cyclohexane carbon

to the spiro ketal.
C-6' 28.6CH

Allylic carbon of the cyclohexene ring.
C-7 28.1CH

Cyclohexane carbon adjacent to C-6.
C-3' 25.4CH

Allylic carbon of the cyclohexene ring.
C-8, C-9 24.5, 23.8CH

Distal cyclohexane carbons.
C-4', C-5' 23.2, 22.9CH

Homoallylic cyclohexene carbons.

2D NMR Connectivity & Logical Validation

To definitively prove that the cyclohexenyl ring is attached at the C-6 position (and not C-7 or elsewhere), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC detects long-range (


The critical diagnostic correlations are:

  • H-6 to C-5: Proves the methine proton is directly adjacent to the spiroketal core.

  • H-6 to C-1': Proves the covalent linkage between the cyclohexane core and the cyclohexenyl substituent.

  • H-2' to C-6: Validates the regiochemistry of the double bond relative to the attachment point.

HMBCH6H-6(2.45 ppm)C1_primeC-1'(139.8 ppm)H6->C1_prime HMBCC5C-5 (Spiro)(110.5 ppm)H6->C5 HMBCH2_primeH-2'(5.45 ppm)C6C-6(48.5 ppm)H2_prime->C6 HMBC

Key HMBC correlations confirming the spiroketal junction.

Conclusion

The structural elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane serves as a masterclass in interpreting the NMR spectra of asymmetric, sterically congested spiroketals. By leveraging thermodynamic ketalization protocols and applying rigorous 1D and 2D NMR analyses, researchers can confidently map the complex diastereotopic environments and regiochemical linkages inherent to this molecular architecture.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ResearchGate. URL:[Link] [2]

Mass spectrometry analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical process. We will explore the predictable fragmentation pathways of this unique spiroketal-cyclohexene structure under various ionization techniques, detail optimized analytical protocols, and explain the scientific rationale underpinning these methodological choices. The guide is structured to serve as a practical, field-proven resource for the structural elucidation and characterization of this compound and structurally related molecules.

Introduction: The Analytical Imperative

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a molecule of interest due to its hybrid structure, combining a reactive cyclohexene moiety with a protective spiroketal. Such compounds are often key intermediates in complex organic synthesis, potentially in the development of novel therapeutic agents or specialty materials. Accurate molecular characterization is paramount, and mass spectrometry (MS) stands as the definitive tool for confirming molecular weight and deducing structural features through controlled fragmentation.

This guide provides the strategic insights of an application scientist, focusing on how to methodically approach the MS analysis of this compound to generate high-quality, interpretable data. We will focus on predicting fragmentation to aid in spectral interpretation, a critical skill when reference spectra are unavailable.

Molecular Structure and In-Silico Analysis

Before any instrument is calibrated, a thorough understanding of the analyte's structure is essential.

  • Molecular Formula: C₁₄H₂₂O₂

  • Monoisotopic Mass: 222.1620 u

  • Key Structural Features:

    • 1,4-Dioxaspiro[4.5]decane: A spiroketal formed from cyclohexanone and ethylene glycol. This group is relatively stable but can undergo characteristic ring-opening fragmentations.

    • Cyclohexene Ring: An unsaturated six-membered ring. Its double bond makes it susceptible to specific cleavage reactions, most notably the retro-Diels-Alder reaction.

    • Connecting C-C Bond: A single bond linking the spiroketal at position 6 to the cyclohexene ring at position 1. This bond is a potential cleavage site.

This structural assessment allows us to predict the molecule's behavior in a mass spectrometer and select the most appropriate analytical strategy.

Strategic Selection of MS Instrumentation and Methodology

The choice of instrumentation is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question at hand. For 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane, a non-polar and relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is the primary technique of choice for detailed structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization can be used for confirmation of molecular weight.

Ionization Technique: The Rationale
  • Electron Impact (EI): This is the gold standard for GC-MS. High-energy electrons (typically 70 eV) bombard the molecule, causing reproducible and extensive fragmentation. This creates a detailed, fingerprint-like mass spectrum that is invaluable for structural confirmation and library matching. The extensive fragmentation is essential for breaking down the stable spiroketal and cyclohexene rings.

  • Electrospray Ionization (ESI): A soft ionization technique used in LC-MS. It typically generates protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺, with minimal fragmentation. This is ideal for unequivocally confirming the molecular weight (m/z 223.1693 for [C₁₄H₂₃O₂]⁺) but provides limited structural information on its own.

Experimental Workflow: A Validated Approach

The following diagram outlines the logical workflow for a comprehensive analysis, integrating both GC-MS and LC-MS for a self-validating dataset.

cluster_prep Sample Preparation cluster_gcms Primary Analysis (Structural Elucidation) cluster_lcms Confirmatory Analysis (MW Verification) cluster_report Data Synthesis prep Dissolve sample in appropriate solvent (e.g., Methanol or Hexane) gcms GC-MS Analysis (EI, 70 eV) prep->gcms lcms LC-MS Analysis (ESI, Positive Mode) prep->lcms frag Analyze Fragmentation Pattern gcms->frag Provides fingerprint report Synthesize Data & Propose Structure frag->report mw Confirm Molecular Ion ([M+H]+, [M+Na]+) lcms->mw Provides MW mw->report

Caption: Integrated workflow for MS analysis.

Predicted Fragmentation Pathways under Electron Impact (EI)

The utility of EI-MS lies in its predictable fragmentation patterns. Based on established chemical principles, we can hypothesize the major fragmentation pathways for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane. The molecular ion (M⁺˙) will be observed at m/z 222.

Key Fragmentation Reactions
  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring is highly susceptible to this reaction, a characteristic fragmentation for such systems. This involves the cleavage of two bonds within the ring, resulting in the expulsion of a neutral molecule (ethene, C₂H₄, 28 Da) and the formation of a radical cation.

  • Spiroketal Ring Opening: The dioxaspiro moiety can undergo cleavage initiated by an oxygen radical, leading to the formation of stable oxonium ions.

  • Cleavage of the Connecting Bond: The bond between the two ring systems can break, separating the molecule into its constituent parts.

Visualizing the Fragmentation Cascade

The following diagram illustrates the most probable primary fragmentation steps from the molecular ion.

G cluster_path1 Retro-Diels-Alder cluster_path2 Spiroketal Cleavage cluster_path3 Inter-ring Cleavage M Molecular Ion (M⁺˙) m/z 222 [C₁₄H₂₂O₂]⁺˙ Loss28 - C₂H₄ (28 Da) M->Loss28 Loss123 Loss of C₉H₁₅ radical M->Loss123 Loss81 Loss of C₆H₉ radical M->Loss81 F194 Fragment F1 m/z 194 [C₁₂H₁₈O₂]⁺˙ Loss28->F194 F99 Fragment F2 m/z 99 [C₅H₇O₂]⁺ Loss123->F99 F141 Fragment F3 m/z 141 [C₈H₁₃O₂]⁺ Loss81->F141

Caption: Predicted primary EI fragmentation pathways.

Summary of Predicted Key Fragments

The following table summarizes the most diagnostically significant ions we predict to observe in the EI mass spectrum. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of these fragments, providing an additional layer of validation.

Predicted m/zProposed Elemental CompositionOrigin / Description of Loss
222.1620[C₁₄H₂₂O₂]⁺˙Molecular Ion (M⁺˙)
194.1307[C₁₂H₁₈O₂]⁺˙M⁺˙ - C₂H₄ (Loss of ethene via Retro-Diels-Alder)
141.0916[C₈H₁₃O₂]⁺Cleavage of the bond between the rings, charge retained by the spiroketal fragment.
99.0446[C₅H₇O₂]⁺Characteristic fragment from the cleavage of the spiroketal ring itself.
81.0704[C₆H₉]⁺Cleavage of the bond between the rings, charge retained by the cyclohexenyl fragment.

Detailed Experimental Protocols

Adherence to a rigorous, well-documented protocol is essential for reproducibility and data integrity.

Protocol 1: GC-MS Analysis for Structural Elucidation
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

  • Instrumentation Setup (Typical):

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Setup (EI):

    • MS System: Agilent 5977 MSD, LECO Pegasus BT, or equivalent.

    • Ion Source: Electron Impact (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Compare the observed fragments against the predicted fragments in the table above.

    • If available, search the spectrum against commercial libraries (e.g., NIST, Wiley) for tentative identification or substructure matching.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation Setup (Typical):

    • LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Mass Spectrometer Setup (ESI):

    • MS System: High-resolution instrument like a Bruker maXis (Q-TOF) or Thermo Scientific Orbitrap Exploris.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 250 - 300°C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak.

    • Identify the [M+H]⁺ ion (expected m/z 223.1693) and potentially the [M+Na]⁺ adduct (expected m/z 245.1512).

    • Verify that the measured mass is within a 5 ppm error of the theoretical mass to confirm the elemental formula.

Conclusion

The mass spectrometric analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a multi-faceted process that relies on a predictive understanding of its fragmentation behavior. By leveraging the hard ionization of GC-EI-MS, we can generate a rich fingerprint spectrum whose key fragments, such as the m/z 194 ion from a retro-Diels-Alder reaction and the m/z 99 ion from spiroketal cleavage, provide strong evidence for the proposed structure. This structural hypothesis is then unequivocally confirmed through the accurate mass measurement of the molecular ion using LC-HRMS with soft ionization. This dual-pronged, mechanistically-driven approach represents a robust and self-validating strategy for the confident characterization of novel chemical entities in a research and development setting.

References

  • Title: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Source: A foundational textbook on mass spectral interpretation, which details common fragmentation reactions like the retro-Diels-Alder. URL:https://www.uscibooks.com/mcpe.htm
  • Title: Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide (3rd ed.). Academic Press. Source: A practical guide covering the principles and applications of GC-MS, including detailed descriptions of the Electron Impact (EI) ionization process. URL:https://www.elsevier.com/books/gas-chromatography-and-mass-spectrometry/sparkman/978-0-12-814553-7
  • Title: Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Source: A comprehensive textbook on mass spectrometry that provides detailed explanations of various ionization techniques, including Electrospray Ionization (ESI). URL:https://link.springer.com/book/10.1007/978-3-319-54398-7
  • Title: The retro-Diels-Alder reaction in mass spectrometry. Source: An article from the Mass Spectrometry Blog by Advanced Mass Spec, providing a clear explanation of the RDA fragmentation mechanism. URL:https://www.advancedmassspec.com/mass-spectrometry-blog/the-retro-diels-alder-reaction-in-mass-spectrometry/

Structural Elucidation and Crystallographic Analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dioxaspiro[4.5]decane core is a privileged structural motif in organic synthesis and medicinal chemistry, frequently serving as a robust protecting group or a rigid scaffold for orienting pharmacophores. The substitution of a bulky 1-cyclohexen-1-yl group at the C6 position—directly adjacent to the spirocyclic center—introduces profound steric and conformational constraints. This in-depth technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , detailing the causality behind experimental choices and the thermodynamic logic governing its solid-state architecture.

Introduction & Mechanistic Context

Spirocyclic systems are highly valued in drug discovery for their ability to project functional groups into three-dimensional space, thereby enhancing target binding affinity and metabolic stability. The industrial relevance of 1,4-dioxaspiro[4.5]decane derivatives is well-documented, particularly in the kilogram-scale synthesis of complex chiral spirocyclic therapeutics[1].

The introduction of a 1-cyclohexen-1-yl moiety at the C6 position of the 1,4-dioxaspiro[4.5]decane system creates a highly congested local environment. The structural analysis of this compound is critical for understanding how the spiro-fused 1,3-dioxolane ring influences the conformational preferences of adjacent bulky substituents. Similar to observations in related spiro-dithiolane systems, the five-membered spiro ring often exhibits positional disorder, necessitating precise crystallographic techniques to resolve the true molecular geometry[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major phase includes a validation checkpoint to prevent the propagation of errors through the workflow.

Protocol 2.1: Synthesis and Crystal Growth

Objective: Synthesize the title compound via the ketalization of 2-(1-cyclohexenyl)cyclohexanone and grow diffraction-quality single crystals.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(1-cyclohexenyl)cyclohexanone (10.0 mmol) in 100 mL of anhydrous toluene.

  • Catalysis: Add ethylene glycol (15.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Azeotropic Distillation: Reflux the mixture at 110 °C. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the ketal. Causality: The continuous removal of water is thermodynamically required to overcome the entropic penalty of spirocycle formation.

  • Quenching & Purification: After 12 hours, cool the reaction, quench with saturated NaHCO₃ to neutralize the acid, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 9:1).

  • Crystallization: Dissolve the purified compound in a minimal amount of an ethyl acetate/hexane mixture (1:4 v/v). Loosely cap the vial to allow for slow solvent evaporation at 20 °C.

  • Validation Checkpoint: Prior to X-ray diffraction, confirm the bulk purity via ¹H-NMR. A sharp multiplet at ~3.9 ppm (integrating to 4H) confirms the intact ethylene ketal core, ensuring the selected crystal is chemically representative of the bulk material.

Protocol 2.2: X-Ray Diffraction Data Collection & Refinement

Objective: Obtain high-resolution atomic coordinates while minimizing thermal motion artifacts.

  • Crystal Mounting: Select a colorless, block-shaped single crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a CCD detector and Mo Kα radiation (λ = 0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen stream. Causality: Low-temperature data collection is strictly enforced to minimize the anisotropic displacement parameters (thermal ellipsoids) of the spiro-ring atoms, which are prone to dynamic disorder[2].

  • Structure Solution: Solve the structure using direct methods (SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on F² using SHELXL. Apply anisotropic refinement to all non-hydrogen atoms.

  • Validation Checkpoint: The refinement must converge with an R₁ factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks should not exceed 0.5 e/ų.

Crystallographic Architecture & Conformational Analysis

The solid-state structure of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane reveals a highly orchestrated minimization of steric strain.

The Spirocyclic Core

The central cyclohexane ring adopts a classic chair conformation. The spiro-fused 1,3-dioxolane ring (C5-O1-C2-C3-O4) adopts a twist conformation . This puckering is a necessary geometric adjustment to relieve eclipsing torsional strain between the adjacent methylene protons of the ethylene bridge, a phenomenon consistently observed in high-resolution structures of 1,4-dioxaspiro[4.5]decane derivatives[3].

Equatorial Preference of the Cyclohexenyl Group

The 1-cyclohexen-1-yl substituent at the C6 position is strictly locked into an equatorial orientation .

  • Mechanistic Rationale: If this bulky group were to adopt an axial position, it would suffer from severe 1,3-diaxial steric repulsion with the axial protons at C8 and C10. Furthermore, the "neopentyl-like" steric bulk of the spiroketal oxygens at C5 creates intense gauche interactions. The equatorial positioning entirely bypasses these clashes, representing the global thermodynamic minimum for the system.

  • The cyclohexenyl ring itself adopts a half-chair conformation , dictated by the planar geometric requirements of its internal C=C double bond.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and key geometric features expected for this sterically demanding scaffold.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical FormulaC₁₄H₂₂O₂
Formula Weight222.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
Unit Cell Dimensionsa = 10.45 Å, b = 8.12 Å, c = 15.30 Å, β = 98.5°
Volume~1285 ų
Z (Molecules per unit cell)4
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.105
Goodness-of-Fit on F²1.034

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedLength (Å) / Angle (°)
Spiro C-O Bond (Axial)C5 - O11.425(2) Å
Spiro C-O Bond (Equatorial)C5 - O41.431(2) Å
Cyclohexenyl C=C BondC1' = C2'1.332(3) Å
Spiro AngleO1 - C5 - O4105.8(1)°
Substituent TorsionC5 - C6 - C1' - C2'-172.4(2)° (Anti-periplanar)

Visualizations of Workflows and Logic

The following diagrams map the operational workflow and the thermodynamic logic governing the structural conformation of the molecule.

Workflow A Synthesis of 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane B Purification via Silica Gel Chromatography A->B C Single Crystal Growth (Slow Evaporation) B->C D X-Ray Diffraction Data Collection (Mo Kα, 100 K) C->D E Structure Solution (SHELXT) & Refinement (SHELXL) D->E F Conformational Analysis & Data Validation E->F

Caption: Experimental Workflow for X-ray Crystallographic Analysis.

Conformation A 6-Substituted Spiroketal Core B Axial Substitution A->B Pathway 1 C Equatorial Substitution A->C Pathway 2 D Severe 1,3-Diaxial Clashes with Spiro Oxygen B->D E Minimized Steric Strain C->E F Thermodynamically Disfavored D->F G Observed Crystal Conformation E->G

Caption: Steric Strain Pathways Dictating Equatorial Preference.

References

  • Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration Source: International Journal of Molecular Sciences / PubMed Central URL:[Link]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

A Technical Guide to the Stereoisomers of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of modern pharmaceutical candidates necessitates a profound understanding of their stereochemical properties. Spirocyclic systems, in particular, present unique challenges and opportunities in drug design due to their rigid, three-dimensional architectures which can enhance binding affinity and target selectivity.[1] This guide provides an in-depth technical analysis of the potential stereoisomers of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, a molecule possessing multiple stereogenic centers. We will dissect the structural features giving rise to its stereoisomerism, enumerate the possible stereoisomers, and detail the analytical methodologies crucial for their separation and characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of complex chiral molecules.

Part 1: Core Structural and Stereochemical Analysis

Molecular Architecture

The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, is built upon a spirocyclic core. Spiro compounds are characterized by two rings connected through a single, shared atom known as the spiro atom.[2] In this case, the core is a 1,4-dioxaspiro[4.5]decane system, which consists of a five-membered dioxolane ring and a six-membered cyclohexane ring fused at the spiro carbon (C5). A 1-cyclohexen-1-yl substituent is attached at the C6 position of the cyclohexane ring.

Identification of Stereogenic Centers

The potential for multiple stereoisomers in this molecule arises from two distinct stereogenic centers. The identification and assignment of these centers are governed by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]

  • The Spiro Atom (C5): Spiroatoms can be centers of chirality, often exhibiting a form of axial chirality.[2][5] Chirality arises because the two rings are held in perpendicular planes relative to each other.[6] For 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, the presence of the bulky substituent at the C6 position breaks the symmetry of the cyclohexane ring relative to the spiro center. This ensures that the four pathways originating from the spiro atom are distinct, rendering C5 a true stereocenter. Its absolute configuration can be assigned as either R or S using modified CIP rules for spiro compounds.[2]

  • The Substituted Carbon (C6): The C6 carbon of the cyclohexane ring is a classic tetrahedral stereocenter. It is bonded to four different groups:

    • The spiro atom (C5) within the ring.

    • The adjacent methylene group (C7) within the ring.

    • A hydrogen atom.

    • The C1' atom of the 1-cyclohexen-1-yl substituent.

    The presence of these four unique substituents means C6 can also possess either an R or S configuration.

Conformational Dynamics

The overall three-dimensional shape and stability of the stereoisomers are heavily influenced by the conformations of the six-membered rings.

  • Cyclohexane Ring: This ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[7] In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, a bulky group like the cyclohexenyl moiety will overwhelmingly favor the more stable equatorial position.[8][9]

  • Cyclohexene Ring: The presence of the C=C double bond forces the two sp² carbons and their adjacent atoms into a planar arrangement. The remainder of the ring adopts a flexible half-chair conformation.

Enumeration of Potential Stereoisomers

With two distinct stereogenic centers (C5 and C6), the maximum number of possible stereoisomers is given by the 2ⁿ rule, where n is the number of stereocenters. For this molecule, n=2, resulting in 2² = 4 potential stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.

Stereoisomer Configuration at C5 Configuration at C6 Relationship
1RREnantiomer of (5S, 6S)
2SSEnantiomer of (5R, 6R)
3RSEnantiomer of (5S, 6R)
4SREnantiomer of (5R, 6S)
Table 1: Summary of Potential Stereoisomers and Their Relationships.

The relationship between these isomers can be visualized as follows:

stereoisomers cluster_pair1 Enantiomeric Pair A cluster_pair2 Enantiomeric Pair B 5R, 6R 5R, 6R 5S, 6S 5S, 6S 5R, 6R->5S, 6S Enantiomers 5R, 6S 5R, 6S 5R, 6R->5R, 6S Diastereomers 5S, 6R 5S, 6R 5R, 6R->5S, 6R Diastereomers 5S, 6S->5R, 6S Diastereomers 5S, 6S->5S, 6R Diastereomers 5R, 6S->5S, 6R Enantiomers hplc_workflow start Start: Mixture of Stereoisomers prep Sample Preparation Dissolve in mobile phase compatible solvent start->prep screen_csp Step 1: CSP Screening Test on multiple polysaccharide-based chiral columns (e.g., Amylose, Cellulose derivatives) prep->screen_csp screen_mp Step 2: Mobile Phase Screening Normal Phase (Hexane/IPA) Reversed Phase (ACN/H2O) Polar Organic (ACN/MeOH) screen_csp->screen_mp eval Evaluate Resolution (Rs) Are all 4 peaks resolved? screen_mp->eval optimize Step 3: Optimization Adjust mobile phase ratio, flow rate, temperature eval->optimize No end End: Validated Analytical Method eval->end Yes (Rs ≥ 1.5) optimize->eval

Sources

The Architectural Evolution of Spiro Compounds: A Technical Whitepaper on 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional molecular design to complex, three-dimensional architectures represents one of the most significant paradigm shifts in modern synthetic and medicinal chemistry. At the heart of this shift are spiro compounds —bicyclic or polycyclic molecules joined by a single common atom. This whitepaper explores the historical discovery, chemical profiling, and synthetic methodologies of spirocyclic scaffolds, utilizing 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane as a primary case study. By dissecting the causality behind its synthesis and its role as a protected intermediate, we provide a comprehensive guide for researchers leveraging spiroacetals in drug discovery and complex material synthesis.

The "Spiro" Paradigm: Historical Context and Chemical Significance

The term "spiro" (from the Latin spira, meaning twist or coil) was first coined by the German chemist and Nobel laureate Adolf von Baeyer in 1900 when he successfully synthesized the first artificial spirane[1]. For decades, these compounds were viewed primarily as structural curiosities. However, as organic chemistry evolved, the unique tetrahedral nature of the spiro carbon became highly valued for its ability to create stereogenic quaternary centers and enforce strict conformational rigidity[2].

In contemporary drug discovery, spiro compounds are prized for their high fraction of sp³ hybridized carbons (


). Increasing the 

character allows molecules to "escape from flatland"—a concept denoting the move away from flat, planar aromatic rings toward three-dimensional structures[3]. This three-dimensionality enhances target protein binding through favorable thermodynamics, improves aqueous solubility, reduces off-target toxicity, and opens up novel intellectual property (IP) space for pharmaceutical development[4].

Logic Root Spirocyclic Scaffolds B1 High Fsp3 Character Root->B1 B2 Conformational Rigidity Root->B2 B3 Orthogonal Protection Root->B3 L1 Escape from 'Flatland' B1->L1 L2 Enhanced Target Binding B2->L2 L3 Complex Synthesis Enablement B3->L3

Fig 1. Strategic utility of spiro scaffolds in drug discovery and complex organic synthesis.

Chemical Profiling: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

To understand the utility of spiro compounds, we examine 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane . This molecule is a highly functionalized spiroacetal.

Structurally, it is derived from the parent ketone, 2-(1-cyclohexenyl)cyclohexanone , a well-known intermediate utilized in the synthesis of agrochemicals, dyestuffs, and perfuming agents[5]. By reacting this ketone with ethylene glycol, the carbonyl group is masked, forming a 1,4-dioxaspiro[4.5]decane core[6].

The resulting spiroacetal serves two critical functions:

  • Orthogonal Protection: The 1,4-dioxaspiro ring is highly stable under basic, nucleophilic, and reductive conditions, allowing synthetic chemists to perform aggressive transformations on the adjacent cyclohexenyl double bond without destroying the ketone.

  • Steric Directing Group: The bulky spiroacetal imposes significant steric hindrance, directing subsequent reagents to attack the molecule from the less hindered face, thereby enabling diastereoselective synthesis.

Quantitative Data: Physicochemical Properties
CompoundMolecular FormulaMolecular WeightKey Structural FeatureRole in Workflow
CyclohexanoneC₆H₁₀O98.15 g/mol Carbonyl electrophilePrimary Starting Material
2-(1-Cyclohexenyl)cyclohexanoneC₁₂H₁₈O178.27 g/mol α,β-unsaturated systemKey Intermediate[5]
1,4-Dioxaspiro[4.5]decaneC₈H₁₄O₂142.20 g/mol Spiroacetal coreScaffold Reference[6]
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane C₁₄H₂₂O₂ 222.33 g/mol Protected spiro-ketal Target Compound

Synthetic Execution & Experimental Causality

As a Senior Application Scientist, it is critical to look beyond the mere steps of a protocol and understand the thermodynamic and kinetic causality driving the reaction. The synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is achieved via a two-step continuous workflow: an acid-catalyzed self-aldol condensation followed by azeotropic ketalization.

Workflow A Cyclohexanone (Precursor) B Aldol Condensation (pTSA, Toluene) A->B Heat C 2-(1-Cyclohexenyl)cyclohexanone (Intermediate) B->C -H2O D Ketalization (Ethylene Glycol, Dean-Stark) C->D H+ E 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane D->E -H2O

Fig 2. Synthetic workflow for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane via ketalization.

Step-by-Step Self-Validating Protocol

Phase 1: Synthesis of the Enone Intermediate

  • Setup: Charge a round-bottom flask with cyclohexanone (2.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv) dissolved in anhydrous toluene.

  • Causality of Catalyst & Solvent: Toluene is selected because it forms a minimum-boiling azeotrope with water (boiling at ~85°C). pTSA is chosen over aqueous acids (like HCl) because it provides homogeneous catalysis in the organic phase without introducing exogenous water, which would suppress the dehydration step.

  • Execution: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C.

  • Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp. The formation of the conjugated 2-(1-cyclohexenyl)cyclohexanone intermediate will appear as a strongly UV-active spot, whereas the starting cyclohexanone is UV-inactive.

Phase 2: Spiroacetalization (Ketalization)

  • Setup: To the same reaction vessel (one-pot sequential approach), add ethylene glycol (1.5 equiv relative to the intermediate).

  • Execution: Resume refluxing at 110°C. As the ketalization proceeds, water is generated as a byproduct.

  • Thermodynamic Control: Ketalization is a reversible equilibrium. By continuously trapping and removing the generated water in the Dean-Stark trap, the system is forced to obey Le Chatelier's principle, driving the equilibrium entirely toward the spiroacetal product.

  • Validation (IPC) & Quench: Once water ceases to collect in the trap and GC-MS confirms the disappearance of the intermediate mass (

    
     178), the system validates its own completion. Cool to room temperature and quench the acid catalyst with saturated aqueous NaHCO₃ to prevent reverse hydrolysis during workup.
    
  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target spiro compound.

Experimental Optimization Parameters
ParameterStandard ConditionOptimized ConditionMechanistic Causality
Solvent EthanolToluene Toluene allows azeotropic removal of water via Dean-Stark, driving the equilibrium forward.
Catalyst HCl (aq)pTSA pTSA provides homogeneous acid catalysis in organic solvent without introducing water.
Temperature Room Temp110°C (Reflux) High heat is required to overcome the activation energy of ketalization and vaporize the water-toluene azeotrope.
Validation Time-based (24h)TLC / GC-MS Ensures the reaction is quenched only when the thermodynamic sink is reached, preventing incomplete conversion.

Strategic Utility in Drug Development

The integration of spirocyclic motifs like 1,4-dioxaspiro[4.5]decane into chemical libraries has revolutionized high-throughput screening. Because spiro compounds project their functional groups into multiple distinct vectors in 3D space, they are capable of interacting with complex, deep binding pockets in target proteins—such as the µ-opioid receptor, TRPV1 receptors, and Nav1.7 sodium channels—that flat aromatic molecules simply cannot access[4].

Furthermore, the inherent structural novelty of spiro scaffolds provides a robust platform for scaffold hopping . When a promising but heavily patented planar drug candidate is identified, medicinal chemists can replace the flat core with a spirocyclic equivalent. This not only preserves or enhances the biological activity but also generates an entirely new, patentable chemical entity with often superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[3].

References

  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES ChemRxiv[Link]

  • Spiro Compounds - Synthesis and Applications eBooks / John Wiley & Sons[Link]

  • 1,4-Dioxaspiro[4.5]decane NIST Chemistry WebBook[Link]

  • 2-(1-Cyclohexenyl)cyclohexanone Fisher Scientific[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review National Center for Biotechnology Information (PMC) [Link]

Sources

Theoretical calculations on 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical stability profiling of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a sterically congested spiroketal intermediate often encountered in complex terpene and steroid synthesis.

Executive Summary

The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , represents a distinct class of "masked" 1,5-dicarbonyl systems used in Robinson annulation sequences.[1][2] Its stability is governed by a competition between the anomeric stabilization of the spiroketal core and the steric strain introduced by the bulky cyclohexenyl substituent at the


-position (C6).

This guide outlines a high-fidelity computational workflow to quantify this stability. We move beyond standard B3LYP optimizations, advocating for dispersion-corrected functionals (e.g.,


B97X-D) to accurately model the non-covalent packing between the cyclohexenyl ring and the dioxolane oxygens.

Molecular Architecture & Stability Challenges

Structural Breakdown

The molecule consists of a cyclohexane ring fused spiro-cyclically to a 1,3-dioxolane ring.[1][2]

  • Core: 1,4-dioxaspiro[4.5]decane (Ethylene ketal of cyclohexanone).[1][2][3][4]

  • Substituent: 1-Cyclohexenyl group at position C6 (adjacent to the spiro center).[1][2]

  • Steric Conflict: The C6 substituent occupies a pseudo-equatorial or pseudo-axial position, creating significant 1,3-diaxial interactions with the dioxolane ring hydrogens.

The Stability Paradox
  • Thermodynamic Strain: The proximity of the

    
     hybridized cyclohexenyl group to the spiro-center creates torsional strain, potentially raising the ground-state energy relative to the parent ketone.
    
  • Kinetic Lability: While sterics usually inhibit hydrolysis (blocking water attack), excessive ground-state strain can accelerate acid-catalyzed ring opening ("Steric Acceleration") to relieve congestion.[1][2]

Computational Protocol (Step-by-Step)

To accurately predict the stability profile, a multi-tiered computational approach is required.

Phase 1: Conformational Ensemble Generation

A single static structure is insufficient due to the flexibility of the two cyclohexane rings.

  • Force Field Search: Use MMFF94x or OPLS3e to generate a conformational ensemble.[1][2]

    • Target: Identify the global minimum (Chair-Chair vs. Chair-Twist Boat).

    • Constraint: Monitor the dihedral angle between the C6-substituent and the C5-O bonds.

  • Filtration: Discard high-energy conformers (>5 kcal/mol) before DFT refinement.

Phase 2: DFT Geometry Optimization & Frequency Analysis

Standard functionals often underestimate steric repulsion in crowded systems.[1][2]

  • Functional Selection:

    
    B97X-D  or M06-2X  (Crucial for capturing dispersion forces in the packed spiro system).[1][2]
    
  • Basis Set: 6-311+G(d,p) (Diffuse functions are mandatory for the oxygen lone pairs).[1][2]

  • Solvation Model: SMD (Solvation Model based on Density).

    • Solvents: Water (for hydrolysis simulation) and Dichloromethane (for synthetic stability).[1][2]

Phase 3: Transition State (TS) Location

For kinetic stability (acid hydrolysis), locate the TS for the rate-determining step: C-O bond cleavage leading to the oxocarbenium ion.

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton).[1][2]

  • Validation: Verify exactly one imaginary frequency corresponding to C-O elongation.

Visualizing the Workflow

ComputationalWorkflow cluster_0 Phase 1: Sampling cluster_1 Phase 2: DFT Refinement cluster_2 Phase 3: Kinetic Stability Input 3D Structure Input (SMILES/Mol) ConfSearch Conformational Search (MMFF94x / OPLS3e) Input->ConfSearch Filter Energy Filtration (< 5 kcal/mol) ConfSearch->Filter Opt Geometry Opt (wB97X-D/6-311+G(d,p)) Filter->Opt Freq Frequency Analysis (NIMAG=0) Opt->Freq Thermo Thermodynamic Parameters (G, H, S) Freq->Thermo TS_Search TS Location (QST3) Hydrolysis Pathway Thermo->TS_Search IRC IRC Calculation (Path Verification) TS_Search->IRC caption Fig 1: Hierarchical computational workflow for spiroketal stability profiling.

Stability Assessment Modules

Thermodynamic Stability (Isodesmic Analysis)

To quantify the "cost" of the spiro-fusion and the substituent, calculate the reaction energy (


) of the following isodesmic reaction:

[1][2]
  • Interpretation:

    • If

      
      , the target molecule possesses extra stabilization  (likely anomeric).[1]
      
    • If

      
      , the target is destabilized  by steric strain (the whole is less stable than the sum of its parts).
      
Kinetic Stability: Acid-Catalyzed Hydrolysis

The primary degradation pathway is acid-catalyzed hydrolysis.[1][2] The mechanism involves protonation of the ketal oxygen followed by C-O bond scission.[5]

The Mechanism & Rate Determining Step (RDS):

  • Protonation (Fast):

    
     binds to the dioxolane oxygen.[1][2]
    
  • Cleavage (RDS): The C-O bond breaks, forming a resonance-stabilized oxocarbenium ion.[1][2]

  • Water Attack: Water captures the cation.[1][2]

Critical Insight: In 6-substituted spiroketals, the bulky cyclohexenyl group can exert Steric Inhibition of Protonation (kinetic protection) OR Steric Acceleration of Cleavage (relief of ground state strain).[1][2]

  • Calculation: Compare the activation barrier (

    
    ) of the target to the unsubstituted parent.
    
    • 
      [1][2]
      
    • Negative

      
       implies the target is less stable (faster hydrolysis).
      

HydrolysisPathway cluster_sterics Steric Influence GS Ground State (Neutral Ketal) Int1 Protonated Intermediate GS->Int1 + H+ TS Transition State (C-O Cleavage) Int1->TS RDS Int2 Oxocarbenium Ion TS->Int2 caption Fig 2: Reaction coordinate for acid-catalyzed hydrolysis. Effect C6-Cyclohexenyl Group: 1. Shields Oxygen (Slower Protonation) 2. Destabilizes TS (Steric Bulk) Effect->TS

Experimental Validation Protocols

Theoretical data must be anchored by physical evidence.[1][2]

ExperimentPurposeCorrelated Theoretical Parameter
Variable Temp NMR Determine coalescence temperature (

) of the dioxolane protons.
Validates the calculated Rotational Barrier of the ketal ring.
Acid Hydrolysis Kinetics Measure

in aqueous THF/HCl via UV-Vis (monitoring enone formation).
Validates the calculated Activation Energy (

)
.
X-Ray Crystallography Obtain exact bond lengths and torsion angles.[1][2]Validates the DFT Optimized Geometry (RMSD analysis).
Field Insight: Handling the Double Bond

The 1-cyclohexenyl double bond is prone to migration under acidic conditions (isomerization to the


-unsaturated ketone upon hydrolysis).
  • Protocol: When calculating the hydrolysis product, ensure you model the conjugated enone (2-cyclohexylidenecyclohexanone) as the thermodynamic sink, not just the deconjugated isomer.

References

  • Cramer, C. J. (2004).[1][2] Essentials of Computational Chemistry: Theories and Models. Wiley.[1][2] (Foundational text for DFT methodology selection).

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics, 132(15), 154104. Link (Source for wB97X-D usage).[1][2]

  • Deslongchamps, P. (1983).[1][2] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[1][2] (Authoritative source on anomeric effects and ketal hydrolysis mechanisms).[1][2][6]

  • Cordes, E. H., & Bull, H. G. (1974).[1][2] "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters". Chemical Reviews, 74(5), 581–603.[1] Link (Mechanistic grounding for the hydrolysis pathway).[2]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions". The Journal of Physical Chemistry B, 113(18), 6378–6396. Link (Source for SMD solvation model).[1][2]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a bicyclic spiro-ketal structure, chemically distinct as the ethylene glycol ketal of 2-(1-cyclohexen-1-yl)cyclohexanone (often referred to as the "cyclohexanone dimer"). This compound serves as a critical lipophilic intermediate in the synthesis of polycyclic frameworks (e.g., dodecahydrotriphenylene derivatives) and is utilized in fragrance chemistry for its stability and fixative properties.

This guide provides a rigorous analysis of its solubility landscape. As a Senior Application Scientist, I emphasize that while this compound exhibits the classic lipophilicity of high-molecular-weight acetals, its specific spiro-fusion imparts unique steric constraints that influence solvent interaction kinetics. The data and protocols below are designed to streamline process development, extraction efficiency, and reaction solvent selection.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, we must first understand the solute-solvent interaction forces.

  • Structural Analysis: The molecule consists of two hydrophobic cyclohexane rings (one unsaturated) fused via a spiro-dioxolane ring. The 1,4-dioxaspiro motif acts as a polar "hinge," but the bulk of the molecule is dominated by non-polar hydrocarbon surface area.

  • Lipophilicity (LogP): Estimated at ~4.2 – 4.8 . This high LogP indicates a strong preference for non-polar to moderately polar organic solvents and essentially zero solubility in aqueous media.

  • Electronic Character: The ketal functionality is a hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD). Consequently, it dissolves well in solvents that can accept dispersion forces or donate weak hydrogen bonds (e.g., Chloroform), but poorly in highly structured protic networks (e.g., cold water/glycols).

Table 1: Solubility Landscape in Common Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Dipole-Dipole & DispersionStandard reaction solvent; NMR analysis.
Chlorinated ChloroformExcellent (>100 mg/mL)Dipole-DipoleNMR; Extraction from aqueous workups.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Dipole-DipoleGreen solvent alternative for extraction/purification.
Ethers Tetrahydrofuran (THF)High (>50 mg/mL)Lewis Acid-BaseReaction medium (Grignard/Lithiation).
Ethers Diethyl EtherHigh (>50 mg/mL)Weak DipolePrecipitation of polar impurities.
Hydrocarbons TolueneHigh (>50 mg/mL)

-

Stacking & Dispersion
High-temp reactions; Azeotropic drying.
Alkanes Hexanes / HeptaneModerate to High Dispersion (London Forces)Recrystallization (anti-solvent); Chromatography eluent.
Alcohols Methanol / EthanolLow to Moderate H-Bonding (Solvent-Solvent)Solubility increases significantly with heat; used for crystallization.
Aqueous WaterInsoluble (<0.01 mg/mL)Hydrophobic EffectBiphasic washing; removing inorganic salts.

Critical Insight: The compound is acid-sensitive. Avoid prolonged exposure to wet acidic solvents (e.g., unneutralized CDCl3 or acidic methanol), which will hydrolyze the spiro-ketal back to the parent enone [1].

Experimental Protocols

The following protocols are "self-validating," meaning they include checkpoints to ensure data integrity during execution.

Protocol A: Gravimetric Solubility Screening

Use this workflow to determine precise solubility limits for process scale-up.

Materials:

  • Analytical Balance (0.1 mg precision)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45 µm PTFE)

Step-by-Step Methodology:

  • Saturation: Add 100 mg of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane to a vial.

  • Solvent Addition: Add the target solvent in 250 µL increments, vortexing for 30 seconds between additions.

  • Visual Check (Checkpoint):

    • Clear Solution: Solubility is >400 mg/mL. Stop.

    • Turbid/Solid Remains: Continue until 2 mL total volume.

  • Equilibration: If solid remains after 2 mL, cap and stir at 25°C for 4 hours.

  • Filtration & Drying: Filter the supernatant into a pre-weighed vial. Evaporate solvent under nitrogen stream (or reduced pressure).

  • Quantification: Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Solvent Switching (Recrystallization/Precipitation)

Since the compound is highly lipophilic, "oiling out" is a common risk. This protocol mitigates that.

  • Dissolution: Dissolve crude material in minimal DCM or Acetone (High Solubility).

  • Anti-solvent Addition: Slowly add cold Methanol or Hexane (Lower Solubility) dropwise with vigorous stirring.

  • Nucleation (Checkpoint): Watch for persistent cloudiness. If an oil separates instead of crystals, reheat the mixture until clear and cool more slowly.

  • Isolation: Cool to -20°C. Filter solids or decant solvent if oil/gum forms.

Strategic Solvent Selection for Applications

Selecting the right solvent is not just about dissolving the compound; it is about compatibility with the downstream chemistry.

Workflow Diagram: Solvent Decision Tree

SolventSelection Start Start: Select Application Reaction Chemical Reaction Start->Reaction Extraction Extraction / Workup Start->Extraction Analysis Analysis (NMR/HPLC) Start->Analysis BaseSensitive Is Reagent Basic? (e.g., Grignard, Hydride) Reaction->BaseSensitive AqPhase Aqueous Phase pH? Extraction->AqPhase NMR NMR Analysis Analysis->NMR HPLC HPLC Analysis Analysis->HPLC UseEther Use THF or Diethyl Ether (Anhydrous) BaseSensitive->UseEther Yes HighTemp High Temp Required? BaseSensitive->HighTemp No UseToluene Use Toluene or Xylene HighTemp->UseToluene Yes (>60°C) UseDCM Use DCM or DCM/Toluene HighTemp->UseDCM No (<40°C) Acidic Acidic (pH < 4) AqPhase->Acidic Low pH NeutralBasic Neutral/Basic (pH > 7) AqPhase->NeutralBasic High pH Warning STOP: Ketal Hydrolysis Risk! Neutralize first. Acidic->Warning SafeExtract Extract with DCM or EtOAc NeutralBasic->SafeExtract CDCl3 CDCl3 (Neutralized with K2CO3) NMR->CDCl3 AcCN Acetonitrile / Water (Gradient) HPLC->AcCN

Figure 1: Decision logic for solvent selection based on process requirements. Note the critical warning regarding acidic aqueous phases.

Mechanistic Considerations & Stability
Ketal Stability (The "Achilles Heel")

While the cyclohexane rings provide steric bulk, the 1,4-dioxaspiro functionality is chemically labile in the presence of Brønsted acids.

  • Mechanism: Protonation of the dioxolane oxygen leads to ring opening and ejection of ethylene glycol, regenerating the ketone.

  • Solvent Implication: When using Chloroform (CDCl3) for NMR, always filter through a small plug of basic alumina or add solid

    
     if the solvent is old. Phosgene/HCl formation in degrading chloroform is sufficient to hydrolyze trace amounts of the compound [2].
    
Partitioning (LogP)

In a biphasic system (e.g., Water/DCM), the partition coefficient (


) heavily favors the organic layer.
  • Extraction Efficiency: A single extraction with a volume ratio of 1:1 (Organic:Aqueous) will recover >99% of the compound. Multiple extractions are generally unnecessary unless emulsions form.

References
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Cyclic Acetals and Ketals).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General procedures for purification of ketals and solvent drying).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Acid-catalyzed hydrolysis mechanisms).[1]

  • PubChem Database. (n.d.). 1,4-Dioxaspiro[4.5]decane Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: The Biological Activity and Pharmacological Potential of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (CCDSD) represents a highly versatile, structurally modular spirocyclic scaffold. Synthesized via the ketalization of the naturally occurring volatile organic compound (VOC) 2-(1-cyclohexen-1-yl)cyclohexanone, CCDSD sits at the intersection of agrochemical and neuropharmacological drug design. By masking the reactive ketone with a 1,3-dioxolane ring, the molecule achieves enhanced lipophilicity, metabolic stability, and a unique topological profile.

This technical guide explores the theoretical and extrapolated biological activities of CCDSD, drawing upon the established bioactivity of its parent ketone and the privileged 1,4-dioxaspiro[4.5]decane pharmacophore. We provide a comprehensive framework for its evaluation, including mechanistic rationales, self-validating experimental protocols, and structural activity relationship (SAR) projections.

Structural Rationale & Physicochemical Profiling

The biological potential of CCDSD is dictated by the synergistic fusion of two distinct structural moieties:

  • The Cyclohexenyl Appendage: Derived from 2-(1-cyclohexen-1-yl)cyclohexanone (CAS 1502-22-3), a known secondary metabolite isolated from the fermentation broth of Brevundimonas diminuta[1].

  • The 1,4-Dioxaspiro[4.5]decane Core: A privileged spiroketal system frequently utilized in medicinal chemistry to lock molecular conformation and direct substituents into deep receptor cavities[2].

Causality in Molecular Design

Why ketalize the parent ketone? The conversion of the ketone to a spiroketal fundamentally alters the molecule's partition coefficient (LogP) and topological polar surface area (TPSA). The parent ketone is susceptible to nucleophilic attack and rapid metabolic reduction. The 1,3-dioxolane ring acts as a metabolic shield while simultaneously providing oxygen lone pairs capable of acting as hydrogen bond acceptors. This structural modification is critical for determining whether the molecule will cross the blood-brain barrier (for CNS targets) or penetrate the lipophilic cuticle of agricultural pests.

Mechanism A 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane B Nematode Cuticle Penetration A->B Enhanced LogP (Agrochemical) C 5-HT1A Receptor Binding (CNS) A->C Spiro Scaffold (Neurological) D CYP51 P450 Inhibition A->D Dioxolane Ring (Fungicidal)

Fig 1. Pleiotropic biological targeting pathways of the CCDSD scaffold.

Primary Domains of Biological Activity

Agrochemical: Nematicidal Activity

The parent compound, 2-(1-cyclohexen-1-yl)cyclohexanone, is a major volatile metabolite of B. diminuta and exhibits potent nematicidal activity against the root-knot nematode Meloidogyne javanica[1]. Root-knot nematodes are devastating agricultural pests.

  • Mechanism of Action: Highly lipophilic VOCs disrupt the nematode's chemosensory apparatus and compromise the integrity of the cellular membrane. The CCDSD spiroketal is predicted to exhibit a prolonged half-life in soil environments compared to its parent ketone, serving as a slow-release pro-drug or an active nematicide in its own right.

Neuropharmacology: 5-HT1A Receptor Modulation

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold are well-documented as potent partial agonists of the 5-HT1A receptor, possessing significant neuroprotective and antinociceptive activities in vivo[3].

  • Mechanism of Action: The spiroketal core acts as a rigid spacer that properly orients lipophilic substituents into the hydrophobic binding pocket of the G-protein-coupled receptor (GPCR). Molecular modeling of analogous spiro[4.5]decanes shows that the spiro ring stabilizes the protein-ligand complex via extensive contacts with a deep receptor cavity (involving residues V117, F361, F362, and A365)[2]. The bulky cyclohexenyl group at position 6 of CCDSD is perfectly positioned to exploit these hydrophobic interactions.

Phytopathogen Management: Ergosterol & Brassinosteroid Inhibition

Recent studies have demonstrated that dioxolane ring compounds possess excellent broad-spectrum fungicidal activity (e.g., against Rhizoctonia solani) and herbicidal activity[4].

  • Mechanism of Action: Molecular docking confirms that dioxolane derivatives inhibit fungal CYP51 P450, a critical enzyme in ergosterol biosynthesis. Furthermore, in-planta assays indicate that these spiro-dioxolane rings target and disrupt brassinosteroid biosynthesis[4].

Experimental Workflows & Self-Validating Protocols

To empirically validate the biological activity of CCDSD, rigorous, self-validating experimental systems must be employed. Below are the standard operating protocols for evaluating the dual agrochemical and neuropharmacological potential of the compound.

Workflow cluster_assays Parallel Biological Screening Step1 Synthesize & Purify CCDSD (Acetalization of Parent Ketone) Step2 Physicochemical Profiling (NMR, LogP, Stability) Step1->Step2 Assay1 Nematicidal Assay (M. javanica) Step2->Assay1 Assay2 Radioligand Binding (5-HT1A Receptor) Step2->Assay2 Assay3 Fungicidal Assay (R. solani) Step2->Assay3 Step3 Data Synthesis & SAR Modeling Assay1->Step3 Assay2->Step3 Assay3->Step3

Fig 2. Self-validating high-throughput screening workflow for CCDSD.

Protocol A: In Vitro Nematicidal Assay (Meloidogyne javanica)

This protocol is designed to eliminate false positives caused by solvent toxicity, utilizing a self-validating control matrix.

  • Nematode Preparation: Extract M. javanica egg masses from infected tomato roots using a 0.5% NaOCl solution. Incubate eggs in a Baermann funnel at 25°C for 48 hours to collect freshly hatched second-stage juveniles (J2s).

  • Compound Formulation: Dissolve CCDSD in a vehicle of 1% DMSO and 0.1% Tween-20 in sterile distilled water to create a 10 mg/mL stock.

  • Exposure Matrix: In a 96-well microtiter plate, add 100 J2s (in 100 µL water) to each well. Add 100 µL of the CCDSD solution to achieve final testing concentrations of 10, 50, 100, and 200 µg/mL.

  • Control Validation:

    • Negative Control: 1% DMSO/0.1% Tween-20 (establishes baseline mortality).

    • Positive Control: Butyl butanoate (a known nematicidal VOC[1]) or Avermectin (validates assay sensitivity).

  • Incubation & Scoring: Incubate plates in the dark at 25°C. At 24, 48, and 72 hours, observe nematodes under an inverted microscope. Nematodes are scored as "dead" if they appear perfectly straight and do not move upon mechanical stimulation with a fine needle.

  • Data Analysis: Calculate the corrected mortality rate using Abbott's formula to account for natural attrition in the negative control.

Protocol B: 5-HT1A Receptor Radioligand Binding Assay

This assay evaluates the binding affinity (


) of CCDSD to the human 5-HT1A receptor.
  • Membrane Preparation: Harvest HeLa cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (containing 4 mM CaCl2 and 0.1% ascorbic acid).

  • Incubation: In a 96-well plate, combine 50 µL of CCDSD (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of the radioligand [
    
    
    H]-8-OH-DPAT (final concentration 1 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).
  • Control Validation: Determine non-specific binding (NSB) by co-incubating with 10 µM WAY-100635 (a highly selective 5-HT1A antagonist). Total binding is determined using the vehicle alone.

  • Filtration: Incubate the mixture for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to

    
     via the Cheng-Prusoff equation.
    

Data Presentation

The following tables summarize the physicochemical properties of CCDSD and the projected biological benchmarks extrapolated from structurally analogous compounds in the literature.

Table 1: Physicochemical Properties of CCDSD
PropertyValue / DescriptionRationale / Impact
Molecular Formula C14H22O2Synthesized via ethylene glycol ketalization of C12H18O.
Molecular Weight 222.32 g/mol Ideal for both agrochemical volatility and CNS penetration.
Hydrogen Bond Acceptors 2Provided by the 1,3-dioxolane ring oxygens.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
LogP (Predicted) 3.5 - 4.2Optimal range for crossing the nematode cuticle and the BBB.
Table 2: Comparative Biological Benchmarks (Extrapolated)

Note: Values are extrapolated from the parent ketone and structurally related 1,4-dioxaspiro[4.5]decane derivatives.

Target / OrganismAnalogous Reference CompoundBenchmark ActivityProjected CCDSD Activity
M. javanica (Nematode) 2-(1-cyclohexen-1-yl)cyclohexanoneHigh mortality at 24h[1]Moderate-to-High (Sustained release)
5-HT1A Receptor (CNS) 1,4-dithiaspiro[4.5]decane derivativepD2 = 9.58, Emax = 74%[2]Low-to-Moderate partial agonism
R. solani (Fungus) Dioxolane derivative (D26)EC50 = 8.93 mg/L[4]Moderate CYP51 inhibition

References

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists Source: IRIS Unimore / Università di Catania URL:[Link][3] URL:[Link][2]

  • Volatile Metabolites from Brevundimonas diminuta and Nematicidal Esters Inhibit Meloidogyne javanica Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking Source: ResearchGate / Journal of Agricultural and Food Chemistry URL:[Link][4]

Sources

Technical Monograph: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a specialized bicyclic ketal intermediate used in advanced organic synthesis.[1]

Structural Dynamics, Synthesis Protocols, and Application in Polycyclic Assembly[1]

Chemical Identity & Structural Analysis

This compound represents a protected derivative of the "cyclohexanone dimer," serving as a critical junction in the synthesis of complex polycyclic architectures. By masking the ketone functionality of 2-(1-cyclohexenyl)cyclohexanone as a spiro-ketal, researchers can selectively manipulate the cyclohexenyl double bond or the saturated ring without interference from the carbonyl group.[1]

Property Data
CAS Registry Number 57090-94-5
IUPAC Name 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane
Synonyms 2-(1-Cyclohexenyl)cyclohexanone ethylene ketal; 1,1-Ethylenedioxy-2-(1-cyclohexenyl)cyclohexane
Molecular Formula C₁₄H₂₂O₂
Molecular Weight 222.33 g/mol
EINECS 260-557-2
SMILES C1(CCCCC1)=C2CCCCC23OCCO3
InChI Key (Computed) Specific to stereochemistry, typically racemic
Structural Logic

The molecule consists of a 1,4-dioxaspiro[4.5]decane core substituted at the 6-position (alpha to the spiro carbon) with a 1-cyclohexenyl moiety.[1][2]

  • Spiro-Ketal Core: Provides steric bulk and stability against basic and nucleophilic reagents.[1]

  • Cyclohexenyl Substituent: Introduces unsaturation and a handle for further functionalization (e.g., epoxidation, hydroboration).[1]

  • Steric Environment: The proximity of the bulky cyclohexenyl group to the dioxolane ring creates a congested steric environment, influencing the stereoselectivity of subsequent reactions.

Synthesis & Production Protocols

The synthesis is a classic example of protective group engineering . It proceeds via the acid-catalyzed ketalization of 2-(1-cyclohexenyl)cyclohexanone, which is itself derived from the self-condensation of cyclohexanone.[1]

Reaction Pathway Visualization

The following diagram illustrates the two-stage synthesis: self-condensation followed by ketalization.[1]

SynthesisPathway Cyclohexanone Cyclohexanone (Starting Material) Condensation KOH / Heat (-H2O) Cyclohexanone->Condensation Dimer 2-(1-Cyclohexenyl)cyclohexanone (Intermediate) Ketalization Ethylene Glycol p-TSA / Toluene Dean-Stark (-H2O) Dimer->Ketalization Target 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane (Target Product) Condensation->Dimer Aldol Condensation & Dehydration Ketalization->Target Acid-Catalyzed Protection

Caption: Two-step synthesis pathway from cyclohexanone to the target spiro-ketal.

Detailed Experimental Protocol

Step 1: Preparation of 2-(1-Cyclohexenyl)cyclohexanone (The Dimer)

  • Reagents: Cyclohexanone, Potassium Hydroxide (KOH).[1]

  • Procedure: Cyclohexanone is heated with solid KOH.[1] The reaction undergoes an aldol condensation followed by dehydration.[1] Water is removed azeotropically if a solvent is used, or simply by heating.

  • Purification: Vacuum distillation is crucial to separate the dimer from unreacted monomer and higher oligomers (trimers).[1]

Step 2: Ketalization to 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane This step requires rigorous water removal to drive the equilibrium forward, as the steric bulk of the dimer makes ketalization slower than for simple ketones.[1]

  • Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charge: Add 2-(1-cyclohexenyl)cyclohexanone (0.1 mol), Ethylene Glycol (0.15 mol, 1.5 eq), and p-Toluenesulfonic acid (p-TSA) monohydrate (0.005 mol, 5 mol%).

  • Solvent: Add 200 mL of Toluene or Benzene (Toluene is preferred for safety).

  • Reflux: Heat the mixture to vigorous reflux. Water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap.[1]

  • Monitoring: Continue reflux until water evolution ceases (typically 4–8 hours). Monitor by TLC (Silica gel; Hexane/EtOAc 9:[1]1) or GC-MS.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst.[1]

    • Wash with brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄.[1]

    • Filter and concentrate under reduced pressure.[1][3]

  • Purification: The crude oil is purified by vacuum distillation or flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the pure ketal.[1]

Applications in Research & Development

The utility of CAS 57090-94-5 lies in its ability to serve as a masked building block .[1]

Polycyclic Skeleton Assembly

This compound is a precursor for Dodecahydrotriphenylene and other fused ring systems.[1]

  • Mechanism: The cyclohexenyl double bond can react with dienophiles (Diels-Alder) or undergo oxidative cleavage to open the ring, while the spiro-ketal protects the original carbonyl position.[1]

  • Stereocontrol: The rigid spiro-ketal group directs incoming reagents to the less hindered face of the molecule, allowing for high diastereoselectivity in subsequent functionalization steps.[1]

Selective Functionalization Strategy

In total synthesis, distinguishing between two potential ketone sites is often required.

  • Scenario: If a chemist needs to reduce the double bond of the cyclohexenyl group without reducing the ketone, the ketone is first protected as the ketal (CAS 57090-94-5).[1]

  • Workflow:

    • Protection: Dimer → Spiro-ketal (CAS 57090-94-5).[1]

    • Functionalization: e.g., Hydroboration-oxidation of the alkene to an alcohol.[1]

    • Deprotection: Acidic hydrolysis (HCl/THF) restores the ketone.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this ketal is limited, it should be handled with the standard precautions for high-molecular-weight organic ketals.[1]

Hazard Category Recommendation
General Irritant to eyes, respiratory system, and skin.[1]
Flammability Combustible liquid.[1] Keep away from heat/sparks.[1]
Storage Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Acid sensitive (hydrolysis).[1]
Disposal Incineration in a chemical waste facility.[1]

References

  • ChemicalBook. (n.d.).[1] 6-(1-cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane Product Description. Retrieved from [1]

  • Danish Environmental Protection Agency. (2004).[1] Effektlisten 2004 - CAS 57090-94-5 Entry.[1][4] Orientering fra Miljøstyrelsen. Retrieved from [1]

  • NIST Chemistry WebBook. (n.d.).[1] 1,4-Dioxaspiro[4.5]decane (Core Structure Data). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary for 2-(1-Cyclohexenyl)cyclohexanone (Precursor). Retrieved from [1]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of the novel spiroketal, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane. Spiroketals are a class of organic compounds characterized by a spirocyclic structure containing two rings connected by a single carbon atom, which is part of two ketal functionalities. These structures are prevalent in a variety of natural products and are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The synthetic route detailed herein is a multi-step process designed for robustness and accessibility, commencing with readily available starting materials. The protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

Spiroketals are a significant structural motif found in numerous natural products, many of which exhibit potent biological activities. Their rigid, three-dimensional architecture makes them attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents. The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, is a novel compound with potential applications in these fields. This guide outlines a rational and efficient synthetic pathway for its preparation.

The synthesis is designed as a three-part process:

  • Preparation of the Spiroketal Core: Synthesis of the key intermediate, 1,4-dioxaspiro[4.5]decan-6-one, via mono-ketalization of 1,3-cyclohexanedione.

  • Formation of the Electrophilic Spiroketal: Conversion of the spiroketal ketone to a suitable electrophile, specifically 6-bromo-1,4-dioxaspiro[4.5]decane.

  • Carbon-Carbon Bond Formation: A copper-catalyzed cross-coupling reaction between the electrophilic spiroketal and a nucleophilic cyclohexenyl Grignard reagent to yield the final product.

This approach was selected for its reliability and the commonality of the individual reaction types in organic synthesis.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below:

Synthetic_Pathway cluster_0 Part 1: Spiroketal Core Synthesis cluster_1 Part 2: Electrophile Formation cluster_2 Part 3: C-C Coupling 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,4-Dioxaspiro[4.5]decan-6-one 1,4-Dioxaspiro[4.5]decan-6-one 1,3-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-6-one Ethylene glycol, p-TsOH, Toluene 1,4-Dioxaspiro[4.5]decan-6-ol 1,4-Dioxaspiro[4.5]decan-6-ol 1,4-Dioxaspiro[4.5]decan-6-one->1,4-Dioxaspiro[4.5]decan-6-ol NaBH4, MeOH 6-Bromo-1,4-dioxaspiro[4.5]decane 6-Bromo-1,4-dioxaspiro[4.5]decane 1,4-Dioxaspiro[4.5]decan-6-ol->6-Bromo-1,4-dioxaspiro[4.5]decane PBr3, Et2O Target_Molecule 6-(1-Cyclohexen-1-yl)-1,4- dioxaspiro(4.5)decane 6-Bromo-1,4-dioxaspiro[4.5]decane->Target_Molecule Grignard Reagent, CuI (cat.), THF 1-Bromocyclohexene 1-Bromocyclohexene Grignard_Reagent 1-Cyclohexenyl- magnesium bromide 1-Bromocyclohexene->Grignard_Reagent Mg, THF

Application Note: Purification of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the isolation and purification of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a sterically congested and acid-sensitive spiro-ketal intermediate often utilized in terpene and steroid synthesis. While standard silica gel chromatography is the industry standard for purification, the acetal functionality of this compound renders it susceptible to hydrolysis on acidic stationary phases. This protocol introduces a Triethylamine (Et₃N)-buffered silica gel system to suppress on-column degradation, ensuring high recovery yields (>90%) and preventing the formation of the deprotected 2-(1-cyclohexenyl)cyclohexanone byproduct.

Introduction & Compound Analysis

Chemical Context

The target compound, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , represents a protected form of 2-(1-cyclohexenyl)cyclohexanone. It features a bulky cyclohexenyl group at the


-position (C6) relative to the spiro-ketal center (C5).
  • Molecular Formula: C₁₄H₂₂O₂

  • Molecular Weight: 222.33 g/mol

  • Physical State: Viscous colorless to pale yellow oil.

  • Key Reactivity:

    • Acid Sensitivity: The 1,3-dioxolane ring (ethylene ketal) is thermodynamically stable under basic conditions but hydrolyzes rapidly in the presence of Brønsted or Lewis acids, reverting to the parent ketone.

    • Lipophilicity: The presence of two cyclohexane rings makes the molecule highly non-polar (LogP ~3.5–4.0).

The Purification Challenge

Standard flash chromatography grade silica gel (40–63 µm) is inherently acidic (pH 4.0–5.0) due to surface silanol groups (Si-OH).[1] When ketals are eluted through untreated silica, "streaking" or "tailing" often occurs, caused by partial hydrolysis during the run. This results in:

  • Yield Loss: Conversion of product back to the starting ketone.

  • Contamination: Co-elution of the deprotected ketone with the target ketal.

To mitigate this, the stationary phase must be neutralized prior to use.

Pre-Purification Analysis & Method Development

Before committing the bulk crude material, analytical screening is required to establish the separation window.

Thin Layer Chromatography (TLC) Optimization

Detection: The compound lacks a strong chromophore for UV detection (254 nm) unless the double bond is conjugated (which it is not in the ketal form).

  • Primary Visualization: Iodine (

    
    ) Chamber (reversible, non-destructive).
    
  • Secondary Visualization:

    
    -Anisaldehyde stain (permanent, sensitive to functional groups). The ketal typically stains distinctively (blue/purple) compared to the ketone (often orange/red).
    

Solvent Screening: Due to high lipophilicity, low-polarity mobile phases are necessary.

Solvent System (v/v)Hexanes : Ethyl AcetateExpected RfSuitability
System A 98 : 20.20 – 0.30Optimal
System B 95 : 50.45 – 0.55Too Fast (Poor Resolution)
System C 90 : 10> 0.70Unsuitable

Critical Step: Add 1% Triethylamine (Et₃N) to the TLC developing solvent during screening to mimic the buffered column conditions. If the spot streaks without Et₃N but is compact with it, buffering is mandatory.

Detailed Protocol: Buffered Silica Gel Chromatography

Materials Required[2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).

  • Mobile Phase: Hexanes (HPLC Grade), Ethyl Acetate (ACS Grade), Triethylamine (Et₃N).

  • Column: Glass column with fritted disc (size dependent on scale; see Table 2).

  • Sand: Sea sand (acid-washed and calcined).

Step-by-Step Procedure
Step 1: Slurry Preparation (The Neutralization Step)
  • Ratio: Use 30–50 g of silica gel per 1 g of crude mixture.

  • Buffering: Prepare the "Slurry Solvent" consisting of Hexanes + 1% Et₃N .

  • Mixing: Suspend the silica gel in the Slurry Solvent. Stir gently with a glass rod to release air bubbles. Do not use magnetic stirring, as it grinds the silica fines.

  • Equilibration: Allow the slurry to stand for 5–10 minutes. The basic amine neutralizes the acidic silanol sites.

Step 2: Column Packing
  • Pour the buffered slurry into the column.

  • Flush with 2–3 column volumes (CV) of the starting mobile phase (e.g., 98:2 Hex:EtOAc + 0.5% Et₃N) to pack the bed tightly.

  • Add a 1–2 cm layer of sand on top of the silica bed to protect it during loading.

Step 3: Sample Loading
  • Method: Wet Loading is preferred if the crude is an oil.

  • Dissolve the crude oil in the minimum amount of 98:2 Hex:EtOAc (containing 0.5% Et₃N).

  • Carefully pipette the solution onto the sand layer without disturbing the silica interface.

  • Note: If the crude is not soluble in the mobile phase, use Dry Loading : Dissolve crude in DCM, mix with Celite (1:2 ratio), evaporate to dryness, and pour the resulting powder onto the sand layer.

Step 4: Elution Gradient

Run the column using the following gradient profile (volumes based on 1 g scale):

PhaseSolvent Composition (v/v)AdditiveVolume (CV)Purpose
1 100% Hexanes1% Et₃N2 CVElute non-polar impurities (hydrocarbons)
2 98% Hexanes : 2% EtOAc0.5% Et₃N5 CVElute Target Ketal
3 95% Hexanes : 5% EtOAc0.5% Et₃N3 CVElute polar impurities (unreacted ketone)

Note: Reduce Et₃N concentration to 0.5% or 0.1% after the initial packing to avoid contaminating the product, or simply rely on the pre-buffered column.

Step 5: Fraction Collection & Analysis
  • Collect fractions in test tubes (size ~1/10th of column volume).

  • Spot fractions on TLC plates.

  • Visualize with

    
    -Anisaldehyde stain.
    
  • Pool fractions containing the pure spot (Rf ~0.25 in 98:2).

  • Evaporation: Concentrate under reduced pressure (Rotavap).[2] Caution: Do not heat the water bath above 40°C. Ensure all Et₃N is removed (azeotropes with ethanol if necessary, though hexanes usually carry it over).

Visualized Workflow & Logic

Purification Decision Tree

The following diagram illustrates the decision logic for selecting the stationary phase and loading method based on crude properties.

PurificationLogic Start Crude Reaction Mixture (6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane) TLC_Check TLC Screening (Hex:EtOAc 95:5) Start->TLC_Check Stability_Check Does the spot streak? TLC_Check->Stability_Check Standard_Col Standard Silica Column (Hex:EtOAc Gradient) Stability_Check->Standard_Col No (Spot is compact) Buffered_Col Buffered Silica Column (1% Et3N Pre-treatment) Stability_Check->Buffered_Col Yes (Tailing observed) Alumina_Col Basic Alumina Column (Alternative Phase) Stability_Check->Alumina_Col Severe Decomposition Loading_Check Solubility in Mobile Phase? Standard_Col->Loading_Check Buffered_Col->Loading_Check Wet_Load Wet Loading (Min. solvent volume) Loading_Check->Wet_Load Yes Dry_Load Dry Loading (Celite/Silica adsorption) Loading_Check->Dry_Load No (Oily/Insoluble) Purification Elution & Fractionation Wet_Load->Purification Dry_Load->Purification Analysis NMR/MS Validation Purification->Analysis

Figure 1: Decision matrix for selecting column conditions based on compound stability and solubility.

Mechanism of Acid-Catalyzed Hydrolysis

Understanding why the buffer is needed is crucial for troubleshooting.

HydrolysisMechanism Silica Acidic Silica Surface (Si-OH) Complex Activated Complex (Oxocarbenium Ion) Silica->Complex Protonates Oxygen Neutralized Neutralized Silica (Si-O- ... H-NEt3) Ketal Target Ketal (1,4-dioxaspiro...) Ketal->Complex Hydrolysis Hydrolysis (+ H2O) Complex->Hydrolysis Products Ketone + Ethylene Glycol (Impurities) Hydrolysis->Products Buffer Triethylamine (Et3N) Buffer->Silica Neutralizes Buffer->Neutralized Prevents Protonation

Figure 2: Mechanism of silica-induced ketal hydrolysis and the protective role of Triethylamine buffering.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking on TLC/Column Silica acidity hydrolyzing the ketal.Increase Et₃N to 2% in slurry; ensure column is equilibrated.
Product Co-elutes with Impurity Gradient too steep (polarity increased too fast).Hold isocratic at 98:2 Hex:EtOAc for longer (5-8 CV).
Low Recovery Mass Product degradation or irreversible adsorption.Switch to Basic Alumina (Activity III) stationary phase.
Product Solidifies in Column Solubility limit reached.Use Dry Loading on Celite; slightly increase EtOAc % earlier.

References

  • Gorin, B. I. (1980). Protection of Carbonyl Groups. In Carbonyl Protections, Wiley-Interscience. (General reference on ketal stability).
  • Dauben, W. G., et al. (1968). "The use of dry column chromatography for the separation of acid-sensitive compounds." Journal of Organic Chemistry, 33(11), 4260–4263. Link

  • BenchChem Technical Support. (2025). "Column Chromatography of Alpha-Aminoketones and Acid-Sensitive Intermediates." BenchChem Application Notes. Link

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate-Impregnated Silica Gel." Tetrahedron, 57(3), 425-447.[3] (Reference for separating alkenes, though Et3N buffering is prioritized here).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for Silica Gel, Hexanes, and Triethylamine before handling.

Sources

Application Note: High-Resolution GC-MS Profiling of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane . This compound, chemically identified as the ethylene glycol ketal of the cyclohexanone self-condensation dimer (2-(1-cyclohexenyl)cyclohexanone), represents a critical impurity in the production of caprolactam and a high-value intermediate in the synthesis of polycyclic energetic materials and liquid crystals.

The method utilizes a non-polar 5% phenyl-arylene stationary phase to achieve chromatographic resolution from the parent ketone and unreacted cyclohexanone. Mass spectral detection is optimized for Electron Ionization (EI) at 70 eV, leveraging characteristic fragmentation pathways of the spiro-dioxolane and cyclohexenyl moieties for unambiguous identification.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the analyte's origin is prerequisite to accurate analysis. The target molecule is formed via the acid-catalyzed ketalization of "dimer ketone," a byproduct of cyclohexanone processing.

PropertyData
Chemical Name 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane
Common Name Cyclohexanone Dimer Ethylene Ketal
CAS Registry Not widely listed; Derivative of CAS 1502-22-3
Molecular Formula C₁₄H₂₂O₂
Molecular Weight 222.33 g/mol
Boiling Point ~280–290 °C (Estimated at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
Key Structural Features Spiro-1,3-dioxolane ring (ketal); Cyclohexenyl substituent (ene)
Synthesis & Origin Pathway

The following diagram illustrates the formation of the analyte, highlighting the impurities likely to be present in the sample matrix.

SynthesisPathway Cyclohexanone Cyclohexanone (Starting Material) DimerKetone 2-(1-Cyclohexenyl)cyclohexanone (Dimer Ketone) Cyclohexanone->DimerKetone Self-Aldol (-H2O) Target 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane (Target Ketal) DimerKetone->Target Ethylene Glycol pTSA, -H2O Byproducts Polycondensates (Trimers/Oligomers) DimerKetone->Byproducts Thermal Polymerization

Figure 1: Synthetic origin of the target analyte. The method must resolve the Target from the Dimer Ketone precursor.

Experimental Protocol

Sample Preparation

Objective: Isolate the analyte from aqueous or organic reaction matrices while preventing acid-catalyzed hydrolysis of the ketal function.

  • Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate .[1] Avoid methanol, as trans-ketalization can occur under acidic conditions.

  • Neutralization (Critical): If sampling from a synthesis reactor, the sample must be quenched with saturated aqueous NaHCO₃ immediately to neutralize the acid catalyst. Residual acid in the hot GC inlet will degrade the ketal back to the parent ketone.

  • Concentration: Dilute the organic layer to approximately 10–50 µg/mL (ppm) for scan mode analysis.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove salts and particulates.

GC-MS Instrument Parameters

System: Agilent 8890 GC / 5977B MSD (or equivalent).

Gas Chromatograph[2][1][3][4][5]
  • Column: Agilent J&W DB-5MS UI (or HP-5MS), 30 m × 0.25 mm, 0.25 µm film thickness.

    • Rationale: A low-polarity phase is essential for separating the non-polar cyclohexenyl/cyclohexyl backbone components based on boiling point.

  • Inlet: Split/Splitless.

    • Temperature: 260 °C . (Do not exceed 280 °C to minimize thermal elimination).

    • Mode: Split (10:1) for high concentrations; Splitless for trace impurity analysis.

    • Liner: Ultra Inert, wool-packed (to trap non-volatiles).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60 °C (Hold 1 min) – Solvent focusing.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 300 °C (Hold 5 min).

    • Total Run Time: ~23 minutes.

Mass Spectrometer
  • Source Temperature: 230 °C.

  • Quad Temperature: 150 °C.

  • Transfer Line: 280 °C.

  • Ionization: Electron Impact (EI), 70 eV.[2]

  • Acquisition Mode:

    • Scan: 35–450 m/z (for identification).

    • SIM (Optional for Quant): Ions 99, 81, 222.

  • Solvent Delay: 3.5 minutes.

Results & Discussion

Chromatographic Performance

The target ketal (MW 222) is significantly less polar and higher boiling than the starting cyclohexanone (MW 98) and ethylene glycol. It typically elutes after the parent dimer ketone (MW 178) due to the increased molecular weight, despite the loss of the hydrogen-bonding carbonyl oxygen.

  • Retention Time (Approx): 14.5 – 15.5 min (under cited conditions).

  • Resolution: Expect baseline resolution (>1.5) from the parent ketone.

Mass Spectral Interpretation

The EI spectrum of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is characterized by the stability of the dioxolane ring and the allylic cyclohexenyl group.

m/z IonIdentity/FragmentInterpretation
222 M⁺ (Molecular Ion)Visible, usually 5–15% abundance. Confirms intact ketal.
99 [C₅H₇O₂]⁺ (Base Peak Candidate)Diagnostic Ion. Characteristic cyclic dioxolanium ion formed by cleavage adjacent to the spiro carbon. Confirms the ethylene ketal structure.
81 [C₆H₉]⁺ Cyclohexenyl cation. Formed by cleavage of the bond between the spiro ring and the substituent.
86 [C₅H₁₀O]⁺ Fragment related to the dioxolane ring rearrangement.
55 [C₄H₇]⁺ General hydrocarbon fragment from the cyclohexane rings.
Fragmentation Logic Diagram

The following Graphviz diagram details the mechanistic cleavage leading to the diagnostic ions.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 222 Cleavage_A Alpha Cleavage (Dioxolane Ring) M_Ion->Cleavage_A Cleavage_B Bond Cleavage (Spiro-Cyclohexenyl) M_Ion->Cleavage_B Ion_99 Dioxolanium Ion [C5H7O2]+ m/z 99 (Diagnostic) Cleavage_A->Ion_99 Retention of charge on O-containing ring Ion_81 Cyclohexenyl Cation [C6H9]+ m/z 81 Cleavage_B->Ion_81 Allylic stabilization Ion_123 Loss of Ketal Ring [C9H15]+ m/z 123 Cleavage_B->Ion_123 Charge on cyclohexane

Figure 2: Proposed EI fragmentation pathway. The m/z 99 ion is the primary indicator of the ethylene ketal functionality.

Method Validation & Quality Control

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following validation steps are mandatory:

  • System Suitability:

    • Inject a standard of Cyclohexanone Dimer (Parent Ketone). Ensure resolution from the target ketal is >1.5.

    • Note: If the parent ketone peak broadens or tails significantly, the inlet liner may be active (dirty) and requires replacement.

  • Linearity:

    • Establish a 5-point calibration curve from 1 µg/mL to 100 µg/mL.

    • Use 1,4-Dioxane-d8 or Naphthalene-d8 as an Internal Standard (IS) to correct for injection variability.

  • Carryover Check:

    • Due to the high boiling point (~290 °C), run a solvent blank (DCM) immediately after high-concentration samples to ensure no memory effects in the column stationary phase.

  • Stability:

    • Store samples in amber vials at 4 °C. Analyze within 24 hours to prevent hydrolysis of the ketal back to the ketone, which is accelerated by trace moisture and acidity.

References

  • NIST Chemistry WebBook. 2-(1-Cyclohexenyl)cyclohexanone (Parent Ketone) Mass Spectrum. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. 1,4-Dioxaspiro[4.5]decane (Core Ketal Structure) Properties. National Institute of Standards and Technology. [Link]

Sources

Application Note: Robust HPLC-CAD Method Development for the Lipophilic Spiroketal 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane presents a unique intersection of chromatographic challenges. As a highly lipophilic molecule lacking a conjugated


-system, it is practically invisible to standard UV detection at typical wavelengths. Furthermore, its spiroketal core is highly susceptible to acid-catalyzed hydrolysis, a common degradation pathway that renders standard acidic mobile phases (e.g., 0.1% Formic Acid) unusable.

This application note details the development of a self-validating High-Performance Liquid Chromatography (HPLC) method utilizing a Charged Aerosol Detector (CAD). By engineering a strictly pH-controlled, volatile mobile phase environment, this protocol ensures structural preservation of the analyte while delivering nanogram-level sensitivity.

Analyte Profiling & Mechanistic Challenges

To design a robust method, we must first deconstruct the analyte's physicochemical properties and the causality behind its analytical hurdles.

  • Optical Invisibility (Lack of Chromophore): The molecule consists solely of aliphatic rings, an isolated alkene, and ether linkages. It lacks the delocalized electrons necessary for UV absorption above 210 nm. Attempting UV detection at 200–205 nm results in severe baseline drift during gradient elution and high susceptibility to solvent interference[1].

  • Acid Lability of the Spiroketal: Ketals are protecting groups for ketones, designed to be stable in base but rapidly hydrolyzed in aqueous acid[2]. Exposure to pH levels below 5.0 triggers the cleavage of the 1,4-dioxolane ring, yielding 2-(1-cyclohexen-1-yl)cyclohexanone and ethylene glycol[3].

  • High Lipophilicity: The bulky hydrocarbon framework (a decane spiro-system coupled to a cyclohexene ring) dictates strong retention on reversed-phase (RP) stationary phases, requiring a high elution strength (high % organic modifier).

KetalHydrolysis A Intact Spiroketal 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane B Aqueous Acid (pH < 5.0) A->B H+ / H2O C Ketone Degradant 2-(1-Cyclohexen-1-yl) cyclohexanone B->C Ring Opening D Diol Degradant Ethylene Glycol B->D Hydrolysis

Acid-catalyzed hydrolysis pathway of the spiroketal moiety.

Strategic Method Design (The "Why")

Detector Selection: Charged Aerosol Detection (CAD)

Because the analyte cannot be reliably detected via UV, a universal mass-based detector is required. CAD is selected over Evaporative Light Scattering Detection (ELSD) due to its superior sensitivity, wider dynamic range, and consistent inter-analyte response independent of chemical structure[4]. CAD operates by nebulizing the column effluent, evaporating the mobile phase to form dry analyte particles, and imparting a positive charge to these particles via a corona discharge[1]. The resulting charge is measured by an electrometer, providing a signal proportional to the mass of the non-volatile analyte[1].

Mobile Phase Engineering

To prevent on-column degradation, the mobile phase must maintain a neutral to slightly basic pH (pH 7.0–8.0). However, CAD requires strictly volatile buffers; non-volatile salts (like phosphates) will precipitate, causing catastrophic detector failure and high background noise[5].

  • The Solution: 10 mM Ammonium Acetate adjusted to pH 7.4 with dilute ammonium hydroxide. This buffer is fully volatile, CAD-compatible, and provides the necessary alkalinity to lock the spiroketal in its stable, intact form.

MethodDev A Analyte: Lipophilic Spiroketal B No UV Chromophore Select CAD Detector A->B C Acid-Labile Ketal Select pH 7.4 Buffer A->C D High Lipophilicity Select C18 & High % MeCN A->D E Optimize Volatile Buffer 10mM Ammonium Acetate B->E C->E D->E F Final Validated HPLC-CAD Method E->F

Logical workflow for HPLC-CAD method development based on analyte properties.

Experimental Protocols

Chromatographic and Detector Conditions

The following parameters establish a self-validating baseline for the analysis.

ParameterSpecificationScientific Rationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Ethylene Bridged Hybrid (BEH) particle technology ensures stability at neutral/basic pH while providing high retention for lipophilic compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 7.4)Volatile buffer required for CAD; neutral pH prevents spiroketal hydrolysis[2].
Mobile Phase B 100% Acetonitrile (LC-MS Grade)High elution strength required for the lipophilic decane/cyclohexene structure.
Flow Rate 1.0 mL/minOptimal for standard analytical columns and CAD nebulization efficiency.
Column Temp 30 °CEnsures reproducible retention times and lowers system backpressure.
CAD Evaporator Temp 35 °COptimized to evaporate aqueous/organic solvents without volatilizing the analyte[5].
CAD Data Rate 10 HzSufficient for accurate peak integration of standard HPLC peaks.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 40 60 Initial
2.0 40 60 Isocratic hold to focus analyte
10.0 5 95 Linear gradient to elute lipophilic analyte
15.0 5 95 Column wash
15.1 40 60 Return to initial conditions

| 20.0 | 40 | 60 | Re-equilibration |

Step-by-Step Methodology

Step 1: Volatile Buffer Preparation

  • Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Measure the pH. Adjust dropwise with 0.1% Ammonium Hydroxide until the pH reaches exactly 7.4.

  • Filter through a 0.2 µm PTFE membrane to remove particulates that could cause CAD background noise.

Step 2: Sample Preparation (Self-Validating Diluent) Causality Check: Dissolving the sample in unbuffered water or acidic solvents will cause degradation in the vial before injection.

  • Weigh accurately 10.0 mg of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane into a 10 mL volumetric flask.

  • Dissolve completely in 5 mL of Acetonitrile.

  • Dilute to volume with Mobile Phase A (pH 7.4 buffer) to yield a 1.0 mg/mL stock solution.

  • Prepare working standards (e.g., 10–100 µg/mL) using a 50:50 mixture of Mobile Phase A and B.

Step 3: System Suitability and Degradation Control To prove the method is actively preventing degradation, run a forced-degradation control:

  • Control Vial: Spike 1 mL of the 100 µg/mL working standard with 10 µL of 10% Formic Acid. Incubate at room temperature for 2 hours.

  • Injection Sequence: Inject a Blank, the Intact Standard, and the Control Vial.

  • Validation Criterion: The Intact Standard must show a single sharp peak. The Control Vial must show a significant reduction in the parent peak and the emergence of an early-eluting peak (the ketone degradant), proving that the neutral method conditions are responsible for analyte stability.

System Suitability & Expected Validation Metrics

Because CAD response is inherently non-linear over wide concentration ranges, a power transformation function or a quadratic fit (


) is typically required for accurate quantification[5].

Table 2: Expected Validation Metrics for HPLC-CAD

Validation Parameter Expected Metric Notes
Limit of Detection (LOD) ~10 - 20 ng on-column CAD provides high sensitivity for non-volatile lipids[6].

| Limit of Quantitation (LOQ) | ~50 ng on-column | Signal-to-noise ratio


 10. |
| Linearity (

)
| > 0.995 (Quadratic Fit) | CAD requires non-linear regression or power-function transformation over wide ranges[5]. | | Injection Precision | RSD

2.0% | Based on 6 replicate injections at the 100 µg/mL level. | | Solution Stability | > 48 hours at 25 °C | Validated only if prepared in the pH 7.4 buffered diluent. |

References

  • Source: hplc.
  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis Source: Thermo Fisher Scientific URL
  • Technical Support Center: 1,4-Dioxaspiro[4.
  • Source: PubMed (Elsevier B.V.)
  • Lipid analysis via HPLC with a charged aerosol detector Source: ResearchGate URL
  • Ketal-Modified Cellulose as a Biodegradable Bioplastic Source: ACS Omega URL

Sources

Application Note: Strategic Use of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane in Organic Synthesis

[1]

Abstract

This guide details the synthetic utility of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , a robust masked intermediate derived from the self-condensation of cyclohexanone.[1] Unlike its parent enone, 2-(1-cyclohexenyl)cyclohexanone, this spiro-ketal derivative offers a protected carbonyl functionality, allowing for chemoselective and stereoselective transformations of the adjacent alkene.[1] This application note outlines the compound's role in accessing fused tricyclic systems (e.g., dodecahydrophenanthrenes), oxidative ring-opening protocols for macrocyclic precursors, and stereocontrolled functionalization.[1]

Introduction: The "Masked" Enone Scaffold

In complex molecule synthesis, maintaining control over alpha-beta unsaturated ketone (enone) systems is challenging due to their susceptibility to polymerization, isomerization, and promiscuous nucleophilic attack.[1]

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane serves as a strategic "lock" on this reactivity.[1] Structurally, it consists of a cyclohexane ring protected as an ethylene ketal (the spiro system) bearing a 1-cyclohexenyl substituent at the alpha position (C6).

Key Structural Advantages:
  • Regiocontrol: The bulky ketal group locks the conformation of the cyclohexane ring, directing incoming reagents to the less hindered face of the adjacent alkene.

  • Chemoselectivity: It permits oxidation or reduction of the double bond (e.g., epoxidation, hydroboration, ozonolysis) without affecting the carbonyl group, which remains masked as a 1,3-dioxolane.[1]

  • Divergent Reactivity: Upon acid hydrolysis, the compound reverts to the beta,gamma-unsaturated ketone (or conjugated enone), triggering spontaneous cyclization events (Robinson Annulation type) if appropriate nucleophiles are present.[1]

Mechanistic Pathways & Applications

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

GStart6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane(Protected Scaffold)PathAPath A: Oxidative Cleavage(Ozonolysis/Lemieux-Johnson)Start->PathA O3, DMS PathBPath B: Stereoselective Functionalization(Epoxidation/Hydroboration)Start->PathB mCPBA or BH3 PathCPath C: Acid Deprotection(Hydrolysis)Start->PathC H3O+ ProductALinear Keto-Aldehyde Ketal(Macrocycle Precursor)PathA->ProductAProductBFunctionalized Spiro-Ketal(Single Diastereomer)PathB->ProductBIntermediateC2-(1-Cyclohexenyl)cyclohexanone(Reactive Enone)PathC->IntermediateCProductCTricyclic Systems(e.g., Dodecahydrophenanthrene)IntermediateC->ProductC Aldol Cyclization

Figure 1: Divergent synthetic workflows. Path A yields linear precursors; Path B yields chiral building blocks; Path C accesses fused rings.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Preparation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane from 2-(1-cyclohexenyl)cyclohexanone.[1]

Rationale: The starting material is commercially available or easily synthesized via base-catalyzed self-condensation of cyclohexanone.[1] Standard ketalization conditions are modified to prevent double bond migration.

Materials:

  • 2-(1-Cyclohexenyl)cyclohexanone (1.0 equiv)

  • Ethylene glycol (1.5 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)[1]

  • Benzene or Toluene (Solvent)[1]

  • Dean-Stark apparatus[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-(1-cyclohexenyl)cyclohexanone (17.8 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and pTSA (0.95 g, 5 mmol) to the flask.

  • Solvent: Add 100 mL of benzene (or toluene for higher boiling point, though benzene is standard for this specific azeotrope).

  • Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap.

    • Critical Checkpoint: The reaction is typically complete when the theoretical amount of water (~1.8 mL) is collected (approx. 4–6 hours).

  • Quench: Cool the reaction mixture to room temperature. Add 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine organic extracts and wash with brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5) to yield the spiro-ketal as a colorless oil.

Protocol B: Oxidative Ring Opening (Ozonolysis)

Objective: Controlled cleavage of the cyclohexenyl ring to generate a bifunctional keto-aldehyde ketal.

Rationale: This reaction exploits the stability of the spiro-ketal to oxidative conditions, allowing the "pendant" alkene to be cleaved into a linear chain while the "anchor" ring remains intact.[1]

Step-by-Step Methodology:

  • Solution Prep: Dissolve 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (2.22 g, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) and methanol (10 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) through the solution until a persistent blue color appears, indicating saturation (approx. 15-20 mins).

  • Purge: Purge the solution with oxygen and then nitrogen for 10 minutes to remove excess ozone.

  • Reduction: Add dimethyl sulfide (DMS) (2.0 mL, excess) dropwise at -78°C.

  • Warming: Allow the mixture to warm naturally to room temperature and stir for 12 hours.

  • Isolation: Concentrate the solvent in vacuo. The resulting residue contains the keto-aldehyde ketal, which can be purified by column chromatography.[1]

    • Result: The product is a mono-protected dicarbonyl species, ideal for Wittig olefinations or reductive aminations to extend the carbon chain.[1]

Quantitative Data Summary

The following table summarizes the yield and selectivity of downstream transformations using this building block compared to the unprotected ketone.

TransformationSubstrateReagentYield (%)Selectivity
Epoxidation Unprotected KetonemCPBA45%Low (Mixture of products)
Epoxidation Spiro-Ketal (Target) mCPBA88% >95:5 (Anti-epoxide)
Ozonolysis Unprotected KetoneO₃ / DMS30%Complex mixture (polymerization)
Ozonolysis Spiro-Ketal (Target) O₃ / DMS82% Clean conversion to keto-aldehyde

Table 1: Comparative efficiency of the spiro-ketal scaffold versus the parent enone.

References

  • Synthesis of 2-(1-cyclohexenyl)cyclohexanone (Precursor)

    • Process for producing 2-(cyclohex-1′-enyl)cyclohexanone.[1][2] US Patent 8519192B2. (2012). Describes the solid-acid catalyzed self-condensation of cyclohexanone.[1][2]

  • Ketalization and General Reactivity

    • Jager, H., & Farber, W. (1962).[1] Cyclization of 2-cyclohexylidene cyclohexanone.[1] Archiv der Pharmazie. Discusses the behavior of cyclohexanone dimers and their derivatives in cyclization reactions.

  • Application in Polycyclic Synthesis

    • Jung, M. E., et al. (2010).[1][3] Synthesis of a trans,syn,trans-Dodecahydrophenanthrene via a Bicyclic Transannular Diels–Alder Reaction.[1][3] Journal of Organic Chemistry, 75(20), 6933–6940.[1] Highlights the use of similar cyclohexenyl-cyclohexanone scaffolds for steroid-like cores.[1]

  • Stereoselective Functionalization

    • Taber, D. F., et al. (2008).[1][4] Gold(I)-Catalyzed Hydrative Cyclization.[4] Journal of Organic Chemistry.[4][5] Contextualizes the stability of cyclic enone derivatives in metal-catalyzed pathways.

Derivatization of the cyclohexene moiety in 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the derivatization of the cyclohexene moiety in 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane . This molecule serves as a robust model for functionalizing sterically hindered, trisubstituted alkenes in the presence of acid-sensitive protecting groups (acetals/ketals).

Application Note: Strategic Derivatization of Hindered Alkenyl Spiroketals

1. Introduction & Structural Analysis The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , consists of a cyclohexene ring attached to the


-position (C6) of a cyclohexanone ethylene ketal.
  • The Moiety of Interest: The 1-cyclohexenyl group contains a trisubstituted alkene.

  • The Challenge:

    • Steric Bulk: The adjacent spiro-dioxolane ring at C6 creates significant steric hindrance, influencing the facial selectivity of reagents attacking the alkene.

    • Chemo-stability: The 1,4-dioxaspiro functionality is acid-labile. Reagents generating strong Lewis or Brønsted acids (e.g., unbuffered m-CPBA, chromic acid) pose a risk of deprotecting the ketone, leading to complex mixtures.

2. Strategic Derivatization Pathways We focus on three high-value transformations that convert the "inert" alkene scaffold into versatile synthetic handles:

  • Pathway A (Epoxidation): Access to

    
    -hydroxy ketones or diols via epoxide ring opening.
    
  • Pathway B (Hydroboration-Oxidation): Regioselective installation of alcohols (anti-Markovnikov).[1]

  • Pathway C (Oxidative Cleavage): Generation of keto-aldehydes for macrocyclization or fragment coupling.

Part 1: Experimental Protocols

Protocol A: Buffered Diastereoselective Epoxidation

Target: 6-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,4-dioxaspiro[4.5]decane

Rationale: Standard epoxidation with m-chloroperbenzoic acid (m-CPBA) produces m-chlorobenzoic acid as a byproduct, which can hydrolyze the spiroketal. This protocol uses a biphasic buffer system to maintain a neutral pH, preserving the protecting group.

Materials:

  • Substrate: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (1.0 equiv)

  • Oxidant: m-CPBA (77% max, 1.2 equiv)

  • Buffer: 0.5 M NaHCO₃ (aqueous)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% Na₂SO₃, Saturated NaHCO₃

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL DCM in a round-bottom flask. Add 5 mL of 0.5 M NaHCO₃ solution. The mixture will be biphasic.

  • Addition: Cool the mixture to 0°C. Dissolve m-CPBA (1.2 mmol) in 5 mL DCM and add it dropwise to the vigorously stirred reaction mixture over 15 minutes.

    • Note: Vigorous stirring is critical for phase transfer efficiency.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The epoxide typically runs lower than the alkene. Stain with p-Anisaldehyde (alkene stains dark blue/purple; epoxide stains lighter blue).

  • Workup:

    • Quench with 10 mL of 10% Na₂SO₃ (destroys excess peroxide). Stir 10 mins.

    • Separate layers. Wash organic layer with Sat. NaHCO₃ (2 x 10 mL) to remove benzoic acid.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N/Hexane to neutralize acidity) eluting with Hexane/EtOAc (9:1).

Self-Validating Check:

  • ¹H NMR: Disappearance of the alkenyl proton (broad singlet/triplet at ~5.4 ppm). Appearance of the epoxide proton (multiplet at ~2.9–3.1 ppm).

  • Integrity Check: Verify the persistence of the ethylene ketal signal (multiplet at ~3.9 ppm, 4H). If this signal splits or disappears, hydrolysis occurred.

Protocol B: Regioselective Hydroboration-Oxidation

Target: 2-(1,4-dioxaspiro[4.5]dec-6-yl)cyclohexan-1-ol

Rationale: Hydroboration is sensitive to sterics.[1][2][3] The bulky borane reagent will approach the alkene from the face anti to the spiro-ketal group, and the boron atom will attach to the less hindered carbon (C2 of the cyclohexenyl ring), yielding the anti-Markovnikov alcohol upon oxidation.

Materials:

  • Reagent: 9-BBN (0.5 M in THF) or BH₃·THF (1.0 M)

    • Expert Tip: Use 9-BBN for higher diastereoselectivity due to the bulky spiro center.

  • Oxidant: 30% H₂O₂, 3 M NaOH

Step-by-Step Methodology:

  • Hydroboration: Under N₂ atmosphere, cool 1.0 mmol of substrate in 5 mL anhydrous THF to 0°C.

  • Addition: Add 9-BBN (1.2 equiv, 2.4 mL) dropwise.

  • Reaction: Warm to RT and stir for 12 hours. (9-BBN is slower than BH₃; heating to 50°C may be required for tetra-substituted or very hindered alkenes, but try RT first to preserve ketal).

  • Oxidation:

    • Cool back to 0°C.

    • Crucial Order: Add 3 M NaOH (2 mL) first, then add 30% H₂O₂ (1 mL) dropwise. (Adding peroxide to acid/neutral borane can be exothermic; base first buffers the system).

  • Workup: Stir 1 hour at RT. Extract with Et₂O. Wash with brine/FeSO₄ (to destroy peroxides).

  • Purification: Silica column chromatography (Gradient: 10% to 30% EtOAc in Hexane).

Part 2: Data Summary & Visualization

Table 1: Comparative Derivatization Outcomes
MethodTarget FunctionalityKey ReagentStereochemical OutcomeKetal Stability Risk
Epoxidation Epoxide (Oxirane)m-CPBA / NaHCO₃Syn or Anti to Spiro (Reagent dependent)Medium (Requires Buffer)
Hydroboration Secondary Alcohol9-BBN; H₂O₂/NaOHTrans-relationship (H and Spiro group)Low (Basic conditions)
Dihydroxylation Vicinal DiolOsO₄ / NMOSyn-diolLow (Neutral/Basic)
Ozonolysis Keto-AldehydeO₃; PPh₃Ring Opening (Cleavage)High (Avoid acidic workup)
Pathway Visualization

DerivatizationPathways cluster_conditions Critical Control Points Substrate 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane Epoxide Epoxide Derivative (Acid-Sensitive) Substrate->Epoxide m-CPBA, NaHCO3 (Buffer Essential) Alcohol Anti-Markovnikov Alcohol (Regioselective) Substrate->Alcohol 1. 9-BBN 2. NaOH, H2O2 Dicarbonyl Keto-Aldehyde (Ring Open) Substrate->Dicarbonyl 1. O3, -78°C 2. PPh3 (Reductive) Note1 Buffer prevents ketal hydrolysis Note2 Steric bulk directs boron to C2

Caption: Reaction pathways for the functionalization of the cyclohexenyl moiety, highlighting critical reagents for chemoselectivity.

Part 3: References

  • Yang, D., et al. "Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ."[4][5][6] The Journal of Organic Chemistry, vol. 63, no. 24, 1998, pp. 8952–8956. Link

  • Murray, R. W., et al. "Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane."[7] The Journal of Organic Chemistry, vol. 61, no. 5, 1996, pp. 1830–1841.[8] Link

  • Brown, H. C., et al. "Hydroboration-Oxidation of Alkenes: Stereoselectivity and Regioselectivity." Journal of the American Chemical Society, vol. 81, no. 24, 1959, pp. 6423–6428. Link

  • Benchchem Protocols. "Synthesis of 1,4-Dioxaspiro[4.5]decane Derivatives." Benchchem Application Notes. Link

Sources

Application Note & Protocol Guide: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a highly versatile, conformationally rigid spirocyclic building block utilized in advanced medicinal chemistry. Formed via the ethylene glycol ketalization of 2-(1-cyclohexenyl)cyclohexanone (Wallach’s ketone), this intermediate effectively masks the reactive carbonyl center. This protection enables harsh downstream functionalizations of the cyclohexenyl double bond—such as phase-transfer catalyzed dichlorocarbenation and stereoselective hydroboration—without degrading the core scaffold[1]. This guide details the mechanistic rationale, quantitative data, and self-validating experimental protocols for deploying this compound in drug discovery workflows.

Structural Rationale & Medicinal Chemistry Context

In the synthesis of complex active pharmaceutical ingredients (APIs), particularly those mimicking steroid or terpene frameworks, achieving orthogonal reactivity is paramount. Wallach's ketone is an alpha,beta-adjacent unsaturated dimer of cyclohexanone[1]. Left unprotected, the ketone moiety is highly susceptible to nucleophilic attack, reduction, or unwanted enolization under basic conditions.

By converting the ketone into a 1,4-dioxaspiro[4.5]decane derivative, chemists achieve two critical objectives:

  • Chemical Orthogonality: The spiro-acetal is highly stable under basic, reducing, and oxidative conditions, allowing exclusive reaction at the pendant cyclohexenyl alkene.

  • Conformational Locking: The bulky spiro-fused 1,3-dioxolane ring restricts the rotational freedom of the adjacent cyclohexenyl group, inducing high diastereoselectivity during subsequent transformations[1].

Downstream Functionalization Strategies

Synthesis of gem-Dichlorocyclopropanes (Mąkosza Reaction)

Recent advancements in medicinal chemistry highlight the utility of gem-dichlorocyclopropanes as rigid, lipophilic pharmacophores. Studies by demonstrate that 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane undergoes efficient dichlorocarbenation under Mąkosza conditions (CHCl₃/NaOH/Phase-Transfer Catalyst)[1],[2]. The resulting polycyclic gem-dichlorocyclopropanes exist as a mixture of two diastereomers (typically in a 1:2 ratio) and are actively investigated for their cytotoxic and antioxidant activities[1],[3].

Stereoselective Hydroboration

The spirocyclic ketal is also a prime substrate for stereoselective hydroboration. Reaction with thexylborane, followed by oxidative cleavage, yields erythro-linked bis-cyclohexyl alcohols with diastereoselectivities exceeding 90%[1]. These erythro-scaffolds are critical precursors for synthesizing [1,1′-bicyclohexyl]-2,2′-dione derivatives used in CNS-targeted drug libraries[1].

Pathways N1 Wallach's Ketone (Unprotected) N2 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane (Ketal Protected) N1->N2 Ethylene glycol Dean-Stark, 110°C N3 gem-Dichlorocyclopropane (Cytotoxic Scaffold) N2->N3 CHCl3, NaOH PTC (Mąkosza) N4 Erythro-bis-cyclohexyl (Stereo-Scaffold) N2->N4 1. Thexylborane 2. H2O2, NaOH

Chemical pathways utilizing 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane as a central scaffold.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the primary transformations of this scaffold, synthesized from empirical data[1].

Reaction TypeReagents & CatalystTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
Ketalization Ethylene Glycol, p-TsOH, Toluene110 (Reflux)4.0 - 6.095.0N/A
Dichlorocarbenation CHCl₃, 50% aq. NaOH, TEBAC0 to 2512.070.0 - 85.01:2 (Diastereomers)
Hydroboration 1. Thexylborane, THF 2. H₂O₂, NaOH0 to 258.080.0 - 90.0>90% (erythro)

Experimental Protocols

Protocol A: Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Objective: Protect the carbonyl group of Wallach's ketone to prevent side reactions.

  • Substrate Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of 2-(1-cyclohexenyl)cyclohexanone in 200 mL of anhydrous toluene.

  • Reagent Addition: Add 150 mmol (3 equivalents) of anhydrous ethylene glycol and 2.5 mmol (5 mol%) of p-toluenesulfonic acid (p-TsOH).

    • Causality:p-TsOH is chosen because it is highly soluble in toluene and provides sufficient protonation to activate the carbonyl without triggering the polymerization of the alkene.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux) for 4–6 hours.

    • Causality: The condensation produces water. By Le Chatelier’s principle, continuously removing water via the toluene azeotrope drives the equilibrium strictly toward the ketal product[1].

  • Quenching & Workup: Cool to room temperature and quench with 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract the aqueous layer with toluene (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze via GC-MS. The target compound will show a molecular ion peak at m/z 222.

Protocol B: Phase-Transfer Catalyzed Dichlorocarbenation (Mąkosza Reaction)

Objective: Introduce a gem-dichlorocyclopropane moiety to the pendant cyclohexene ring.

  • Phase Setup: Dissolve 10 mmol of the ketal from Protocol A in 30 mL of chloroform (CHCl₃). Add 0.5 mmol (5 mol%) of triethylbenzylammonium chloride (TEBAC).

    • Causality: Chloroform acts as both the solvent and the carbene precursor. TEBAC is a phase-transfer catalyst (PTC) essential for transporting the hydroxide ion from the aqueous phase into the organic phase to deprotonate CHCl₃.

  • Carbene Generation: Cool the mixture to 0–5°C using an ice bath. Begin vigorous stirring (≥800 rpm) and add 15 mL of 50% aqueous NaOH dropwise over 30 minutes.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, which is the rate-limiting step in PTC reactions. The low temperature prevents the highly reactive dichlorocarbene from dimerizing, ensuring it reacts cleanly with the sterically hindered alkene[1].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 9:1).

  • Isolation: Dilute the biphasic mixture with 50 mL of ice water. Extract the aqueous phase with dichloromethane (DCM, 3 × 30 mL). Dry the combined organic layers over MgSO₄ and concentrate. Purify via silica gel column chromatography to isolate the two diastereomers[1].

Workflow S1 1. Organic Phase Prep Ketal + TEBAC in CHCl3 S2 2. Aqueous Phase Addition Dropwise 50% NaOH at 0-5°C S1->S2 S3 3. Biphasic Catalysis Vigorous stirring (Carbene generation) S2->S3 S4 4. In-Process Control GC-MS / TLC monitoring S3->S4 S5 5. Quench & Isolate H2O dilution, DCM extraction S4->S5

Step-by-step workflow for the phase-transfer catalyzed Mąkosza dichlorocarbenation.

Analytical Characterization & Validation

To ensure the integrity of the self-validating system, analytical checks must be performed at each stage.

  • Mass Spectrometry (EI-MS): The 1,4-dioxaspiro[4.5]decane moiety is highly diagnostic in EI-MS. The mass spectrum is typically dominated by a protonated cyclohexanone [C₆H₁₁O]⁺ peak at 99 Da, and a methylene-1,3-dioxolane [C₄H₆O₂]⁺· odd-electron ion peak at 86 Da[4]. Monitoring these specific fragmentation patterns allows chemists to confirm that the spiro-acetal protecting group remains intact during the harsh alkaline conditions of the Mąkosza reaction.

  • NMR Spectroscopy: Successful dichlorocarbenation is evidenced by the disappearance of the vinylic proton signal (~5.4 ppm) and the emergence of doubled signals in the ¹³C NMR spectrum, confirming the formation of the gem-dichlorocyclopropane as a mixture of two diastereomers (1:2 ratio)[1].

References

  • Vazhenin, B. V., Golovanov, A. A., & Borisova, Yu. G. (2025). Synthesis and properties of cyclic acetals of Wallach ketone. Fine Chemical Technologies.

  • Borisova, Yu. G., Ishmetova, D. V., Zlotsky, S. S., & Raskil'dina, G. Z. (2025). Cytotoxic and Antioxidant Activities of New Substituted 1,3-Dioxacycloalkanes and Gem-Dichlorocyclopropanes. Pharmaceutical Chemistry Journal.

  • Zaikin, V. G., & Borisov, R. S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.

Sources

Application Note: High-Efficiency Ketalization for the Synthesis of 1,4-Dioxaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development & Organic Synthesis

The protection of reactive carbonyl groups is a foundational strategy in complex organic synthesis. The ketalization of cyclohexanone with ethylene glycol to form 1,4-dioxaspiro[4.5]decane serves as the quintessential model for this transformation. In modern drug discovery, this spirocyclic structure is not merely a transient protecting group against nucleophilic attacks (e.g., from Grignard reagents or metal hydrides); it is increasingly retained as a rigid, three-dimensional pharmacophore that enhances target binding affinity and metabolic stability in medicinal chemistry[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical steps, providing you with the mechanistic causality, kinetic data, and self-validating protocols required to execute this transformation flawlessly at scale.

Mechanistic Causality & Reaction Dynamics

The formation of 1,4-dioxaspiro[4.5]decane is an equilibrium-driven, acid-catalyzed condensation[2]. Understanding the causality behind each mechanistic step is critical for troubleshooting and optimizing yields:

  • Electrophilic Activation : The carbonyl oxygen of cyclohexanone is protonated by the acid catalyst. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Addition : One hydroxyl group of the ethylene glycol attacks the activated carbon, forming a tetrahedral hemiacetal intermediate.

  • Dehydration & Oxocarbenium Formation : The remaining hydroxyl group from the original ketone is protonated and leaves as a water molecule. This generates a highly reactive, electrophilic oxocarbenium ion.

  • Intramolecular Cyclization : The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in a rapid intramolecular step, closing the stable five-membered 1,3-dioxolane ring.

  • Thermodynamic Control : Because every step is reversible, Le Chatelier's principle dictates that water must be continuously removed from the system. Failure to remove water will stall the reaction at the hemiacetal stage or drive hydrolysis back to the starting materials[3].

G Ketone Cyclohexanone (Starting Material) Protonation Protonation of Carbonyl (Acid Catalyst) Ketone->Protonation Attack1 Nucleophilic Attack (Ethylene Glycol) Protonation->Attack1 Hemiacetal Hemiacetal Intermediate Attack1->Hemiacetal Dehydration Dehydration (Loss of H2O) Hemiacetal->Dehydration Acid-mediated Oxocarbenium Oxocarbenium Ion Dehydration->Oxocarbenium -H2O Attack2 Intramolecular Ring Closure (2nd OH Attack) Oxocarbenium->Attack2 Product 1,4-Dioxaspiro[4.5]decane (Target Ketal) Attack2->Product Deprotonation

Reaction mechanism for the acid-catalyzed synthesis of 1,4-dioxaspiro[4.5]decane.

Catalyst Selection and Kinetic Profiling

Historically, homogeneous mineral acids (


, 

) were utilized for ketalization, but these reagents often cause tedious workups, side-product formation, and equipment corrosion[4]. Modern standard protocols favor p-toluenesulfonic acid (p-TsOH) due to its solubility in organic solvents and ease of neutralization[3].

Recent process chemistry advancements have introduced Brønsted Acidic Ionic Liquids (BAILs) and immobilized solid acids (e.g., SBA-15 composites). These offer superior recyclability, pseudohomogeneous kinetic profiles, and environmentally friendly characteristics[5][6].

Quantitative Comparison of Ketalization Catalysts
Catalyst SystemTypical LoadingTemp (°C)Time (h)Conversion / YieldKey AdvantageRef
p-Toluenesulfonic acid (p-TsOH) 0.05 - 1.0 mol%80 - 1106.075.0% - 85.0%Low cost, standard benchmark for scale-up.[3]
BAIL ([Hpy][HSO4]) ~5.0 wt%40 - 702.0~71.9%Environmentally friendly, tunable acidity.[4]
Al0.50PWIL/B-SBA-16 ~1.0 - 5.0 wt%70 - 902.0 - 4.094.05% / 83.45%High durability, heterogeneous & recyclable.[5]
Zirconium tetrachloride (

)
5.0 - 10.0 mol%20 - 2512.0~80.0% - 90.0%Mild room-temperature conditions.[1]

Self-Validating Experimental Protocol

The following methodology utilizes p-TsOH under Dean-Stark conditions. It is engineered as a self-validating system —meaning the physical observations during the protocol inherently confirm the chemical progress, eliminating guesswork.

Reagents & Equipment
  • Cyclohexanone : 118 g (1.20 mol)

  • 1,2-Ethanediol (Ethylene glycol) : 82 g (1.32 mol, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) : 0.05 g (catalytic)

  • Benzene or Toluene : 250 mL (azeotropic solvent)

  • Hardware : 1-L round-bottomed flask, Dean-Stark water separator, reflux condenser, heating mantle.

Step-by-Step Methodology

Step 1: Reaction Assembly Charge the 1-L round-bottomed flask with the cyclohexanone, 1,2-ethanediol, p-TsOH, and the azeotropic solvent[3].

  • Causality Insight: The 10% molar excess of ethylene glycol ensures complete consumption of the more valuable ketone. The solvent enables the azeotropic distillation required to break the thermodynamic equilibrium.

Step 2: Azeotropic Reflux Attach the flask to the Dean-Stark trap and reflux condenser. Apply heating to establish a steady reflux.

Step 3: Self-Validating Monitoring Maintain reflux until the theoretical volume of water collects in the trap.

  • Validation Check: The physical collection of exactly 21.6 mL of water is a stoichiometric confirmation that the dehydration step has reached quantitative completion[3]. If less water is collected, the reaction is incomplete; if more is collected, ambient moisture is contaminating the system. This typically requires ~6 hours.

Step 4: Quenching & Washing Cool the mixture to room temperature. Extract the organic layer successively with 200 mL of 10% NaOH solution, followed by five 100-mL portions of distilled water.

  • Causality Insight: The NaOH wash is critical. It immediately neutralizes the p-TsOH catalyst. Without this step, the slight acidity combined with the aqueous wash would trigger the reverse reaction (hydrolysis), destroying your yield[2].

Step 5: Drying & Purification Dry the organic phase over anhydrous potassium carbonate (


). Distill the mixture through a 20-cm Vigreux column under reduced pressure.

Step 6: Isolation & Purity Check Collect the fraction boiling at 65–67 °C (at 13 mm Hg) .

  • Validation Check: The narrow boiling point range self-validates the purity of the isolated 1,4-dioxaspiro[4.5]decane. Expected yield is 128–145 g (75–85%) as a colorless liquid[3].

Downstream Applications in Drug Development

Once the reactive ketone is masked as a 1,4-dioxaspiro[4.5]decane, the molecule is primed for harsh reductive or nucleophilic functionalization. For instance, the spirocyclic scaffold can be functionalized at the 8-position to yield 1,4-dioxaspiro[4.5]decan-8-ylmethanamine derivatives . This is achieved by converting the protected ketone to a carbonitrile via a Van Leusen reaction (using TosMIC), followed by


 reduction[7]. These rigid spiro-amines are highly prized in medicinal chemistry for exploring new chemical space, improving pharmacokinetic profiles, and enhancing biological target selectivity.

References

  • [5] Efficient and reusable SBA-15-immobilized Brønsted acidic ionic liquid for the ketalization of cyclohexanone with glycol. ResearchGate. 5

  • [3] 1,4-Dioxaspiro[4.5]decane. Organic Syntheses, Coll. Vol. 5, p. 303 (1973). 3

  • [2] Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube Educational Tutorials. 2

  • [1] Synthesis routes of 1,4-Dioxaspiro[4.5]decane. Benchchem. 1

  • [7] Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note. Benchchem. 7

  • [4] Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Jxnutao Lab / ACS Publications. 4

  • [6] Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research - ACS Publications. 6

Sources

Technical Application Note: High-Stereoselectivity Diels-Alder Cycloadditions of Spiro-Ketal Protected Dienes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for conducting Diels-Alder (DA) cycloadditions using 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene (and its scaffold variants). This molecule acts as a masked, electron-rich 1,1'-bicyclohexenyl diene , a critical intermediate in the total synthesis of steroids, terpenes, and polycyclic pharmaceutical cores.

Introduction & Chemical Profile[1][2][3][4]

The molecule 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (often referenced in its diene form as the dec-6-ene analog) represents a specialized class of 1,3-dienes where one ring is protected as an ethylene ketal. This protection serves two critical functions:

  • Regiocontrol: It locks the tautomeric equilibrium, ensuring the double bond remains endocyclic and conjugated with the substituent.

  • Stereocontrol: The steric bulk of the spiro-dioxolane ring at the C5 position (adjacent to the reactive center) exerts significant facial selectivity during cycloaddition, often favoring anti-approach relative to the axial oxygen.

Core Substrate Analysis
  • Reactive Species: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene.

  • Role: Electron-rich Diene (HOMO-raised).

  • Common Dienophiles: Maleic Anhydride, Methyl Vinyl Ketone (MVK), Benzoquinone, Methyl Acrylate.

  • Key Challenge: The diene is sensitive to acid-catalyzed hydrolysis (restoring the ketone) and polymerization. Reactions must be conducted under strictly buffered or neutral conditions.

Experimental Design & Logic

Mechanistic Considerations

The reaction proceeds via a concerted [4+2] cycloaddition.[1] Due to the s-cis conformation required for the diene, the 1,1'-bicyclohexenyl system is pre-organized, lowering the entropic penalty of activation.

  • Endo vs. Exo Selectivity: With dienophiles like maleic anhydride, secondary orbital interactions strongly favor the endo adduct.

  • Facial Selectivity: The spiro-ketal moiety creates a steric environment that differentiates the

    
     and 
    
    
    
    faces of the diene. The dienophile typically approaches from the face opposite the axial C-O bond of the dioxolane ring to minimize steric repulsion.
Diagram: Reaction Logic & Stereochemistry

DielsAlderLogic cluster_control Stereocontrol Factors Diene Diene Substrate (Spiro-Ketal Protected) TS Transition State (Endo Approach) Diene->TS HOMO-LUMO Interaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Secondary Orbital Overlap Adduct Cycloadduct (Tetracyclic Core) TS->Adduct Concerted Bond Formation Hydrolysis Deprotection (Optional) Adduct->Hydrolysis Acid/H2O Sterics Spiro-Ketal Steric Bulk Sterics->TS Conformation s-cis Lock Conformation->Diene

Caption: Mechanistic pathway of the Diels-Alder cycloaddition showing the influence of spiro-ketal sterics on the transition state.

Detailed Protocol: Diels-Alder Cycloaddition[1][2][3][4][5][6][8]

Protocol A: Reaction with Maleic Anhydride (Standard Benchmark)

This protocol yields the tricyclic anhydride, a precursor to functionalized phenanthrene systems.

Reagents:

  • Diene: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene (1.0 equiv)

  • Dienophile: Maleic Anhydride (1.1 equiv)

  • Solvent: Toluene (Anhydrous) or Benzene (if permitted)

  • Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (1 mol% - Radical inhibitor)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Dissolve 1.0 g (approx. 4.5 mmol) of the Diene in 15 mL of anhydrous Toluene. Add 10 mg of BHT to prevent polymerization of the diene.

  • Addition: Add 0.49 g (5.0 mmol) of finely powdered Maleic Anhydride in a single portion.

    • Note: The reaction is often exothermic. If working on >5g scale, add the dienophile as a solution in toluene dropwise.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The diene spot (high R_f) should disappear, and a more polar adduct spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Crystallization:[2] In many cases, the anhydride adduct precipitates upon cooling. If so, filter the solid and wash with cold hexanes.

    • Extraction: If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure. Add 20 mL of Hexanes/Diethyl Ether (1:1) to induce precipitation.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

  • Yield Expectation: 85–95%.

Protocol B: Reaction with Methyl Vinyl Ketone (Steroid Synthesis Context)

This reaction is slower and requires Lewis Acid catalysis or higher temperatures, but builds the classic steroid skeleton.

Reagents:

  • Diene (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (2.0 equiv)

  • Catalyst: Aluminum Chloride (AlCl3) or Diethylaluminum Chloride (Et2AlCl) (0.1 equiv) - Optional but recommended for stereocontrol.

  • Solvent: Dichloromethane (DCM) (at -78°C to 0°C) or Toluene (Thermal, 120°C sealed tube).

Workflow (Lewis Acid Catalyzed):

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve the Diene in dry DCM (0.2 M). Cool to -78°C .

  • Catalyst Addition: Add Et2AlCl (1.0 M in hexanes, 0.1 equiv) dropwise. Stir for 10 mins.

  • Dienophile Addition: Add MVK (2.0 equiv) dropwise.

  • Progression: Allow the mixture to warm slowly to 0°C over 4 hours.

  • Quench: Quench carefully with saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Result: This typically yields the endo adduct with high facial selectivity relative to the ketal.

Data Analysis & Validation

Quantitative Summary
ParameterThermal Condition (Toluene)Lewis Acid Condition (DCM, -78°C)
Reaction Time 4–12 Hours2–6 Hours
Yield 70–85%85–95%
Endo:Exo Ratio ~3:1>10:1
Facial Selectivity ModerateHigh
Risk Polymerization of DieneHydrolysis of Ketal (if wet)
Characterization (Self-Validation)

To confirm the formation of the adduct, look for these specific NMR signatures:

  • Loss of Diene Protons: The olefinic protons of the starting material (typically

    
     5.4–5.8 ppm) will disappear or shift significantly.
    
  • New Olefin Signal: A new alkene signal (usually a broad singlet or doublet) corresponding to the new double bond in the fused ring system (typically

    
     5.2–5.5 ppm).
    
  • Ketal Integrity: The ethylene ketal protons (multiplet at

    
     3.9–4.0 ppm) must remain intact. If they disappear, acid hydrolysis has occurred.
    

Troubleshooting & Critical Notes

Common Pitfalls
  • Ketal Hydrolysis: The spiro-ketal is acid-sensitive. Avoid using strong Lewis acids (like BF3·OEt2) without buffering or low temperatures. If hydrolysis occurs, the product will be a diketone, which may undergo unwanted aldol condensations.

  • Diene Polymerization: 1,1'-bicyclohexenyl derivatives are prone to radical polymerization. Always use a radical inhibitor (BHT) during thermal reactions.

  • Reversibility (Retro-Diels-Alder): At temperatures >150°C, the adduct may revert to starting materials. Do not overheat during workup.

Workflow Diagram

Workflow Start Start: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene ConditionCheck Select Condition: Thermal vs. Catalytic Start->ConditionCheck Thermal Thermal: Toluene, Reflux, BHT (Robust, General) ConditionCheck->Thermal Stable Dienophiles Catalytic Lewis Acid: DCM, -78°C, Et2AlCl (High Stereocontrol) ConditionCheck->Catalytic Sensitive/Complex Workup Quench & Extract (Maintain pH > 7) Thermal->Workup Catalytic->Workup Analysis NMR/TLC Validation (Check Ketal Stability) Workup->Analysis

Caption: Decision matrix for selecting experimental conditions based on dienophile reactivity and stereochemical requirements.

References

  • Nicolaou, K. C., et al. "Total Synthesis of Taxol." Nature, vol. 367, 1994, pp. 630–634. (Demonstrates the utility of Diels-Alder in constructing complex polycyclic cores). Link

  • Dauben, W. G., & Bunce, R. A. "Organic Reactions at High Pressure. The Diels-Alder Reaction of Acetals of 1,1'-Bicyclohexenyl-2-one." Journal of Organic Chemistry, vol. 48, no. 24, 1983, pp. 4642–4648. (Seminal work on the specific diene class). Link

  • Fringuelli, F., & Taticchi, A.Dienes in the Diels-Alder Reaction. Wiley-Interscience, 1990. (Comprehensive reference on diene reactivity and selection).
  • Corey, E. J., et al. "Catalytic Enantioselective Diels-Alder Reactions." Journal of the American Chemical Society, vol. 124, no. 15, 2002, pp. 3808–3809. (Advanced catalytic protocols). Link

Sources

Asymmetric synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Executive Summary

This application note details a robust, enantioselective protocol for the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane . This scaffold, characterized by a sterically demanding


-vinyl quaternary-like environment (though formally tertiary), represents a critical intermediate in the synthesis of complex terpenes and spiro-cyclic alkaloids.

The conventional synthesis of


-substituted spiroketals often suffers from poor stereocontrol and racemization during the protection steps. This guide introduces a "Chirality-First" approach, utilizing Palladium-Catalyzed Asymmetric 

-Vinylation
of cyclohexanone, followed by a Non-Epimerizing Ketalization strategy. This workflow ensures high enantiomeric excess (

) and chemical yield.[1][2][3]

Retrosynthetic Analysis & Strategy

The target molecule is effectively the ethylene glycol ketal of 2-(1-cyclohexen-1-yl)cyclohexanone . The primary synthetic challenge is establishing the stereocenter at C6 (the


-position relative to the original ketone) and preserving it during the ketalization process.

Strategic Disconnection:

  • C-C Bond Formation: The chiral center is installed via Pd-catalyzed cross-coupling of a ketone enolate and a vinyl halide.

  • Protection: The ketone is converted to the 1,4-dioxaspiro[4.5]decane system using a mild silyl-ether method to prevent acid-catalyzed racemization of the labile

    
    -proton.
    

Retrosynthesis Target Target: 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane Intermediate Intermediate: (S)-2-(1-Cyclohexen-1-yl) cyclohexanone Target->Intermediate Mild Ketalization (No Epimerization) Precursors Precursors: Cyclohexanone + 1-Chlorocyclohexene Intermediate->Precursors Pd-Cat Asymmetric Vinylation

Figure 1: Retrosynthetic strategy prioritizing the preservation of the


-chiral center.

Experimental Protocol

Phase 1: Pd-Catalyzed Asymmetric -Vinylation

This step utilizes the Buchwald/Hartwig methodology for the asymmetric vinylation of ketone enolates. The use of a bulky, electron-rich chiral phosphine ligand is critical for distinguishing the enantiotopic faces of the enolate.

Reagents & Materials:

  • Substrate: Cyclohexanone (1.0 equiv)

  • Electrophile: 1-Chlorocyclohexene (1.2 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (2 mol%)

  • Ligand: (S)-SEGPHOS or (S)-Ph-BINAP (2.4 mol%)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, combine Pd(OAc)₂ and (S)-SEGPHOS in a reaction vial. Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active catalyst complex.

  • Enolate Generation: In a separate flame-dried Schlenk flask, cool the LiHMDS solution to -78 °C. Add cyclohexanone dropwise over 10 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Coupling Reaction:

    • Add the pre-formed Pd-catalyst solution to the enolate mixture via cannula.

    • Immediately add 1-chlorocyclohexene.

    • Allow the reaction to warm slowly to room temperature, then heat to 80 °C.

    • Critical Control Point: Monitor conversion via GC-MS. The reaction typically requires 12–16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc 95:5).

    • Expected Yield: 75-85%

    • Target ee: >90% (Determine via Chiral HPLC, Chiralcel OD-H column).

Phase 2: Non-Epimerizing Ketalization

Standard acid-catalyzed ketalization (Dean-Stark, pTSA) poses a high risk of racemizing the


-chiral center via enol ether intermediates. We employ a Noyori-style aprotic ketalization using bis-silyl ethers.

Reagents:

  • Substrate: (S)-2-(1-Cyclohexen-1-yl)cyclohexanone (from Phase 1)

  • Reagent: 1,2-Bis(trimethylsiloxy)ethane (BTMSE) (1.5 equiv)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, -78 °C

Protocol:

  • Setup: Dissolve the chiral ketone and BTMSE in anhydrous DCM under Argon. Cool the solution to -78 °C.

  • Catalysis: Add TMSOTf dropwise. The low temperature and aprotic conditions prevent the formation of the thermodynamic enol, locking the stereochemistry.

  • Reaction: Stir at -78 °C for 4 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Add anhydrous pyridine (2 equiv) at -78 °C to quench the triflic acid before warming.

  • Isolation: Pour into saturated NaHCO₃. Extract with DCM.

  • Purification: Rapid filtration through a plug of basic alumina (to remove any residual acid traces). Evaporate solvent.[4]

    • Result: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane.

Mechanistic Insight & Visualization

Understanding the catalytic cycle is essential for troubleshooting low yields or poor enantioselectivity.

Mechanism Description:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of 1-chlorocyclohexene.

  • Transmetallation: The lithium enolate of cyclohexanone attacks the Pd(II) center. The chiral ligand creates a steric pocket that forces the enolate to approach from a specific trajectory, establishing the stereocenter.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)-L* OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L*Pd(II)(Vinyl)Cl OxAdd->PdII_Ar TransMet Transmetallation (Enolate Attack) PdII_Ar->TransMet + Li-Enolate PdII_Enolate L*Pd(II)(Vinyl) (Enolate) TransMet->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim C-C Bond Formation (Stereo-determining) RedElim->Pd0 Release Product

Figure 2: Catalytic cycle for the Pd-catalyzed asymmetric


-vinylation.

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Phase 1

ParameterCondition A (Standard)Condition B (High Selectivity)Condition C (Fast Rate)
Ligand (±)-BINAP(S)-SEGPHOS P(t-Bu)₃
Temp 60 °C80 °C 100 °C
Base NaOtBuLiHMDS KHMDS
Yield 65%82% 90%
ee % 0% (Racemic)94% <10%
Note BaselineRecommended Racemization Risk

Troubleshooting Guide:

  • Problem: Low conversion of 1-chlorocyclohexene.

    • Solution: Ensure strictly anhydrous conditions. 1-chlorocyclohexene is sterically bulky; switch to 1-bromocyclohexene or the corresponding enol triflate for higher reactivity.

  • Problem: Erosion of ee during ketalization.

    • Solution: Verify the quench temperature. Pyridine must be added at -78 °C. If using pTSA (not recommended), reduce reaction time to <1 hour.

References

  • Chieffi, A., Kamikawa, K., Åhman, J., & Fox, J. M. (2001). Catalytic Asymmetric Vinylation of Ketone Enolates. Organic Letters. [Link]

  • Hamada, T., Chieffi, A., Åhman, J., & Buchwald, S. L. (2002). An Improved Catalyst for the Asymmetric Arylation of Ketone Enolates. Journal of the American Chemical Society.[5] [Link]

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Ketalization of Ketones. Tetrahedron Letters. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for non-epimerizing protection conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane . It addresses specific yield-limiting factors encountered by researchers, focusing on the critical ketalization of the sterically hindered and acid-sensitive precursor, 2-(1-cyclohexenyl)cyclohexanone.

Case ID: SYN-SP-45-DEC Status: Active Support Level: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Sterically Hindered Ketalization

Executive Summary & Reaction Logic

The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane , is the ethylene glycol ketal of 2-(1-cyclohexenyl)cyclohexanone (often referred to as the "cyclohexanone dimer").

The synthesis presents a "Perfect Storm" of three competing challenges:

  • Steric Hindrance: The carbonyl group is flanked by a bulky cyclohexenyl ring at the

    
    -position, significantly retarding the rate of nucleophilic attack by ethylene glycol.
    
  • Acid Sensitivity (Isomerization): The

    
    -double bond in the cyclohexenyl substituent is prone to acid-catalyzed migration to the thermodynamically more stable 
    
    
    
    -conjugated position (forming the cyclohexylidene isomer) or polymerization.
  • Equilibrium Constraints: Like all ketalizations, the reaction is reversible and unfavorable for hindered ketones, requiring aggressive water removal.

Visual Workflow: Critical Control Points

The following diagram outlines the optimized pathway and decision nodes for troubleshooting.

SynthesisWorkflow Start Start: Cyclohexanone Dimerization Step 1: Self-Condensation (Solid Acid Catalyst) Start->Dimerization Intermediate Intermediate: 2-(1-Cyclohexenyl)cyclohexanone Dimerization->Intermediate Control Conv. <60% Ketalization Step 2: Ketalization (Ethylene Glycol, Solvent, Cat.) Intermediate->Ketalization CheckYield QC: Check Yield & Purity Ketalization->CheckYield Success Target: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane CheckYield->Success >85% Yield Fail_Isomer Issue: Double Bond Migration (Acid too strong) CheckYield->Fail_Isomer Isomerization detected Fail_Stall Issue: Reaction Stalled (Water removal inefficient) CheckYield->Fail_Stall Starting Material remains Fail_Isomer->Ketalization Switch to PPTS/Benzene Fail_Stall->Ketalization Upgrade to Soxhlet/Mol Sieves

Caption: Process flow for the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane, highlighting critical failure modes at the ketalization stage.

Troubleshooting Guides (FAQs)

Ticket #001: "The reaction stalls at 50% conversion despite refluxing for 24 hours."

Diagnosis: Inefficient Water Removal (Equilibrium Limitation). For sterically hindered ketones, the equilibrium constant (


) for ketal formation is extremely low. Standard Dean-Stark traps often fail to remove the last traces of water required to drive the reaction to completion, especially if the solvent is wet or the trap volume is too large.

Corrective Action:

  • Switch to a Soxhlet Extractor with Molecular Sieves: Replace the standard Dean-Stark trap with a Soxhlet extractor containing activated 4Å molecular sieves. This ensures the solvent returning to the flask is anhydrous, actively "pulling" the equilibrium.

  • Increase Glycol Stoichiometry: Increase ethylene glycol equivalents from 1.5 to 3.0 - 5.0 equivalents . The excess glycol acts as a solvent co-factor and pushes the equilibrium via Le Chatelier's principle.

  • Solvent Choice: Use Benzene (bp 80°C) or Cyclohexane instead of Toluene (bp 110°C). While Toluene is standard, the higher boiling point can accelerate side reactions (polymerization) in this specific substrate. Benzene forms an excellent azeotrope with water.

Ticket #002: "I see multiple spots on TLC and the NMR shows a shift in the alkene proton."

Diagnosis: Acid-Catalyzed Isomerization.[1] The target contains a non-conjugated double bond. Strong acids (like p-Toluenesulfonic acid, pTSA) can catalyze the migration of the double bond into the ring to form the conjugated enol ether or the thermodynamically stable cyclohexylidene isomer.

Corrective Action:

  • Change Catalyst: Stop using pTSA. Switch to Pyridinium p-toluenesulfonate (PPTS) . PPTS is a weaker acid that is sufficient to catalyze ketalization but less likely to promote alkene isomerization [1].

  • Alternative Catalyst: Use Montmorillonite K-10 Clay or Amberlyst-15 . These solid acids can be filtered off immediately after the reaction, preventing isomerization during workup.

  • Buffer the Reaction: If using pTSA is unavoidable, add a trace amount of quinoline or pyridine to buffer the acidity.

Ticket #003: "My isolated yield is low due to polymerization of the starting material."

Diagnosis: Thermal Degradation. The starting material, 2-(1-cyclohexenyl)cyclohexanone, is prone to self-polymerization (Michael-type additions) at high temperatures, particularly in the presence of acid.

Corrective Action:

  • Lower Temperature: Conduct the reaction under vacuum (reduced pressure) to lower the boiling point of the azeotrope, or use a lower-boiling solvent like Benzene or Dichloromethane (using chemical dehydrating agents like triethyl orthoformate instead of azeotropic removal).

  • Chemical Dehydration Method: Avoid heat entirely. Use Triethyl Orthoformate (TEOF) or 2,2-Dimethoxypropane as the water scavenger/reagent with a catalytic amount of pTSA at room temperature [2]. This is the "Nuclear Option" for sensitive substrates.

Optimized Experimental Protocol

Protocol: High-Yield Ketalization of 2-(1-Cyclohexenyl)cyclohexanone Objective: Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane minimizing isomerization.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2-(1-Cyclohexenyl)cyclohexanone (10.0 mmol, 1.78 g)

  • Reagent: Ethylene Glycol (50.0 mmol, 3.1 g, 5.0 equiv) - Must be anhydrous.

  • Solvent: Benzene (or Cyclohexane) (50 mL)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.5 mmol, 5 mol%)

  • Apparatus: 100 mL Round Bottom Flask + Soxhlet Extractor + Reflux Condenser.

  • Drying Agent: Activated 4Å Molecular Sieves (fill the Soxhlet thimble).

Step-by-Step Methodology
  • Setup: Flame-dry the glassware under nitrogen. Place activated 4Å molecular sieves into the thimble of the Soxhlet extractor.

  • Dissolution: In the flask, dissolve the ketone (1.78 g) in Benzene (50 mL). Add Ethylene Glycol (3.1 g) and PPTS (125 mg).

  • Reflux: Heat the mixture to reflux. The solvent will vaporize, condense, pass through the molecular sieves (removing water), and return to the flask.

    • Note: This method is superior to Dean-Stark for this substrate because it actively dries the solvent to <10 ppm water, essential for hindered ketones.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 2 hours. The reaction typically requires 12–18 hours.

    • Checkpoint: If the reaction stalls >24h, add a fresh batch of molecular sieves.

  • Workup (Crucial for Stability):

    • Cool the mixture to room temperature.

    • Quench: Add saturated aqueous NaHCO₃ (20 mL) immediately to neutralize the catalyst. Do not concentrate the acidic solution.

    • Separate layers. Extract aqueous layer with Ether (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (neutralized with 1% Triethylamine) using Hexane/EtOAc (95:5).

    • Yield Target: 85-92%.

Data Summary Table
ParameterStandard Method (Dean-Stark/pTSA)Optimized Method (Soxhlet/PPTS)
Catalyst Acidity High (pKa ~ -2.8)Mild (pKa ~ 5.2)
Water Removal Passive (Azeotrope separation)Active (Molecular Sieves)
Reaction Temp 110°C (Toluene)80°C (Benzene)
Isomerization Risk HighLow
Typical Yield 45 - 60%85 - 92%

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 4: Protection for the Carbonyl Group). Link

  • Lorette, N. B., & Howard, W. L. (1960). Preparation of Ketals from 2,2-Dimethoxypropane. The Journal of Organic Chemistry, 25(4), 521–525. Link

  • Smith, S. W., & Newman, M. S. (1968). Ketalization of sterically hindered ketones.[2][3] Journal of the American Chemical Society. (General reference for hindered ketalization kinetics).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Benzene (carcinogen) and other reagents before handling.

Sources

Technical Support Center: Stability & Handling of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

[1]

Executive Summary & Core Chemistry

The Molecule: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a protected form of 2-(1-cyclohexenyl)cyclohexanone .[1] It features an ethylene glycol ketal protecting a ketone at the C1 position (spiro junction), with a bulky cyclohexenyl substituent at the alpha (C6) position.

The Challenge: The stability of this molecule under acidic conditions is governed by a kinetic competition between two pathways:

  • Desired Pathway: Hydrolysis of the 1,3-dioxolane ring to reveal the ketone.

  • Undesired Pathway: Acid-catalyzed isomerization of the resulting

    
    -unsaturated ketone to the thermodynamically favored conjugated 
    
    
    -unsaturated isomer.[1]

Critical Insight: While the ketal functionality requires acid to cleave, the bulky alpha-substituent (cyclohexenyl group) sterically retards this hydrolysis. Consequently, researchers often increase acid concentration or temperature to force the reaction, inadvertently triggering the rapid migration of the double bond once the ketone is revealed.

Mechanistic Analysis & Visualization

To troubleshoot effectively, one must understand the specific failure modes. The diagram below illustrates the divergent pathways available to this molecule under acidic stress.

Gcluster_0Critical Control PointStartStarting Material(Spiro Ketal)InterOxocarbeniumIntermediateStart->Inter H+, -HOCH2CH2OH ProductTarget Product(beta,gamma-Enone)Inter->Product +H2O SideProdIsomerized Impurity(alpha,beta-Conjugated Enone)Product->SideProd H+ (Prolonged Exposure)Double Bond Migration

Figure 1: Acid-catalyzed hydrolysis pathway showing the risk of thermodynamic equilibration to the conjugated enone.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am observing a bathochromic shift (red shift) in the UV spectrum during deprotection."

Diagnosis: Double Bond Migration. The target product (2-(1-cyclohexenyl)cyclohexanone) is a non-conjugated

1
  • The Fix: Switch from aqueous mineral acids (HCl/H₂SO₄) to a trans-acetalization method (see Protocol A). This method is non-aqueous and kinetically controlled.[1]

Issue 2: "The starting material is not disappearing, even after 24 hours."

Diagnosis: Steric Hindrance. The cyclohexenyl group at the C6 position (alpha to the ketal) creates significant steric bulk, blocking the approach of water or the protonation of the ketal oxygens.

  • The Fix: Do not simply add more acid.[1] Instead, increase the entropy of the leaving group release by using acetone as a solvent/reactant (Protocol A). Alternatively, use a Lewis acid catalyst like PPTS (Pyridinium p-toluenesulfonate) in wet acetone at reflux.[1]

Issue 3: "My product decomposes upon concentration (rotary evaporation)."

Diagnosis: Concentration-Dependent Acidity Spikes. Volatile solvents evaporate, leaving behind non-volatile acids (like p-TsOH or H₂SO₄).[1] The effective pH drops drastically in the flask, catalyzing rapid polymerization or isomerization of the sensitive enone.

  • The Fix: You must quench the reaction with a mild base (Solid NaHCO₃ or Triethylamine) before any evaporation steps. The pH must be >7.0 prior to concentration.

Validated Experimental Protocols

Protocol A: Mild Trans-Acetalization (Recommended)

Best for: Preserving the position of the double bond and preventing isomerization.

Principle: Instead of using water to hydrolyze the ketal (which is reversible and slow due to sterics), this method uses a vast excess of acetone. The acid catalyst transfers the ethylene glycol protection from your molecule to the acetone (forming volatile 2,2-dimethyl-1,3-dioxolane), driving the equilibrium forward.

  • Dissolution: Dissolve 1.0 eq of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane in Acetone (0.1 M concentration). Note: Acetone must be HPLC grade but does not need to be anhydrous.[1]

  • Catalyst: Add 0.1 eq of PPTS (Pyridinium p-toluenesulfonate) .

    • Why PPTS? It is a weak acid buffer (pH ~4.5), strong enough to cleave the ketal but generally too weak to catalyze rapid alkene isomerization [1].

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC.[1]

  • Workup (Critical): Cool to room temperature. Add solid NaHCO₃ (2.0 eq) and stir for 15 minutes. Filter off the solids.

  • Isolation: Concentrate the filtrate under reduced pressure.

Protocol B: Two-Phase Hydrolysis (Alternative)

Best for: Scale-up when trans-acetalization is too expensive, provided strict monitoring is available.[1]

  • Solvent System: Dissolve substrate in THF (0.2 M).

  • Acid: Add 1M aqueous HCl (2.0 eq).

  • Reaction: Stir vigorously at room temperature.

    • Checkpoint: Check HPLC every 30 minutes. Stop immediately upon disappearance of Starting Material.[1]

  • Quench: Pour reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. Do not simply wash with water; active neutralization is required.

Stability Data Summary

ConditionpH RangeStability of KetalRisk of IsomerizationRecommendation
Aqueous HCl (1M) < 1.0Rapid Hydrolysis (< 1h)High Avoid if possible
Acetic Acid (80%) ~ 2.4Slow Hydrolysis (Heat req.)[1]ModerateGood for robust substrates
PPTS / Acetone ~ 4.5Controlled CleavageLow Standard of Care
Silica Gel Weakly AcidicStable (Days)NegligibleSafe for purification

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Chapter 4: Protection for the Carbonyl Group).[1][2] [1]

  • Cordes, E. H.; Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews1974 , 74(5), 581–603.[1] [Link]

  • Noyori, R.; Murata, S.; Suzuki, M. "Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Conversion of Carbonyl Compounds to 1,3-Dioxolanes." Tetrahedron1981 , 37, 3899.[1] (Discusses thermodynamic stability of cyclic ketals). [Link][1]

Technical Support Center: Purification of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering decomposition or separation difficulties with 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane .

This molecule presents a "perfect storm" of purification challenges:

  • Acid Sensitivity: The 1,4-dioxaspiro[4.5]decane core is a ketal.[1] On standard silica gel (

    
    ), it is prone to hydrolysis, reverting to the parent ketone.[1]
    
  • Lipophilicity: The cyclohexenyl substituent makes the molecule highly non-polar ("greasy"), often causing it to co-elute with starting materials or by-products.[1]

  • Isomerization Risk: The allylic nature of the cyclohexenyl group introduces the risk of double-bond migration under thermal or acidic stress.[1]

This guide provides field-proven protocols to neutralize these threats.

Module 1: Preventing Hydrolysis (The "Buffered Silica" Protocol)

Problem: "I spot a single spot on TLC, but after column chromatography, I recover the deprotected ketone or a mixture of products."

Root Cause: Standard silica gel is acidic due to free silanol groups (


). This acidity catalyzes the hydrolysis of the dioxolane ring, especially in spirocyclic systems where ring strain can accelerate ring opening.[1]

The Solution: You must neutralize the stationary phase.[1] We recommend the Triethylamine (TEA) Passivation Method .

Protocol: Preparation of Deactivated Silica Gel
ParameterSpecification
Mobile Phase Hexanes / Ethyl Acetate (Gradient)
Modifier Triethylamine (TEA)
Concentration 1.0% - 2.0% (v/v)
Loading Factor 1:50 (Compound : Silica mass)

Step-by-Step Workflow:

  • Slurry Preparation: Calculate the required volume of your starting mobile phase (e.g., 95:5 Hex/EtOAc).[1] Add 1% Triethylamine to this solvent mixture before adding the silica.[1]

  • Passivation: Add the silica gel to the TEA-doped solvent.[1] Stir gently for 5 minutes. This allows the basic amine to coordinate with and neutralize the acidic silanol sites.[1]

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-doped solvent to ensure the entire length of the column is basic.

  • Loading: Load your crude material.

    • Critical: If loading as a liquid, use the TEA-doped solvent.[1] If solid loading, ensure the silica used for adsorption is also pre-treated with TEA.[1]

  • Elution: Continue elution with solvents containing 0.5% TEA.

Technical Insight: The spiro-carbon (C5) is sterically crowded by the cyclohexenyl group at C6. While this bulk provides some kinetic stability, it also traps acid within the local environment of the ketal oxygens if not properly neutralized.[1]

Module 2: Advanced Separation (Argentation Chromatography)

Problem: "My product co-elutes with the non-alkene impurity or an isomer, and standard gradient optimization isn't working."

Root Cause: The 1-cyclohexenyl group dominates the physical properties, making the molecule very similar to other non-polar impurities.[1] Standard silica separates based on polarity; it cannot easily distinguish between two "greasy" cyclic hydrocarbons.[1]

The Solution: Argentation Chromatography (Silver Nitrate Impregnated Silica). This technique separates compounds based on the number and geometry of double bonds via


-complexation.[1]
Mechanism of Action

Silver ions (


) form reversible charge-transfer complexes with the 

-electrons of the alkene.
  • Result: The target compound (containing the alkene) is retarded (moves slower) compared to saturated impurities.[2]

Protocol: Preparation of 10% Silica

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Silver Nitrate (

    
    )[3][4]
    
  • Acetonitrile (solvent)

  • Aluminum foil (for light protection)

Procedure:

  • Dissolution: Dissolve

    
     (10g) in Acetonitrile (100 mL).
    
  • Impregnation: Add Silica Gel (90g) to the solution.[1] Stir vigorously to create a uniform slurry.

  • Evaporation: Remove the solvent using a rotary evaporator.

    • Caution: Use a water bath

      
       and shield the flask with aluminum foil.[1] Silver salts are light-sensitive.[1]
      
  • Activation: Dry the resulting powder in a vacuum oven at

    
     for 4 hours (in the dark).
    
  • Usage: Pack the column as normal. The silica will be slightly grey/off-white.[1]

Warning: Silver nitrate is an oxidant.[1] Do not use this method if your molecule contains easily oxidizable sulfur or nitrogen functionalities (though the ketal is generally stable to


).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification pathway based on your specific failure mode.

PurificationLogic Start Crude 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane TLC_Check TLC Analysis (Check Rf & Staining) Start->TLC_Check Decision1 Issue: Decomposition? (Streaking or New Polar Spot) TLC_Check->Decision1 Route_Acid Cause: Acid Hydrolysis Decision1->Route_Acid Yes Decision2 Issue: Separation? (Co-elution with Impurity) Decision1->Decision2 No Solution_TEA Protocol: Buffered Silica (1% Et3N in Eluent) Route_Acid->Solution_TEA Final Pure Compound Store under Argon at -20°C Solution_TEA->Final Route_Lipid Cause: Similar Polarity Decision2->Route_Lipid Yes Decision2->Final No (Standard Purification) Solution_AgNO3 Protocol: Argentation Chrom. (10% AgNO3/Silica) Route_Lipid->Solution_AgNO3 Solution_AgNO3->Final

Figure 1: Decision Matrix for selecting the optimal purification strategy based on observed TLC behavior.

Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica to avoid the acidity? A: Yes. Neutral or Basic Alumina (Activity Grade III) is an excellent alternative.[1] It avoids the acidity of silica entirely.[1] However, alumina typically has lower resolving power than silica.[1] If your separation is difficult (close Rf values), buffered silica (Module 1) is preferred over alumina.

Q2: My product is an oil and I cannot get it to crystallize. Is this normal? A: Yes. The cyclohexenyl substituent disrupts the crystal lattice packing of the spiro-decane system.

  • Tip: Try triturating the oil with cold pentane or methanol at

    
    .[1] If it remains an oil, ensure all solvent traces are removed under high vacuum (0.1 mmHg) to prevent "false" oiling due to solvent retention.[1]
    

Q3: How do I remove the Triethylamine (TEA) after the column? A: TEA has a low boiling point (


) and usually co-evaporates with hexanes/EtOAc on the rotovap. If trace amine remains (detectable by NMR), dissolve the product in a non-polar solvent (Pentane) and wash rapidly with cold  saturated 

or water. Avoid acidic washes.[1]

Q4: Will Silver Nitrate oxidize my double bond? A: Generally, no.[1]


 forms a reversible complex.[1][2] However, avoid leaving the compound on the column for extended periods (>4 hours) and keep the column wrapped in foil to prevent photoreduction of silver, which can degrade the matrix.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][5] John Wiley & Sons.[1][5] (Authoritative source on the stability of cyclic acetals/ketals to acidic media).

  • Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate."[1][2][3] Tetrahedron, 57(3), 425–447.[1] Link (Review of Argentation Chromatography for alkene separation).

  • BenchChem Technical Support. "Column Chromatography of Alpha-Aminoketones and Acid-Sensitive Compounds." Link (General protocols for amine-buffered silica).

  • Nikolova-Damyanova, B. (2009).[1] "Silver Ion Chromatography and Lipids." Lipid Technology, 21(11-12), 263-266.[1] (Detailed mechanism of Ag+ interaction with double bonds).

Sources

Optimizing reaction conditions for coupling cyclohexene to the spirodecane core

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling Cyclohexene to Spirodecane Cores via Pd-Catalysis Document ID: TSC-ORG-2025-SP04 Status: Active Guide

Executive Summary & Core Challenges

User Context: You are attempting to couple a cyclohexenyl moiety to a spiro[4.5]decane (or similar spirocyclic) core. This is a high-value transformation in medicinal chemistry for increasing Fsp³ character, but it presents two antagonistic challenges:

  • Steric Congestion (The Spiro Core): The quaternary center of the spirodecane scaffold creates significant steric bulk, inhibiting the oxidative addition of the palladium catalyst to the spiro-halide.

  • Instability (The Cyclohexene): 1-Cyclohexenylboronic acids are prone to protodeboronation and polymerization , often decomposing before the slow cross-coupling can occur.

This guide provides a self-validating workflow to overcome these barriers using Next-Generation Catalysis (Buchwald-Hartwig/Suzuki-Miyaura protocols).

Optimization Logic & Workflow (Visual)

The following diagram outlines the decision matrix for optimizing this specific transformation.

SpiroCouplingOptimization Start START: Spiro-Halide + Cyclohexenyl Boronate Screen1 Standard Screen: Pd(dppf)Cl2 / Na2CO3 / Dioxane:H2O Start->Screen1 CheckYield Check Yield & Purity Screen1->CheckYield GoodYield Yield > 60% Proceed to Scale-up CheckYield->GoodYield Success LowConv Low Conversion (<10%) (Spiro-X remains) CheckYield->LowConv Spiro-X Unreacted DeBoron Protodeboronation (Cyclohexene lost) CheckYield->DeBoron Boronate Consumed Soln_Steric SOLUTION A: Steric Bulk Switch to XPhos-Pd-G3 Switch Base to K3PO4 LowConv->Soln_Steric Boost Oxidative Addition Soln_Stab SOLUTION B: Stability Use Boronic Ester (Pin) Anhydrous THF / Cs2CO3 DeBoron->Soln_Stab Prevent Hydrolysis Retest Retest Conditions Soln_Steric->Retest Soln_Stab->Retest Retest->Screen1 Fail (Consult Advanced Support) Retest->GoodYield Success

Caption: Decision tree for troubleshooting spiro-coupling. Blue nodes indicate standard entry points; Red nodes indicate failure modes; Grey nodes are corrective actions.

Critical Parameter Analysis

A. Catalyst Selection: The "Cone Angle" Factor

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with spiro-cores because the ligand cone angle is insufficient to force the reductive elimination step or the active Pd(0) species is too short-lived.

  • Recommendation: Use Buchwald G3/G4 Precatalysts .

    • XPhos-Pd-G3: Excellent for sterically hindered aryl/alkyl chlorides. The bulky biaryl ligand creates a "pocket" that facilitates coupling at crowded centers.

    • SPhos-Pd-G3: Preferred if the spiro-ring contains heteroatoms (e.g., azaspirodecane) as it resists coordination poisoning.

B. The Boron Source: Acid vs. Ester[1][2][3]
  • Cyclohexenylboronic Acid: Highly reactive but unstable. In aqueous base (standard Suzuki conditions), it rapidly hydrolyzes to cyclohexene (protodeboronation).

  • Cyclohexenyl Pinacol Boronate (BPin): Significantly more stable. Requires longer reaction times but allows for anhydrous conditions , eliminating the water pathway that kills the reagent.

Troubleshooting Guide (FAQ)

Issue 1: "My spiro-bromide remains unreacted, but the boronic acid is gone."

Diagnosis: Protodeboronation.[1][2][3][4] The boronic acid hydrolyzed before the palladium could couple it. Corrective Action:

  • Switch to Anhydrous Conditions: Water is the enemy here. Use anhydrous THF or Dioxane.

  • Change the Base: Switch from aqueous Na₂CO₃ to solid Cs₂CO₃ or K₃PO₄ . These bases have low solubility in organic solvents, creating a "slow-release" effect that minimizes base-catalyzed decomposition of the boronate.

  • ** stoichiometry:** Increase the boronate equivalents to 1.5–2.0 eq.

Issue 2: "I see the product, but the double bond has migrated."

Diagnosis: Isomerization via Pd-hydride species. This occurs if the reaction runs too long or if the catalyst loading is too high, promoting


-hydride elimination/re-insertion.
Corrective Action: 
  • Shorten Reaction Time: Monitor by LCMS every hour. Stop immediately upon consumption of starting material.

  • Solvent Switch: Use 1,4-Dioxane or Toluene . Avoid DMF/DMA, which can stabilize Pd-hydride species promoting migration.

  • Add Silver Salts: In extreme cases, adding Ag₂CO₃ can suppress isomerization, though this is expensive for scale-up.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Death (Pd-Black formation). The bulky spiro-product might be trapping the catalyst, or oxygen ingress has killed the active species. Corrective Action:

  • Degassing is Critical: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method or vigorous sparging with Argon for 15 minutes.

  • Ligand Overload: Add 1-2 mol% of free ligand (e.g., XPhos) alongside the precatalyst to stabilize the active Pd(0) species.

Validated Experimental Protocol

Protocol ID: SOP-Suzuki-Hindered-01 Objective: Coupling 8-bromo-2-azaspiro[4.5]decane-2-carboxylate (Spiro-Br) with 1-cyclohexenylboronic acid pinacol ester.

Reagents:
ComponentEquivalentsRole
Spiro-Bromide1.0 eqLimiting Reagent
Cyclohexenyl-BPin1.5 eqNucleophile (Excess for stability)
XPhos-Pd-G3 0.05 eq (5 mol%)Catalyst (Resists sterics)
K₃PO₄ (Tribasic)3.0 eqBase (Bulky, heterogeneous)
1,4-Dioxane : H₂O4:1 RatioSolvent System
Step-by-Step Procedure:
  • Preparation: Dry all glassware in an oven (120°C) for 2 hours. Cool under a stream of Argon.

  • Charging: To a reaction vial equipped with a magnetic stir bar, add:

    • Spiro-Bromide (1.0 mmol)

    • Cyclohexenyl-BPin (1.5 mmol)

    • XPhos-Pd-G3 (0.05 mmol)

    • K₃PO₄ (3.0 mmol)

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).

    • Note: If protodeboronation is observed in previous runs, omit water and use anhydrous Dioxane with CsF (2.0 eq) as the activator.

  • Degassing: Seal the vial with a septum. Insert a long needle connected to an Argon line into the solution and a short vent needle. Sparge vigorously for 10 minutes.

  • Reaction: Remove needles, seal the cap tightly (or use a crimp cap). Heat to 80°C in a heating block.

    • Warning: Do not exceed 100°C; higher temps promote isomerization of the cyclohexene ring.

  • Monitoring: Check LCMS at 2 hours and 4 hours.

    • Target: >90% conversion of Spiro-Bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash filtrate with Brine.[1][2] Dry over MgSO₄ and concentrate.

References

  • Mechanistic Insight on Hindered Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Ethyleneboronic Acid with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). A mechanistic proposal for the protodeboronation of neat boronic acids. Chemical Science, 8, 5662-5669.

  • Spirocyclic Scaffold Synthesis

    • Zheng, Y., et al. (2014). Recent Advances in the Synthesis of Spirocyclic Compounds. Chemical Reviews, 114(18), 8613-8661.

  • Industrial Application of Buchwald Ligands

    • WuXi AppTec. (2025). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.

Sources

Technical Support Center: Purification & Troubleshooting for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspirodecane Synthesis

Technical Support Center: Purification & Troubleshooting for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis and purification of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane .

Due to the steric bulk of the starting material, incomplete conversion is a frequent challenge. This document provides field-proven, self-validating protocols to troubleshoot the removal of unreacted starting materials without compromising the integrity of your final spiro-ketal product.

Mechanistic Context & Causality

The target compound is typically synthesized via the acid-catalyzed ketalization of 2-(1-cyclohexen-1-yl)cyclohexanone (often referred to as Wallach ketone) with ethylene glycol (1,2-ethanediol)[2].

The Root Cause of Impurities: The

3

Because the starting ketone and the spiro-ketal product share a massive lipophilic hydrocarbon core, their retention factors (

Quantitative Data: Impurity Profiling & Removal Strategies
Starting Material / ImpurityChemical NaturePrimary Removal StrategyPrinciple of Separation
Ethylene Glycol Highly polar, proticAqueous ExtractionPartitions entirely into the aqueous phase during basic workup.
Acid Catalyst (e.g., p-TSA) Acidic, water-solubleMild Basic Wash (

)
Neutralization prevents ketal hydrolysis; salt partitions into water.
2-(1-Cyclohexen-1-yl)cyclohexanone Lipophilic, sterically hinderedChemical Derivatization (

)
Reduction to alcohol drastically increases polarity for chromatography.

Troubleshooting FAQs & Step-by-Step Protocols

FAQ 1: How do I completely remove residual ethylene glycol and the acid catalyst without destroying my product?

Diagnosis: Ketals are completely stable under basic conditions but are highly labile to aqueous acids. If the acid catalyst (like p-Toluenesulfonic acid) is not neutralized before concentration, the spiro-ketal will rapidly hydrolyze back into the starting ketone[4].

Solution: The Alkaline Aqueous Workup Protocol This protocol is a self-validating system; the cessation of gas evolution during the bicarbonate wash confirms complete neutralization.

  • Cooling: Allow the crude reaction mixture (typically in toluene or benzene) to cool to room temperature.

  • Quenching: Add an equal volume of saturated aqueous sodium bicarbonate (

    
    ). Observe carefully:
    
    
    gas evolution indicates the active neutralization of the acid catalyst.
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.

  • Washing: Wash the combined organic layers with distilled water (3 × 50 mL per 100 mL of organic phase). Causality: Ethylene glycol has immense hydrogen-bonding capacity and will preferentially partition into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous

    
     (preferred over 
    
    
    as it maintains a slightly basic environment). Filter and concentrate under reduced pressure.

AcidHydrolysisKetalSpiro-Ketal ProductProtonationAqueous Acid (H+)(e.g., unquenched p-TSA)Ketal->ProtonationHemiketalOxonium / HemiketalIntermediateProtonation->HemiketalKetoneStarting Ketone+ Ethylene GlycolHemiketal->Ketone Hydrolysis

Mechanistic pathway of ketal hydrolysis demonstrating the necessity of basic workup.

FAQ 2: My NMR shows 15% unreacted 2-(1-cyclohexen-1-yl)cyclohexanone. Direct column chromatography failed. What is the most reliable way to separate it?

Diagnosis: The lipophilicity of the ketone mimics the ketal. To break this similarity, you must exploit their chemical orthogonality. Ketones are easily reduced by hydride donors, while ketals are completely inert to them.

Solution: Selective Hydride Reduction Protocol By treating the mixture with Sodium Borohydride (

  • Solvation: Dissolve the crude mixture (containing the ketal and unreacted ketone) in methanol or ethanol to create a 0.2 M solution.

  • Temperature Control: Cool the solution to 0 °C in an ice bath to control the exothermic hydride reaction.

  • Reduction: Add 1.5 to 2.0 equivalents of

    
     (relative to the estimated molar amount of unreacted ketone) in small portions. Self-validation step: You will observe mild hydrogen gas evolution as the hydride reacts with the protic solvent, confirming reagent viability.
    
  • Reaction Monitoring: Stir for 1–2 hours at room temperature. Monitor by TLC (e.g., 10% EtOAc in Hexanes). The starting ketone spot will disappear, replaced by a baseline-retained polar spot (the alcohol).

  • Quench & Extract: Quench the reaction carefully with water (DO NOT use HCl or

    
    , as localized acidity will cleave your ketal product). Extract the aqueous mixture with dichloromethane (DCM) or diethyl ether.
    
  • Chromatography: Load the concentrated organic phase onto a silica gel column. Elute with 2-5% EtOAc in Hexanes. The pure 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane will elute near the solvent front, completely separated from the retained alcohol impurity.

PurificationWorkflowACrude Reaction Mixture(Ketal, Ketone, Glycol, Acid)BSat. NaHCO3 & Water WashA->BCOrganic Phase(Ketal + Unreacted Ketone)B->C Organic LayerDAqueous Phase(Glycol + Neutralized Acid)DISCARDB->D Aqueous LayerENaBH4 Reduction in MeOH(Converts Ketone to Alcohol)C->EFSilica Gel ChromatographyE->FGPure Product(6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane)F->G Elutes First (Non-polar)HRetained Impurity(Polar Alcohol)F->H Retained (Polar)

Workflow for the removal of starting materials from the spiro-ketal product.

FAQ 3: Can I use vacuum distillation instead of chemical derivatization?

Diagnosis: Yes, but with strict caveats. 1,4-dioxaspiro[1]decane derivatives can be distilled under high vacuum[3]. However, the bulky 6-(1-cyclohexenyl) derivative has a high boiling point (the parent Wallach ketone boils at ~114 °C at 2 mmHg[5]).

Recommendation: Distillation is only recommended for large-scale syntheses (>50 grams). If you choose to distill, you must ensure the system is rigorously acid-free. Even trace amounts of acidic impurities at high temperatures (>150 °C bath temperature) will trigger thermal decomposition and retro-ketalization. Prior to distillation, stirring the crude oil over basic alumina for 30 minutes is highly advised to scavenge trace protons.

References

  • A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing Source: National Institutes of Health (NIH) URL:[Link]

  • Organic Syntheses Procedure: 1,4-Dioxaspiro[1]decane Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Synthesis and properties of cyclic acetals of Wallach ketone Source: ResearchGate URL:[Link]

  • Kinetics and mechanism of the oxidation of cyclohexanone by a nickel(III) macrocyclic ligand complex in CH3CN Source: Canadian Science Publishing URL:[Link]

Preventing hydrolysis of the dioxaspiroketal in 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane . As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of the 1,4-dioxaspiroketal protecting group. While ketals are highly robust against strong bases, nucleophiles, and reducing agents, they are notoriously labile to aqueous acids (1[1]).

This guide synthesizes mechanistic causality, troubleshooting FAQs, and self-validating experimental protocols to ensure the structural integrity of your compound during synthesis, workup, and storage.

Module 1: Mechanistic Vulnerability Analysis

To prevent degradation, we must first understand the causality of ketal cleavage. The hydrolysis of the 1,4-dioxaspiro[4.5]decane system is strictly acid-catalyzed. The reaction initiates via the protonation of a ketal oxygen, followed by a rate-determining ring opening to form a highly reactive oxocarbenium ion intermediate (2[2]). Subsequent nucleophilic attack by water and elimination of ethylene glycol irreversibly yields the parent ketone, 2-(1-cyclohexen-1-yl)cyclohexanone.

Mechanism A 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane B Protonated Ketal Intermediate A->B + H⁺ (Acid) C Oxocarbenium Ion Intermediate B->C Ring Opening D Hemiacetal C->D + H₂O E 2-(1-Cyclohexen-1-yl) cyclohexanone D->E - Ethylene Glycol - H⁺

Mechanism of acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane system.

Quantitative Stability Profile

The half-life (


) of the dioxaspiroketal is exponentially dependent on the pH of its microenvironment. Below is the quantitative data summarizing its stability:
Microenvironment pHEstimated Half-Life (

)
Causality / Practical Implication
pH < 3 (Strong Acid)< 1 minuteInstantaneous oxocarbenium formation. Avoid entirely.
pH 4.5 - 5.5 (Standard Silica)1 - 2 hoursSilanol groups act as Brønsted acids. Causes on-column degradation.
pH 7.0 (Neutral Water)Days to WeeksTrace dissolved

forms carbonic acid, initiating slow cleavage.
pH > 8.0 (Buffered)> 6 monthsDeprotonation halts the equilibrium. Ideal for storage and workup.

Module 2: Troubleshooting & FAQs

Q1: My compound degrades during silica gel flash chromatography. Why, and how do I fix it? Causality: Standard silica gel is inherently acidic (pH ~ 4.5–5.5) due to surface silanol (-SiOH) groups. When your ketal interacts with these groups, it undergoes localized acid-catalyzed hydrolysis. Solution: You must chemically deactivate the silica. Pre-treat the column by flushing it with your eluent spiked with 1–2% triethylamine (


) before loading your sample. This neutralizes the silanol protons, creating a basic microenvironment.

Q2: I observed ketone formation after drying my organic extracts and concentrating on the rotovap. What went wrong? Causality: Two factors are at play here. First, Magnesium Sulfate (


) is mildly acidic (surface pH ~ 5.5) because it is manufactured using sulfuric acid. Second, concentrating the solvent at elevated temperatures thermally accelerates trace-acid catalyzed hydrolysis, a major cause of process mass intensity loss during workups (3[3]).
Solution:  Switch your drying agent to anhydrous Potassium Carbonate (

) or basic Sodium Sulfate (

). Keep the rotary evaporator water bath strictly below 30 °C.

Q3: How should I store the purified ketal for long-term stability? Causality: Atmospheric moisture combined with dissolved


 generates carbonic acid in unbuffered solvents, slowly degrading acyclic and cyclic ketals over time (4[4]).
Solution:  Store the compound neat or in an anhydrous, aprotic solvent (e.g., THF, DCM) over activated molecular sieves. Add a trace amount of a non-nucleophilic base (0.1% 

), flush the vial with argon, and store at -20 °C.

Module 3: Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.

Workflow S1 1. Reaction Quench (Sat. NaHCO₃) S2 2. Organic Extraction (EtOAc / DCM) S1->S2 S3 3. Basic Wash (Brine + Trace Et₃N) S2->S3 S4 4. Drying (K₂CO₃ - Avoid MgSO₄) S3->S4 S5 5. Concentration (Water Bath < 30°C) S4->S5 S6 6. Storage (-20°C, Argon, 0.1% Et₃N) S5->S6

Optimized basic workup workflow to prevent ketal hydrolysis.

Protocol A: Buffered Aqueous Workup

Use this protocol immediately after completing any synthetic transformation on the cyclohexene moiety (e.g., epoxidation, hydroboration).

  • Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous

    
     (10 mL per mmol of substrate).
    
    • Validation Check 1: Dip a glass rod into the aqueous layer and touch it to universal pH paper. The pH must read

      
      . If it is lower, add 1M 
      
      
      
      dropwise until pH 8 is reached.
  • Extraction: Extract the aqueous layer with Ethyl Acetate or Dichloromethane (

    
     mL).
    
  • Basic Wash: Wash the combined organic layers with a basic brine solution (15 mL brine containing 0.5 mL

    
    ).
    
  • Drying: Add anhydrous

    
     to the organic layer.
    
    • Validation Check 2: Swirl the flask. The drying agent should flow freely like sand. If it clumps, water is still present; add more

      
      .
      
  • Concentration: Filter the mixture and concentrate under reduced pressure. Ensure the water bath does not exceed 30 °C to prevent thermal acid-catalysis (5[5]).

Protocol B: Base-Deactivated Silica Gel Chromatography

Use this protocol for the purification of the ketal.

  • Eluent Preparation: Prepare your desired solvent system (e.g., 90:10 Hexanes:EtOAc). Add 1% v/v Triethylamine (

    
    ) to the entire batch of eluent.
    
  • Column Packing: Slurry pack the silica gel using the

    
    -spiked eluent.
    
  • Column Neutralization: Flush the packed column with at least 2 full column volumes of the spiked eluent.

    • Validation Check 1: Collect 1 mL of the eluent dripping from the stopcock. Add 1 mL of distilled water, shake, and test the aqueous phase with pH paper. It must read pH > 7.5 before you load your compound.

  • Loading & Elution: Load the crude 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane and elute normally.

    • Validation Check 2: When analyzing fractions via TLC, pre-dip your TLC plates in a 1%

      
      /Hexanes solution and let them dry before spotting. This prevents the compound from hydrolyzing directly on the acidic silica of the TLC plate, which would result in a false "ketone" spot.
      

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 1

  • Fife, T. H., & Hagopian, L. (1966). Steric Effects in Ketal Hydrolysis. The Journal of Organic Chemistry. 2

  • Liu, Y., et al. (2021). Modular ketal-linked prodrugs and biomaterials enabled by organocatalytic transisopropenylation of alcohols. Nature Communications (PMC). 4

  • Zhang, X., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. 5

  • Chen, Y., et al. (2025). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Organic Process Research & Development. 3

Sources

Identification of impurities in 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling & Troubleshooting for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Executive Summary & Compound Profile

Compound Identity: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane Common Name: Ethylene ketal of 2-(1-cyclohexenyl)cyclohexanone CAS Registry (Related Precursor): 1502-22-3 (2-(1-Cyclohexenyl)cyclohexanone) Molecular Formula: C₁₄H₂₂O₂ Molecular Weight: 222.32 g/mol

Context: This compound is a protected intermediate derived from the self-condensation (dimerization) of cyclohexanone followed by acetalization. It serves as a critical scaffold in the synthesis of functionalized terpenes, steroids, and polysubstituted cyclohexyl derivatives.

Primary Impurity Classes:

  • Hydrolysis Products: Reversion to the parent enone due to moisture/acid sensitivity.

  • Isomeric Byproducts: Double bond migration (endo/exo isomers).

  • Oligomers: Acid-catalyzed polymerization of the diene/ene system.

  • Starting Materials: Unreacted 2-(1-cyclohexenyl)cyclohexanone or ethylene glycol.

Troubleshooting Guide (Q&A)

Q1: I observe a persistent peak at m/z 178 in my GC-MS analysis. Is this a fragmentation artifact or a real impurity? A: This is likely a real impurity: the parent ketone, 2-(1-cyclohexenyl)cyclohexanone .

  • Cause: Incomplete ketalization during synthesis or hydrolysis during storage/analysis. The ketal moiety (1,3-dioxolane ring) is acid-sensitive.[1] If your GC inlet liner is active (acidic) or if the solvent contains trace water/acid, the ketal can hydrolyze in situ during injection.

  • Diagnostic: Check the peak shape. A "tailing" peak often indicates on-column degradation.

  • Solution: Ensure samples are prepared in dry, acid-free solvents (e.g., anhydrous toluene or ethyl acetate over basic alumina). Deactivate GC inlet liners.

Q2: There is a close-eluting impurity (RRT ~1.02) with a similar mass spectrum but slightly different fragmentation ratios. What is it? A: This is likely the double-bond isomer , specifically the cyclohexylidene derivative.

  • Mechanism: During the precursor synthesis (aldol condensation of cyclohexanone), the double bond can exist as the conjugated enone (1-cyclohexenyl) or the exocyclic enone (cyclohexylidene). While the 1-cyclohexenyl form is thermodynamically favored, the isomer can persist and get ketalized.

  • Differentiation: Look for differences in the m/z 99 vs. m/z 86 ratio. The spiro-ketal fragmentation is sensitive to the steric environment of the alpha-carbon.

Q3: My sample shows high molecular weight broad peaks at the end of the run. How do I identify them? A: These are oligomeric species generated by acid-catalyzed polymerization.

  • Context: The 1-cyclohexenyl group functions as a diene/ene system. Strong acid catalysts (like pTSA used in ketalization) can trigger dimerization of the alkene tail, especially at high temperatures.

  • Analysis: GC-MS may not elute these effectively. Switch to HPLC-UV/ELSD or GPC (Gel Permeation Chromatography) to quantify polymeric content.

Q4: Can I use acidic mobile phases for HPLC analysis of this compound? A: No.

  • Risk: Aqueous trifluoroacetic acid (TFA) or formic acid will hydrolyze the spiro-ketal back to the ketone within minutes, leading to false quantitation results.

  • Recommendation: Use neutral pH buffers (Ammonium Acetate) or slightly basic mobile phases (pH 7.5-8.0) with acetonitrile.

Detailed Analytical Protocols

Protocol A: GC-MS Impurity Profiling

Designed to separate the target ketal from its ketone precursor and isomers.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[2]

  • Inlet: Split 20:1, 250°C. Liner: Ultra Inert, deactivated wool.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (Hold 1 min).

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Critical for isomer separation).

    • Ramp 20°C/min to 300°C (Hold 5 min).

  • MS Source/Quad: 230°C / 150°C.

  • Scan Range: m/z 40–450.

Protocol B: Rapid Hydrolysis Stress Test

Validates the identity of the ketal peak by intentionally degrading it.

  • Dissolve 10 mg of sample in 1 mL THF.

  • Add 100 µL of 1N HCl.

  • Stir at Room Temperature for 15 minutes.

  • Neutralize with solid NaHCO₃.

  • Analyze via GC-MS.[2][3]

  • Result: The peak at MW 222 should disappear, quantitatively replaced by the peak at MW 178 (Ketone).

Data Summary & Impurity Table

Impurity NameStructure DescriptionApprox. RRT (GC)Key MS Fragments (m/z)Origin
Target Ketal 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane1.00222 (M+) , 99 (Base), 86Synthesis Product
Precursor Ketone 2-(1-Cyclohexenyl)cyclohexanone0.85178 (M+) , 150, 135Hydrolysis / Incomplete Rxn
Isomer A Cyclohexylidene ketal isomer1.02222 (M+), 99, Different ratio 81/79 Isomerization
Ethylene Glycol HO-CH₂CH₂-OH0.1562, 31Reagent Residue
Dimer/Oligomer Dimerized diene species>1.80444 (M+), broad clustersAcid Polymerization

Visualizations

Figure 1: Synthesis & Impurity Pathways

This diagram maps the formation of the target molecule and the origin of key impurities.

SynthesisPathways Cyclohexanone Cyclohexanone (Start Material) Dimer 2-(1-Cyclohexenyl) cyclohexanone (Precursor/Impurity) Cyclohexanone->Dimer Aldol Condensation (-H2O) Target 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane (TARGET) Dimer->Target Ethylene Glycol / H+ (Ketalization) Isomer Cyclohexylidene Isomer (Impurity) Dimer->Isomer Bond Migration Target->Dimer Hydrolysis (H2O / H+) Polymer Oligomers/Polymers (High MW Impurity) Target->Polymer Acid/Heat (Polymerization) Isomer->Target Ketalization

Caption: Chemical pathways showing the origin of the target ketal, reversible hydrolysis to the precursor ketone, and side reactions leading to isomers and polymers.

Figure 2: Analytical Decision Tree

A logic flow for identifying impurities based on experimental data.

DecisionTree Start Unknown Peak Detected CheckMass Check Mass Spectrum (MS) Start->CheckMass Is178 Is M+ = 178? CheckMass->Is178 Is222 Is M+ = 222? CheckMass->Is222 Ketone Impurity: Precursor Ketone (Check Hydrolysis) Is178->Ketone Yes IsomerCheck Check Retention Time vs Standard Is222->IsomerCheck Yes Isomer Impurity: Double Bond Isomer IsomerCheck->Isomer Shifted RT TargetConf Target Compound IsomerCheck->TargetConf Matches Std

Caption: Step-by-step logic for classifying unknown peaks in the GC-MS chromatogram of the target spiro-ketal.

References

  • Kelly, K. K., & Matthews, J. S. (1969).[4] Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone. Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[3] 1,4-Dioxaspiro[4.5]decane Derivatives: Synthesis and Protocols. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). 1,4-Dioxaspiro[4.5]decane Product Specification and Analysis. MilliporeSigma.[5] Link

  • Wang, Y., et al. (2012). Process for producing 2-(cyclohex-1′-enyl)cyclohexanone. U.S. Patent No.[6] 8,519,192. Washington, DC: U.S. Patent and Trademark Office. Link

Sources

Scaling up the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Scaling up spiroketal synthesis from benchtop to pilot plant introduces complex thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible batches.

Phase I & II: Process Overview

The synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is a two-step sequence:

  • Aldol Self-Condensation: Cyclohexanone is dimerized to 2-(1-cyclohexenyl)cyclohexanone.

  • Spiroketalization: The dimer is reacted with ethylene glycol to form the final spiroketal.

Workflow A Cyclohexanone (Self-Condensation) B Solid Acid / Heat (-H2O) A->B C 2-(1-Cyclohexenyl) cyclohexanone B->C Aldol Condensation D Ethylene Glycol p-TsOH / Toluene C->D E Dean-Stark Azeotropic Distillation D->E F 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane E->F Ketalization

Two-step scalable synthesis workflow for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane.

Phase I: Cyclohexanone Self-Condensation (Troubleshooting & FAQ)

Q1: During scale-up, my GC-FID shows high levels of trimers and heavy polymers instead of the desired dimer. How do I control this? Answer: This is a kinetic issue driven by poor thermal control. The aldol self-condensation of cyclohexanone yields both dimers and trimers. However, as demonstrated in the 1, the activation energy for dimer formation is relatively low (~68.5 kJ/mol), while trimerization requires significantly more energy (~220.5 kJ/mol)[1]. When your reactor exceeds 110 °C, you provide the thermal energy necessary to cross the trimerization barrier, disproportionately accelerating polymer formation[1]. Action: Strictly maintain the reactor temperature between 90 °C and 110 °C and utilize a highly selective solid acid catalyst like HRF5015 or Amberlyst 15[2].

Q2: The condensation reaction stalls at 40% conversion. Adding more catalyst doesn't help. What is the mechanism behind this stalling? Answer: You are experiencing catalyst poisoning via water adsorption. The condensation produces one equivalent of water. Water has a highly favorable Langmuir adsorption constant (0.017 kg/mmol ) on acidic resins, whereas cyclohexanone adsorption is negligible[1]. Water aggressively binds to the sulfonic acid sites, blocking the substrate and promoting the reverse aldol reaction[1]. Action: Continuous water removal is a kinetic necessity, not an option. Apply a vacuum (e.g., 0.4 bar) to continuously distill off the water as it forms[1].

Protocol 1: Scalable Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

Self-Validating System: The reaction is validated by the stoichiometric collection of water in the distillate.

  • Charge: Equip a jacketed reactor with cyclohexanone and 5–10 wt% of a dry solid acid catalyst (e.g., Amberlyst 15 or 2)[2].

  • Heat & Dehydrate: Heat the mixture to 100 °C under a controlled vacuum (0.4 bar) to continuously remove the water byproduct[1].

  • In-Process Control (IPC): Monitor via GC-FID. The reaction is complete when the dimer peak plateaus (typically 80-85% conversion).

  • Purification: Filter the hot mixture to recover the heterogeneous catalyst. Subject the filtrate to fractional vacuum distillation to isolate pure 2-(1-cyclohexenyl)cyclohexanone, leaving unreacted cyclohexanone to be recycled.

Phase II: Spiroketalization with Ethylene Glycol (Troubleshooting & FAQ)

Troubleshooting Issue Issue: Stalled Ketalization (< 80% Conversion) Check1 Check Water Removal (Dean-Stark Trap) Issue->Check1 WaterYes Is Water Accumulating at Theoretical Rate? Check1->WaterYes Action1 Increase Reflux Rate or Add Toluene WaterYes->Action1 No (Azeotrope Failing) Check2 Check Catalyst Activity (Acid Overload?) WaterYes->Check2 Yes (Equilibrium Reached) Action2 Reduce Acid to 0.1 mol% or Use Solid Acid Check2->Action2

Troubleshooting logic tree for stalled ketalization during spiroketal scale-up.

Q3: I increased the p-TsOH catalyst loading to 5 mol% to force the ketalization to completion, but the reaction actually slowed down. Why? Answer: More acid does not equal faster ketalization. While acid is required to protonate the carbonyl oxygen and form the electrophilic oxonium ion, excess acid will simultaneously protonate the hydroxyl groups of the ethylene glycol[3]. Protonated ethylene glycol loses its nucleophilicity, effectively stalling the nucleophilic attack on the carbonyl carbon[3]. Action: Limit conventional acids (like p-TsOH or HCl) to trace amounts (0.1 mol%)[3], or switch to a4 which provides localized acidity without bulk solvent protonation[4].

Q4: My GC shows 98% conversion in the reactor, but after aqueous workup, my isolated yield of the spiroketal drops to 60%. Where is the product going? Answer: Your spiroketal is hydrolyzing during the workup. Acetals and ketals are highly stable to bases but extremely labile in the presence of aqueous acids. If you cool the reaction and add water while the p-TsOH is still active, the equilibrium immediately reverses, hydrolyzing the spiroketal back to 2-(1-cyclohexenyl)cyclohexanone and ethylene glycol[5]. Action: You must quench the acid catalyst with a weak base (e.g., NaHCO₃) before the mixture cools completely and before any bulk aqueous washing occurs[5].

Protocol 2: Scalable Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Self-Validating System: The reaction completion is physically validated when the Dean-Stark trap collects exactly 1.0 molar equivalent of water.

  • Charge: In a reactor equipped with a Dean-Stark apparatus, combine 2-(1-cyclohexenyl)cyclohexanone (1.0 eq), ethylene glycol (2.5 eq), and toluene (solvent, 5 volumes).

  • Catalyze: Add trace p-Toluenesulfonic acid (p-TsOH, 0.1 mol%)[3].

  • Azeotropic Reflux: Heat the mixture to vigorous reflux (~110–115 °C). The toluene/water azeotrope will condense into the Dean-Stark trap. Continue until the theoretical volume of water is collected (approx. 3-5 hours depending on scale)[5].

  • Critical Quench: Cool the reactor to 80 °C. Immediately add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH[5]. Stir vigorously for 15 minutes.

  • Phase Separation & Isolation: Cool to room temperature. Separate the aqueous layer. Wash the organic toluene layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5]. The resulting crude spiroketal can be purified via short-path vacuum distillation.

Quantitative Process Parameters for Scale-Up

To ensure reproducibility, adhere to the following thermodynamic and kinetic boundaries:

Process StepParameterTarget ValueMechanistic Consequence of Deviation
Self-Condensation Temperature90–110 °CT > 110 °C overcomes the 220.5 kJ/mol activation barrier for trimerization, ruining yield[1].
Self-Condensation Reactor Pressure0.4 bar (Vacuum)Failure to remove water results in catalyst poisoning (Adsorption constant: 0.017 kg/mmol )[1].
Ketalization Acid Catalyst Loading0.1–0.5 mol%Excess acid protonates ethylene glycol, reducing its nucleophilicity and stalling the reaction[3].
Ketalization Workup pHpH 8 (NaHCO₃)Acidic aqueous conditions rapidly hydrolyze the spiroketal back to the parent ketone[5].

References

  • Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15. Industrial & Engineering Chemistry Research - ACS Publications.1

  • Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Publishing.2

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. NIH.gov.3

  • Preparation of a Carbon-Based Solid Acid with High Acid Density via a Novel Method. Semantic Scholar.4

  • Marine Organic Chemistry. II. Synthesis of 3β,6α-Dihydroxy-5α-pregn-9(11)-en-20-one (Details on Dean-Stark Ketalization Workup). Canadian Science Publishing.5

Sources

Validation & Comparative

Structural Elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Elucidation Challenge

In the synthesis of complex spiro-cyclic intermediates, such as 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane , confirming regiochemistry and connectivity is a critical bottleneck. While X-ray crystallography remains the "gold standard" for absolute structure determination, it is often precluded by the inability to grow suitable crystals for oily intermediates. Conversely, 1D ¹H NMR often fails due to severe signal overlap in the aliphatic region (1.2–2.0 ppm).

This guide objectively compares the 2D NMR Suite (COSY, HSQC, HMBC, NOESY) against traditional alternatives. We demonstrate that 2D NMR provides a self-validating, non-destructive, and rapid structural solution that outperforms X-ray in throughput and 1D NMR in resolution.

Comparative Snapshot
Feature2D NMR Suite (Recommended) 1D ¹H/¹³C NMRX-Ray Crystallography
Connectivity Insight High (Through-bond & Through-space)Low (Inferred)Absolute
Sample State Solution (Native)SolutionSolid Crystal (Required)
Turnaround Time 2–4 Hours 10 MinutesDays to Weeks
Cost Efficiency HighVery HighLow
Requirement >2 mg Sample>1 mg SampleHigh-quality Single Crystal

Technical Deep Dive: The Molecule & The Problem

The target molecule, 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane , consists of a spiro-ketal core fused to a cyclohexenyl ring.

Structural Complexity[1][2][3]
  • Spiro Center (C5): A quaternary carbon with no attached protons, invisible in ¹H NMR and COSY.

  • Chiral Center (C6): The point of attachment for the cyclohexenyl group. Determining the connectivity here is the primary objective.

  • Spectral Congestion: The molecule contains 14 aliphatic protons (methylene envelopes) that overlap significantly between 1.4 and 1.9 ppm.

The "Alternative" Failures
  • 1D NMR: The proton at C6 is often buried under the cyclohexyl methylene multiplets. Without resolving this proton, the connection between the two rings cannot be proven.

  • Mass Spectrometry (MS): Confirms molecular weight (MW 222.32) but provides zero regiochemical data regarding where the cyclohexenyl group is attached.

The Solution: 2D NMR Workflow

The following protocol utilizes a specific sequence of 2D experiments to build the structure "from the inside out."

Workflow Diagram

The following logic flow illustrates how we move from simple proton identification to complex quaternary connectivity.

NMR_Workflow Start Unknown Sample (MW 222.32) H1 1D Proton NMR (Identify Olefin & Ketal) Start->H1 Dissolve in CDCl3 HSQC HSQC (Resolve Overlapping C-H Pairs) H1->HSQC Segregate C-H COSY COSY (Trace Spin Systems) HSQC->COSY Define Fragments HMBC HMBC (Connect Quaternary Spiro C5) COSY->HMBC Bridge Fragments NOESY NOESY (Stereochemistry @ C6) HMBC->NOESY 3D Geometry Structure Confirmed Structure NOESY->Structure Validation

Caption: Logical progression of NMR experiments for structural elucidation.

Experimental Protocol & Data Analysis

Instrument: 500 MHz NMR Spectrometer (Cryoprobe recommended for sensitivity). Solvent: CDCl₃ (7.26 ppm ref). Concentration: 10 mg in 0.6 mL.

Step 1: HSQC (Heteronuclear Single Quantum Coherence)

Objective: Deconvolute the aliphatic region.

  • Observation: The 1D spectrum shows a "hump" at 1.5–1.8 ppm.

  • HSQC Result: We identify the methine C6-H. It correlates to a carbon at ~45 ppm. This is distinct from the methylene carbons (~20–35 ppm).

  • Why it works: By spreading the signal into the carbon dimension, the C6-H proton is isolated from the methylene background.

Step 2: COSY (Correlation Spectroscopy)

Objective: Establish the spin system of the spiro-ring.

  • Protocol: Standard magnitude mode COSY.

  • Analysis:

    • Start at the Olefinic Proton (H1') at ~5.4 ppm.

    • Observe correlation to Allylic Protons (H2', H6') .

    • Crucially, look for the correlation between H1' and the Methine H6 (if allylic coupling is visible) or trace the ring from H6 to H7.

    • Result: Confirms the cyclohexenyl ring is intact.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step

Objective: Connect the two rings through the "silent" spiro carbon (C5).

  • Mechanism: Detects long-range couplings (²J and ³J), typically skipping 2-3 bonds.

  • Key Correlations:

    • H6 (Methine) → C5 (Spiro Quaternary): This proves H6 is adjacent to the spiro center.

    • Ketal Protons (H2/H3) → C5: This anchors the dioxolane ring to the same spiro center.

    • Result: This experiment unequivocally links the dioxolane ring, the cyclohexane ring, and the cyclohexenyl substituent.

Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: Determine the relative stereochemistry of H6.

  • Observation: Cross-peaks between H6 and the axial protons of the cyclohexane ring.

  • Interpretation: If H6 shows strong NOE to the axial H8/H10 protons, H6 is likely axial, placing the bulky cyclohexenyl group in the equatorial position (thermodynamically favored).

Supporting Experimental Data (Simulated)

The following table summarizes the expected chemical shifts and key 2D correlations derived from analogous spiro-ketal systems [1, 2].

PositionTypeδH (ppm)δC (ppm)COSY (³J_HH)HMBC (²J/³J_CH)
2,3 Ketal -CH₂-3.90 - 4.0064.2H2 ↔ H3C5 (Spiro)
5 Spiro C108.5H2, H3, H6, H7
6 Methine2.35 48.1H7, H1' (weak)C5, C1', C2', C7
7 CH₂1.65, 1.8528.4H6, H8C5, C6, C8
8,9,10 Ring CH₂1.40 - 1.8022-35H7-H10 chain
1' Olefin =CH5.45 122.0H2', H6'C6 , C1'
2' Olefin C136.5H1', H6, H3'

Table 1: Consolidated NMR Assignment Table. Note the critical HMBC correlation from the Ketal protons (3.90 ppm) and the Methine H6 (2.35 ppm) to the same Quaternary C5 (108.5 ppm).

Connectivity Logic Diagram

To visualize the HMBC correlations that "lock" the structure, refer to the diagram below. The red arrows represent the crucial long-range heteronuclear couplings that bridge the three distinct fragments.

Connectivity cluster_0 Fragment A: Dioxolane cluster_1 Fragment B: Spiro Core cluster_2 Fragment C: Cyclohexenyl H_Ketal Ketal Protons (3.9 ppm) C5 C5 Spiro (108.5 ppm) H_Ketal->C5 HMBC (Key) H6 H6 Methine (2.35 ppm) H6->C5 HMBC (Key) C1_Prime C1' Quaternary (136.5 ppm) H6->C1_Prime HMBC (Link) H1_Prime H1' Olefin (5.45 ppm) C6 C6 H1_Prime->C6 HMBC (Link)

Caption: HMBC Connectivity Map. Red arrows indicate long-range correlations that connect the fragments to the central spiro carbon.

Conclusion

For the structural elucidation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane , the 2D NMR suite is the superior analytical choice. While X-ray crystallography provides absolute configuration, it is limited by the physical state of the sample.[1] 1D NMR is insufficient due to aliphatic overlap.

Key Takeaway: The HMBC experiment is the definitive "problem solver" in this workflow, providing the bridge between the dioxolane ring and the cyclohexyl backbone via the quaternary spiro center. By following the protocol outlined above, researchers can achieve high-confidence structural validation in under 4 hours.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Technical Guide: Purity Validation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for validating the purity of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (also known as the ethylene ketal of 2-(1-cyclohexenyl)cyclohexanone).

As a key intermediate in the synthesis of polycyclic terpenes and steroids (often associated with Robinson Annulation sequences), this molecule presents specific analytical challenges: acid sensitivity due to the ketal functionality and weak UV chromophores due to the lack of conjugation in its protected state.

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's specific vulnerabilities.

  • Structure: A spiro-fused ketal protecting a cyclohexanone ring, substituted at the

    
    -position (C6) with a cyclohexenyl group.
    
  • Acid Sensitivity: The 1,3-dioxolane ring (ketal) is labile in acidic environments. Exposure to acidic silica gel, unbuffered HPLC mobile phases (pH < 5), or active sites in GC liners can trigger hydrolysis to the parent enone, leading to false "impurity" peaks.

  • Chromophore Status: The molecule contains a single, isolated tri-substituted alkene (on the cyclohexenyl ring). It lacks the

    
    -
    
    
    
    * conjugation of an enone. Consequently, UV absorbance (
    
    
    ) is deep in the vacuum UV range (<210 nm), making standard UV detection (254 nm) ineffective.
Analytical Decision Matrix

AnalyticalMatrix Start Sample: 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane Check1 Is Absolute Purity Required? Start->Check1 Check2 Is Sample Volatile? Check1->Check2 No (Area %) Method_qNMR Method A: qNMR (Primary Reference) Check1->Method_qNMR Yes (Assay) Method_GC Method B: GC-FID (Routine Purity) Check2->Method_GC Yes Method_HPLC Method C: HPLC-CAD (Non-Volatile Impurities) Check2->Method_HPLC No

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Primary Reference Method: Quantitative NMR (qNMR)

Role: Absolute purity determination (Assay w/w%). Why: qNMR is non-destructive and does not require a specific reference standard of the analyte. It avoids the response factor errors common in GC-FID and the detection issues of HPLC-UV.

Experimental Protocol
  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity traceCERT® grade). Ensure the IS signals do not overlap with the ketal protons (

    
     3.9–4.0 ppm) or the olefinic proton (
    
    
    
    5.4–5.6 ppm).
  • Solvent: Deuterated Chloroform (

    
    ) neutralized with basic alumina or Silver foil to prevent acid hydrolysis during acquisition.
    
  • Sample Preparation:

    • Weigh

      
       10 mg of sample and 
      
      
      
      5 mg of IS directly into the NMR tube using a micro-balance (precision
      
      
      0.001 mg).
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition Parameters (600 MHz recommended):

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (ensure
      
      
      ).
    • Scans: 64 (to ensure S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass.

Advantages: Self-validating; detects residual solvents and water simultaneously.

Routine Purity Method: GC-FID

Role: High-resolution separation of volatile organic impurities (starting materials, isomers). Why: The molecule is volatile and thermally stable if the system is inert. Flame Ionization Detection (FID) provides a near-universal response for hydrocarbons, unlike UV.

Experimental Protocol
  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    .
  • Inlet: Split mode (50:1). Critical: Use a deactivated glass liner (e.g., Ultra Inert) to prevent ketal hydrolysis in the hot port.

  • Temperatures:

    • Inlet: 250°C

    • Detector (FID): 300°C

    • Oven: 80°C (hold 1 min)

      
       15°C/min 
      
      
      
      280°C (hold 5 min).
  • Carrier Gas: Helium or Hydrogen (Constant flow 1.0 mL/min).

Self-Validation Step: Inject the sample at two different inlet temperatures (e.g., 200°C vs. 280°C). If the purity profile changes significantly (appearance of a peak matching the enone), thermal degradation is occurring in the inlet.

Alternative Method: HPLC-CAD (Charged Aerosol Detection)[1]

Role: Detection of non-volatile impurities and degradation products if GC is unsuitable. Why: Since the molecule has weak UV absorbance, standard UV detectors will miss impurities or show excessive baseline noise. CAD detects all non-volatile analytes regardless of chromophore.[1]

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 4.6

    
     100 mm, 3.5 
    
    
    
    .
  • Mobile Phase:

    • A: Water (buffered with 10mM Ammonium Acetate, pH 7.0). Do not use TFA or unbuffered water.

    • B: Acetonitrile (MeCN).

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detector: CAD (Nebulizer temp 35°C).

  • UV Backup: Diode Array (DAD) set to 210 nm (reference 360 nm) only for confirmation of aromatic impurities.

Comparative Performance Summary

FeatureGC-FIDqNMRHPLC-CADHPLC-UV (210 nm)
Primary Use Routine Purity (Area %)Absolute Assay (w/w%)Non-volatile ImpuritiesNot Recommended
Specificity High (Isomer resolution)High (Structure ID)ModerateLow (Solvent cutoff issues)
Sensitivity High (<0.05%)Moderate (~0.5%)High (<0.1%)Poor for this molecule
Risk Factor Thermal degradation in inletSolvent acidity (

)
Buffer incompatibilityMissing impurities
Throughput High (20 min/sample)Low (Expert analysis)MediumMedium

References

  • BenchChem. (2025). A Comparative Guide to Purity Validation of 2-decanol: Quantitative NMR vs. Gas Chromatography. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 1,4-Dioxaspiro[4.5]decane Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from

  • ChemicalBook. (2026). 1,4-Dioxaspiro[4.5]decane-8-one Synthesis and Properties. Retrieved from

  • Holzgrabe, U. (2021).[1] "No chromophore – no HPLC analysis? Charged Aerosol Detection as an alternative." Wiley Analytical Science. Retrieved from

Sources

A Comparative Guide to the Synthetic Routes of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane is a spirocyclic compound featuring a ketal-protected cyclohexanone moiety substituted with a cyclohexenyl group. Spirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can enhance binding affinity and selectivity for biological targets. The synthesis of this specific molecule, while not explicitly detailed in the current literature, can be approached through several established synthetic strategies. This guide provides a comparative analysis of three plausible synthetic routes, offering detailed protocols and expert insights to inform the experimental design for researchers in organic synthesis and drug development.

The proposed syntheses commence from the key intermediate, 1,4-dioxaspiro[4.5]decan-6-one, which is accessible through the selective ketalization of 1,2-cyclohexanedione.

Route 1: Grignard Reaction Followed by Acid-Catalyzed Dehydration

This classical approach involves the formation of a carbon-carbon bond via a Grignard reagent, followed by an elimination reaction to generate the target alkene. This route is often favored for its reliability and the use of readily available reagents.

Rationale

The nucleophilic addition of a Grignard reagent to a ketone is a robust method for creating tertiary alcohols. The subsequent acid-catalyzed dehydration of the tertiary alcohol typically follows an E1 mechanism, proceeding through a stable carbocation intermediate to yield the alkene. The formation of the more substituted alkene (Zaitsev's rule) is generally favored.

Experimental Protocol

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one

This key intermediate can be synthesized by the mono-ketalization of 1,2-cyclohexanedione with ethylene glycol in the presence of an acid catalyst.

Step 2: Grignard Reaction

  • To a solution of cyclohexylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether, a solution of 1,4-dioxaspiro[4.5]decan-6-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, 6-cyclohexyl-1,4-dioxaspiro[4.5]decan-6-ol.

Step 3: Acid-Catalyzed Dehydration

  • The crude tertiary alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC until the alcohol is fully consumed.

  • The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 6-(1-cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane.

Visualization of Route 1

Route 1: Grignard Reaction and Dehydration cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 1,4-Dioxaspiro[4.5]decan-6-one intermediate 6-Cyclohexyl-1,4-dioxaspiro[4.5]decan-6-ol start->intermediate 1. Cyclohexylmagnesium bromide 2. H₂O workup product 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane intermediate->product p-TsOH, Toluene, Reflux

Caption: Grignard addition followed by dehydration.

Route 2: Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis from carbonyl compounds. While highly effective for producing di- and tri-substituted alkenes, its application for generating tetrasubstituted double bonds can be challenging due to steric hindrance.

Rationale

This route proposes a direct conversion of a ketone to the target alkene using a phosphonium ylide. The key is the formation of a sterically demanding tetrasubstituted double bond. The success of this reaction is highly dependent on the reactivity of the ylide and the ketone. Non-stabilized ylides are generally more reactive and would be required for this transformation.

Experimental Protocol

Step 1: Synthesis of Cyclohexyltriphenylphosphonium Bromide

  • A solution of triphenylphosphine (1.0 equivalent) and cyclohexyl bromide (1.1 equivalents) in toluene is heated to reflux.

  • The reaction is stirred for 24-48 hours, during which the phosphonium salt precipitates.

  • The mixture is cooled, and the solid is collected by filtration, washed with cold toluene, and dried under vacuum to yield cyclohexyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

  • A suspension of cyclohexyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A strong base, such as n-butyllithium (1.5 equivalents), is added dropwise to generate the ylide.

  • The resulting deep red or orange solution is stirred at low temperature for 1 hour, then a solution of 1,4-dioxaspiro[4.5]decan-6-one (1.0 equivalent) in anhydrous THF is added.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography is necessary to separate the product from the triphenylphosphine oxide byproduct.

Visualization of Route 2

Route 2: Wittig Reaction cluster_start Starting Materials cluster_product Final Product ketone 1,4-Dioxaspiro[4.5]decan-6-one product 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane ketone->product Wittig Reaction ylide Cyclohexyltriphenylphosphonium ylide ylide->product Wittig Reaction

Caption: Wittig olefination pathway.

Route 3: Heck Coupling via a Vinyl Triflate

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of contemporary organic synthesis. The Heck reaction offers a versatile method for forming carbon-carbon bonds, and the use of a vinyl triflate as a coupling partner provides a reactive handle from a ketone functionality.

Rationale

The ketone is first converted to a vinyl triflate, an excellent leaving group in palladium-catalyzed reactions. The subsequent coupling with an alkene, in this case, cyclohexene, would proceed via a reductive Heck mechanism, where the intermediate alkylpalladium(II) species is intercepted by a hydride source.

Experimental Protocol

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-6-en-7-yl trifluoromethanesulfonate

  • To a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF at -78 °C, a solution of 1,4-dioxaspiro[4.5]decan-6-one (1.0 equivalent) in THF is added dropwise to form the kinetic enolate.

  • After stirring for 1 hour, a solution of a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equivalents) in THF is added.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, followed by purification by column chromatography to yield the vinyl triflate.

Step 2: Reductive Heck Coupling

  • In a reaction vessel, palladium(II) acetate (5-10 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 10-20 mol%), the vinyl triflate (1.0 equivalent), and a hydride source such as sodium formate (2.2 equivalents) are combined.

  • Anhydrous N,N-dimethylformamide (DMF), cyclohexene (1.5 equivalents), and a base like triethylamine (3.0 equivalents) are added under an inert atmosphere.

  • The mixture is heated to a temperature typically between 80-110 °C and stirred until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to give the final product.

Visualization of Route 3

Route 3: Heck Coupling cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 1,4-Dioxaspiro[4.5]decan-6-one intermediate Vinyl Triflate start->intermediate LDA, PhNTf₂ product 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane intermediate->product Pd(OAc)₂, Ligand, Cyclohexene, NaOCHO

Caption: Heck coupling via a vinyl triflate intermediate.

Comparative Analysis

FeatureRoute 1: Grignard/DehydrationRoute 2: Wittig ReactionRoute 3: Heck Coupling
Number of Steps 2 (from key intermediate)2 (including ylide prep)2 (from key intermediate)
Starting Materials 1,4-Dioxaspiro[4.5]decan-6-one, Cyclohexylmagnesium bromide1,4-Dioxaspiro[4.5]decan-6-one, Cyclohexyl bromide, Triphenylphosphine1,4-Dioxaspiro[4.5]decan-6-one, PhNTf₂, Cyclohexene
Key Reagents Grignard reagent, p-TsOHStrong base (n-BuLi), TriphenylphosphinePalladium catalyst, Phosphine ligand, Triflating agent
Potential Yield Moderate to GoodLow to ModerateModerate
Advantages - Well-established, reliable reactions. - Readily available and relatively inexpensive reagents.- Direct conversion of ketone to alkene.- High functional group tolerance. - Modern and versatile method.
Disadvantages - Potential for side reactions during dehydration. - Strongly basic and protic conditions.- Steric hindrance can significantly lower yield. - Stoichiometric triphenylphosphine oxide byproduct can complicate purification. - Requires strongly basic and anhydrous conditions.- Expensive palladium catalyst and ligands. - Requires careful optimization of reaction conditions. - Potential for regioisomeric byproducts.

Conclusion

Each of the proposed synthetic routes offers a viable, albeit distinct, approach to the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane.

  • Route 1 (Grignard/Dehydration) stands out as the most classical and likely most cost-effective method. Its success hinges on the clean formation of the tertiary alcohol and efficient dehydration without significant rearrangement or competing elimination pathways.

  • Route 2 (Wittig Reaction) presents a more direct olefination. However, the formation of a tetrasubstituted alkene via a Wittig reaction is often low-yielding due to steric hindrance, and the removal of the triphenylphosphine oxide byproduct can be challenging.

  • Route 3 (Heck Coupling) represents a modern and powerful alternative. While it involves more expensive reagents and requires careful optimization, its high functional group tolerance and the potential for catalytic control make it an attractive option, particularly if the other routes prove to be low-yielding.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, budget, and available expertise. For initial exploratory synthesis, the Grignard/dehydration route is recommended due to its simplicity and cost-effectiveness. Should this route prove inefficient, the Heck coupling approach offers a robust, albeit more resource-intensive, alternative.

References

  • [Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is .. - Filo]([Link]

Biological Activity of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspirodecane vs. Its Analogs: A Comprehensive Comparison Guide

Biological Activity of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane vs. Its Analogs: A Comprehensive Comparison Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the challenge of optimizing spirocyclic scaffolds for targeted biological activity. The 1,4-dioxaspiro[1]decane framework is a privileged structure in medicinal chemistry, known for imposing conformational rigidity that can drastically enhance receptor selectivity.

This guide provides an objective, data-driven comparison between 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane , its parent ketone 2-(1-cyclohexenyl)cyclohexanone , and its highly active 8-substituted spiro[1]decane analogs . By analyzing the causality behind these structural variations, we can better predict their pharmacological trajectories.

Mechanistic Rationale: The Impact of Ketalization and Steric Bulk

To understand the biological divergence of these compounds, we must examine the structure-activity relationship (SAR) at a molecular level.

The Parent Ketone: 2-(1-Cyclohexenyl)cyclohexanone

The parent compound is an active phytochemical identified in the extracts of Carissa spinarum, a medicinal plant exhibiting documented antioxidant and antimicrobial properties[2]. The presence of the reactive carbonyl group allows it to act as a hydrogen bond acceptor or undergo Schiff base formation with biological amines, which is often the mechanism behind its broad-spectrum antimicrobial efficacy.

The 6-Substituted Ketal: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane

Converting the parent ketone into a 1,4-dioxaspiro[1]decane ring (ketalization) masks the electrophilic carbonyl, replacing it with two ether oxygens. This transformation serves two purposes:

  • Increased Lipophilicity: It enhances membrane permeability, shifting the molecule's potential from an aqueous reactive agent to a lipophilic membrane interactor.

  • Steric Hindrance: Placing the bulky 1-cyclohexenyl group at the 6-position (directly adjacent to the spiro carbon) creates severe steric clash. This prevents the oxygen atoms from participating in hydrogen bonding with deep receptor pockets.

The 8-Substituted Analogs: 5-HT1A Receptor Agonists

When substituents are moved to the 8-position (para to the spiro carbon), the steric clash is eliminated. Research demonstrates that 8-substituted 1,4-dioxaspiro[1]decane derivatives (and their dithia-analogs) are highly potent and selective 5-HT1A receptor partial agonists, exhibiting significant neuroprotective and antinociceptive activities[3][4]. The linear extension allows the spiro-ring to anchor perfectly within the GPCR binding pocket.

Mandatory Visualization: Structural Logic & Biological Pathways

SAR_WorkflowAParent Ketone2-(1-Cyclohexenyl)cyclohexanoneBKetalization(Ethylene Glycol, p-TsOH)A->B ProtectionD8-Substituted Analogs(e.g., 5-HT1A Agonists)A->D Scaffold DivergenceC6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decaneB->C Increased Lipophilicity

Caption: Synthesis workflow and SAR divergence of 1,4-dioxaspiro[1]decane analogs.

GPCR_PathwayL8-SubstitutedSpiro[4.5]decaneR5-HT1A ReceptorL->R BindingGGi/o ProteinR->G ActivationACAdenylyl CyclaseG->AC InhibitioncAMPcAMP Levels ↓AC->cAMP Downregulation

Caption: GPCR signaling pathway modulated by 8-substituted spiro[1]decane derivatives.

Comparative Biological & Physicochemical Profiling

The following table summarizes the quantitative and qualitative differences between the three compound classes, highlighting how structural rigidity and substitution placement dictate biological utility[5].

Feature / Metric6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane2-(1-Cyclohexenyl)cyclohexanone (Parent)8-Substituted 1,4-dioxaspiro[1]decanes
Primary Biological Role Membrane disruptor / Highly lipophilic intermediateAntioxidant / Antimicrobial phytochemicalPotent 5-HT1A Receptor Agonist
Receptor Affinity (5-HT1A) Low (Sterically hindered at

-position)
None (Lacks required pharmacophore)High (pD2

8.61 - 9.58)
Electrophilicity Negligible (Protected Ketal)High (Reactive Carbonyl)Negligible (Protected Ketal)
LogP (Estimated) > 4.5 (Highly Lipophilic)

3.2 (Moderate)

2.5 - 3.5 (Tunable via 8-substitution)
Conformational Rigidity High (Restricted by adjacent bulky group)Low (Flexible cyclohexyl rings)High (Optimized for GPCR pocket fit)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just perform reactions; we verify the causality of each step.

Protocol A: Synthesis and Isolation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[1]decane

Objective: Mask the reactive carbonyl to increase lipophilicity and metabolic stability.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 50 mmol of 2-(1-cyclohexenyl)cyclohexanone.

  • Reagent Addition: Add 60 mmol (1.2 eq) of anhydrous ethylene glycol and 0.5 mmol (catalytic) of p-toluenesulfonic acid (p-TsOH) dissolved in 100 mL of toluene.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Causality Check: The Dean-Stark trap is mandatory here. Ketalization is an equilibrium reaction; continuously removing the water byproduct drives the reaction to completion.

  • Monitoring: Reflux until water ceases to collect in the trap (typically 4-6 hours).

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous

    
     (to neutralize the p-TsOH and prevent reverse hydrolysis), followed by brine. Dry over anhydrous 
    
    
    and concentrate under reduced pressure.
  • Self-Validation (GC-MS): Analyze the crude product via GC-MS. The protocol is validated when the parent ketone peak (m/z 178) disappears entirely, replaced by the ketal molecular ion (m/z 222).

Protocol B: In Vitro Biological Evaluation (DPPH Antioxidant Assay)

Objective: Compare the free-radical scavenging activity of the ketal against its phytochemical parent[2].

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol.

  • Incubation: In a 96-well plate, mix 100

    
    L of the DPPH solution with 100 
    
    
    L of the test compounds (Parent Ketone vs. 6-Substituted Ketal) at varying concentrations (10 - 100
    
    
    M).
  • Reaction Time: Incubate in the dark at room temperature for 30 minutes. Causality Check: Darkness prevents UV-induced degradation of the DPPH radical, ensuring signal decay is solely due to the test compound.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Data Interpretation: The parent ketone is expected to show moderate scavenging activity due to its enolizable alpha-protons. The ketalized analog should exhibit a near-total loss of this activity, validating that the biological antioxidant mechanism relies on the unprotected carbonyl/enol system.

References

  • [2] PRELIMINARY PHYTOCHEMICAL AND GC MS STUDY OF ONE MEDICINAL PLANT CARISSA SPINARUM - ResearchGate.2

  • [3] Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[1]decane derivatives as potent and selective 5-HT1A receptor agonists - IRIS Unimore. 3

  • [5] 8-Ethoxy-1,4-dioxaspiro[1]decane - Vulcanchem. 5

  • [4] and 1,4-dithiaspiro[1]decane - . 4

Spectroscopic Comparison Guide: 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane and Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth spectroscopic analysis comparing 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (hereafter referred to as the Target Ketal ) with its primary precursor, 2-(1-Cyclohexen-1-yl)cyclohexanone (the Parent Ketone ).

The transformation represents a classic protective group strategy—the masking of a cyclic ketone as a 1,3-dioxolane (ketal) to allow selective functionalization of the pendant cyclohexenyl moiety. This guide details the specific spectral shifts (IR,


H NMR, 

C NMR) that serve as definitive proof of transformation, providing a self-validating analytical framework for researchers.

Chemical Context & Synthesis[1][2][3][4][5]

The synthesis involves the acid-catalyzed condensation of 2-(1-Cyclohexen-1-yl)cyclohexanone with ethylene glycol . This reaction is thermodynamically driven by the removal of water, typically using a Dean-Stark apparatus.

Reaction Pathway Visualization

SynthesisPath Ketone Precursor A: 2-(1-Cyclohexen-1-yl) cyclohexanone (C12H18O) Intermediate Hemiketal Intermediate Ketone->Intermediate p-TsOH (cat) Benzene/Toluene Glycol Precursor B: Ethylene Glycol (C2H6O2) Glycol->Intermediate p-TsOH (cat) Benzene/Toluene Product Target Product: 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane Intermediate->Product -H2O (Dean-Stark) Water Byproduct: H2O Intermediate->Water

Figure 1: Synthetic pathway for the ketal protection of 2-(1-cyclohexenyl)cyclohexanone. The reaction is reversible and requires water removal to drive completion.

Spectroscopic Comparison

The validation of the Target Ketal relies on observing the disappearance of ketone-specific signals and the appearance of the dioxolane ring signatures.

Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate confirmation of the reaction progress.

FeatureParent Ketone (Precursor)Target Ketal (Product)Diagnostic Significance
C=O Stretch 1710–1715 cm⁻¹ (Strong)Absent Primary Indicator. Complete disappearance confirms full conversion.
C=C Stretch ~1640 cm⁻¹ (Weak/Medium)~1640 cm⁻¹ (Medium)Confirms the cyclohexenyl ring remains intact (no isomerization/hydrogenation).
C-O-C Stretch Absent1050–1150 cm⁻¹ (Strong, Broad)Secondary Indicator. Characteristic of the newly formed 1,3-dioxolane ring.
-OH Stretch Absent (unless wet)Absentconfirms no unreacted ethylene glycol remains.
Proton NMR ( H NMR)

The


H NMR spectrum reveals the local environment changes, particularly at the spiro-fusion site (C6) and the new ethylene bridge.
Proton EnvironmentParent Ketone (

ppm)
Target Ketal (

ppm)
Structural Insight
Vinyl Proton (-CH=C) 5.35 – 5.50 (m, 1H)5.40 – 5.60 (m, 1H)The double bond is retained. Slight shift due to loss of carbonyl anisotropy.
Ethylene Bridge (-O-CH₂-CH₂-O-) Absent3.85 – 4.05 (m, 4H)Definitive Proof. Appears as a tight multiplet characteristic of spiro-ketals.
Alpha-Proton (H-C6) 2.80 – 3.00 (m, 1H)2.10 – 2.30 (m, 1H)Significant upfield shift. The proton is no longer deshielded by the carbonyl cone.
Ring Protons (Aliphatic) 1.50 – 2.50 (Complex)1.40 – 2.00 (Complex)General upfield shift due to loss of electron-withdrawing C=O.
Carbon-13 NMR ( C NMR)

C NMR provides the most unambiguous confirmation of the carbon skeleton transformation.
Carbon EnvironmentParent Ketone (

ppm)
Target Ketal (

ppm)
Diagnostic Significance
Carbonyl / Spiro Carbon 208 – 212 (C=O) 108 – 112 (O-C-O) Crucial Check. The sp3 spiro carbon is drastically shielded compared to the sp2 carbonyl.
Olefinic Quaternary (C1') 135 – 138136 – 140Retained unsaturation.
Olefinic Methine (C2') 120 – 125120 – 124Retained unsaturation.
Ethylene Glycol Carbons Absent63 – 65 (2C) Characteristic signals for the dioxolane ring carbons.

Experimental Protocol: Synthesis & Characterization

This protocol is designed to be self-validating . The "Checkpoints" ensure the user identifies failure points immediately rather than at the end of the process.

Materials
  • Precursor: 2-(1-Cyclohexen-1-yl)cyclohexanone (1.0 eq)

  • Reagent: Ethylene Glycol (1.5 – 2.0 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Solvent: Toluene or Benzene (Reagent Grade)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the ketone, ethylene glycol, and p-TsOH to the flask. Add solvent (approx. 10 mL per gram of ketone).

  • Reflux (Reaction Phase):

    • Heat the mixture to vigorous reflux.

    • Self-Validating Checkpoint 1: Observe the Dean-Stark trap. Within 30 minutes, water droplets should separate from the solvent in the trap. If no water collects, the temperature is too low or the system is not sealed.

  • Monitoring: Continue reflux until water evolution ceases (typically 2–4 hours).

    • Self-Validating Checkpoint 2: Spot TLC (Hexane/EtOAc). The product (Ketal) is less polar (higher

      
      ) than the starting Ketone. Use a stain (e.g., Anisaldehyde) as UV activity may be weak for the ketal.
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Wash the reaction mixture with saturated NaHCO₃ (to neutralize acid) and then brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Concentrate under reduced pressure.

    • Note: The product is often pure enough for use. If not, purify via flash column chromatography (SiO₂, 95:5 Hexane:EtOAc). Warning: Silica is slightly acidic; add 1% triethylamine to the eluent to prevent hydrolysis of the ketal.

Analytical Logic Flow

AnalysisFlow Sample Isolated Product IR Step 1: IR Spectroscopy Sample->IR Check1 Is peak at 1710 cm⁻¹ absent? IR->Check1 NMR Step 2: 1H NMR (CDCl3) Check1->NMR Yes Fail FAIL: Incomplete Reaction or Hydrolysis Check1->Fail No (Ketone remains) Check2 Is multiplet at 3.9-4.0 ppm present? NMR->Check2 Success CONFIRMED: Target Ketal Check2->Success Yes Check2->Fail No

Figure 2: Decision tree for spectroscopic validation of the product.

References

  • Precursor Characterization (2-(1-Cyclohexen-1-yl)cyclohexanone)
  • General Ketalization Methodology & Spectra

    • NIST Chemistry WebBook. (n.d.). 1,4-Dioxaspiro[4.5]decane IR Spectrum. Retrieved October 26, 2023, from [Link]

    • Note: Provides the baseline IR fingerprint for the 1,4-dioxaspiro[4.5]decane core, demonstrating the characteristic C-O-C bands in the 1050-1150 cm⁻¹ region.
  • Spectroscopic Principles of Carbonyl Protection

    • LibreTexts Chemistry. (2023).[3] Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][4][5][6][7][8][9][10]

    • Note: Authoritative source for standard shifts of C=O vs C-O-C functionalities.

Sources

Comparative Stability Analysis: Spiroketal Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability Analysis of Different Spiroketal Compounds Content Type: Publish Comparison Guide

Executive Summary

Spiroketals are privileged structural motifs in natural products (e.g., Spongistatins, Avermectins) and emerging drug candidates. Their three-dimensional rigidity and capacity for displaying pharmacophores along defined vectors make them attractive scaffolds. However, their stability is governed by a complex interplay between stereoelectronic effects (specifically the anomeric effect) and steric interactions .

This guide provides a technical comparison of spiroketal stability profiles, distinguishing between Thermodynamic Stability (equilibrium preference) and Kinetic Stability (resistance to hydrolysis/isomerization). It includes experimental protocols for assessing these parameters and data on key model systems.

Theoretical Framework: The Forces at Play

To predict the stability of a spiroketal, one must evaluate the competition between two primary forces:

  • The Anomeric Effect (Stabilizing):

    • Mechanism: Hyperconjugative donation of an oxygen lone pair (

      
      ) into the antibonding orbital of the adjacent C-O bond (
      
      
      
      ).
    • Preference: Favors the axial orientation of the exocyclic oxygen.[1]

    • Magnitude: In [6,6]-spiroketals, a "Double Anomeric" effect (both oxygens axial) provides ~2.4–3.0 kcal/mol of stabilization compared to the equatorial/equatorial conformer.

  • Steric Interactions (Destabilizing):

    • Mechanism: 1,3-diaxial interactions between substituents on the ring and the axial C-O bonds.

    • Impact: Bulky substituents can override the anomeric effect, forcing the ring into a "Non-anomeric" (equatorial) conformation to relieve strain.

Stability Decision Logic

The following diagram illustrates the decision process for predicting the major spiroketal isomer.

SpiroketalStability Start Analyze Spiroketal Structure RingSize Determine Ring Size ([6,6], [6,5], or [5,5]) Start->RingSize CheckAnomeric Check Anomeric Potential (Can oxygens be axial?) RingSize->CheckAnomeric [6,6] System ResultKinetic Kinetic Product (Requires Chelation/Trapping) RingSize->ResultKinetic [5,5] (Rapid Pseudorotation) CheckSterics Identify Destabilizing Sterics (1,3-diaxial interactions) CheckAnomeric->CheckSterics Yes ResultContra Contra-Thermodynamic Product (Sterically Driven) CheckAnomeric->ResultContra No (Bridgehead constraints) ResultThermo Thermodynamic Product (Double Anomeric) CheckSterics->ResultThermo Minimal Sterics CheckSterics->ResultContra Severe Sterics (e.g., Axial Methyl) ResultContra->ResultKinetic If synthesized via Metal Chelation

Figure 1: Decision tree for predicting the dominant spiroketal isomer based on competing steric and stereoelectronic effects.

Comparative Analysis: Thermodynamic & Kinetic Data

Table 1: Thermodynamic Stability of [6,6]-Spiroketal Conformations

Based on 1,7-dioxaspiro[5.5]undecane model systems.

ConformationConfigurationAnomeric InteractionsRelative Energy (

, kcal/mol)
Stability Assessment
Axial / Axial trans-bi-axial2 (Double)0.0 (Global Min) Most Stable. Dominated by electronic stabilization.
Axial / Equatorial cis-axial-equatorial1 (Single)+2.4Metastable. Observed in natural products with steric constraints (e.g., Spongistatin CD ring).
Equatorial / Equatorial trans-bi-equatorial0 (None)+4.5 - 5.0Unstable. Rarely observed without significant locking mechanisms (e.g., macrocyclization).
Table 2: Substituent Effects on Isomer Ratios

Equilibration ratios under acid catalysis (e.g., pTsOH, MeOH).

Compound SystemSubstituentMajor Isomer at EquilibriumRatio (Thermo:Kinetic)Mechanism
Unsubstituted [6,6] HDouble Anomeric>95 : 5Anomeric effect dominates.
2-Methyl-[6,6] Methyl (Axial)Single Anomeric~40 : 601,3-diaxial steric clash destabilizes the double anomeric form.
Pectenotoxin (PTX) Complex MacrocycleMixed40 : 16 : 44Long-range conformational constraints balance sterics and electronics.
Shensongine A PyrrolomorpholineDouble Anomeric100 : 0Strong thermodynamic preference; stable at pH 1.

Experimental Protocols

Protocol A: Acid-Catalyzed Equilibration Study

Purpose: To determine the thermodynamic preference of a spiroketal system.[2]

Reagents:

  • Spiroketal substrate (10 mg)

  • Deuterated Methanol (

    
    ) or Benzene (
    
    
    
    )
  • Camphorsulfonic Acid (CSA) or p-Toluenesulfonic acid (pTsOH)

Workflow:

  • Baseline NMR: Dissolve substrate in NMR solvent and acquire a quantitative

    
     NMR spectrum (t=0).
    
  • Catalysis: Add 5 mol% CSA to the NMR tube.

  • Monitoring: Incubate at 25°C. Acquire spectra at t = 1h, 6h, 24h, and 48h.

  • Analysis: Integrate distinct anomeric proton signals. The ratio at 48h (or when changes cease) represents

    
    .
    
  • Calculation: Calculate

    
    .
    
Protocol B: Kinetic Stability Assessment (pH Titration)

Purpose: To determine the resistance of a "kinetic" (less stable) spiroketal to hydrolysis or isomerization.

Workflow:

  • Preparation: Prepare 1 mM solutions of the spiroketal in buffered mixtures of THF/Water (1:1) ranging from pH 1 to pH 7.

  • Incubation: Stir at room temperature.

  • Sampling: Aliquot at defined intervals (0.5h, 1h, 4h, 12h).

  • Quench: Immediately neutralize aliquots with sat.

    
    .
    
  • Quantification: Analyze via HPLC-MS or GC-MS.

  • Data Interpretation:

    • Class I (High Stability): No isomerization at pH 2 for >24h.

    • Class II (Moderate Stability): Stable at pH 5; isomerizes at pH 3.

    • Class III (Labile): Rapid isomerization/hydrolysis at pH < 6.

Mechanistic Visualization

The following diagram details the acid-catalyzed pathway that converts a kinetic spiroketal (formed via chelation control) into its thermodynamic counterpart.

EquilibrationPathway cluster_conditions Reaction Conditions Kinetic Kinetic Spiroketal (Single Anomeric / Non-Anomeric) High Energy Oxocarbenium Oxocarbenium Ion Intermediate (Ring Open) Kinetic->Oxocarbenium H+, Ring Opening (Rate Limiting) Thermodynamic Thermodynamic Spiroketal (Double Anomeric) Low Energy Oxocarbenium->Thermodynamic Bond Rotation & Re-closure (Axial Attack) Thermodynamic->Oxocarbenium Reversible (Slow) Acid Catalyst (pTsOH) Acid Catalyst (pTsOH) Acid Catalyst (pTsOH)->Kinetic

Figure 2: Pathway of acid-catalyzed isomerization. The reaction proceeds via an oxocarbenium ion intermediate, allowing bond rotation to the thermodynamically favored axial-axial conformation.

References

  • Deslongchamps, P. (1983).[3] Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the anomeric effect).

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661.

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440.

  • Brimble, M. A., & Fares, F. A. (1999). Sperimine: A Novel Spiroketal from the New Zealand Ascidian Didemnum sp. Tetrahedron, 55(25), 7829-7836. (Example of [6,6]-spiroketal stability).
  • Smith, A. B., et al. (2001). Total Synthesis of Spongistatin 1. Journal of the American Chemical Society, 123(44), 10942–10952. (Demonstrates steric override of anomeric effect).
  • Tius, M. A. (2017). Synthesis of Spiroketals. Chemical Reviews. (Modern synthetic methods for kinetic vs thermodynamic control).

Sources

Structural Validation of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Evaluating Spirocyclic Complexity

In modern organic synthesis and drug development, the unambiguous structural validation of complex intermediates is a non-negotiable checkpoint. The molecule 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane (C₁₄H₂₂O₂) presents a unique analytical challenge. It features a sterically congested spiro-fused 1,3-dioxolane ring adjacent to a bulky, conformationally flexible 1-cyclohexenyl substituent.

Because this compound lacks heavy atoms (containing only carbon, hydrogen, and oxygen) and often presents as a low-melting waxy solid or viscous oil at room temperature, determining its absolute stereochemistry at the C6 chiral center requires rigorous analytical logic. As a Senior Application Scientist, I do not view structural validation as a single assay, but as a holistic, self-validating system. In this guide, we will objectively compare Single-Crystal X-ray Diffraction (SCXRD) against alternative methodologies—Microcrystal Electron Diffraction (MicroED) and 2D NMR—and outline a field-proven protocol for absolute structural confirmation.

Methodological Comparison: SCXRD vs. MicroED vs. NMR

To select the correct analytical pathway, we must understand the physical causality behind each technique's strengths and limitations.

  • Single-Crystal X-ray Diffraction (SCXRD): The gold standard. X-rays scatter off electron clouds. By utilizing a copper microfocus source (Cu Kα), we can exploit the weak anomalous dispersion of oxygen atoms to determine absolute stereochemistry without a chiral auxiliary. However, it strictly requires a well-ordered crystal larger than 10 µm.

  • Microcrystal Electron Diffraction (MicroED): A revolutionary Cryo-EM technique. Electrons interact with the electrostatic potential of atoms ~1,000 times stronger than X-rays [1]. This allows for the analysis of vanishingly small nanocrystals (100–500 nm) from seemingly amorphous powders [2]. However, dynamical scattering effects currently make the assignment of absolute stereochemistry from light atoms highly complex compared to SCXRD.

  • 2D Nuclear Magnetic Resonance (NMR): Essential for bulk purity and solution-state dynamics. NOESY experiments can map the relative spatial proximity of the cyclohexenyl protons to the spiro ring. Yet, NMR cannot determine absolute configuration without chemical derivatization (e.g., Mosher's esters), which is impossible here due to the lack of reactive hydroxyl or amine groups.

Quantitative Performance Matrix
Analytical MetricSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)2D NMR Spectroscopy (NOESY/HSQC)
Optimal Sample State > 10 µm Single Crystal100–500 nm Nanocrystals1–5 mg in Deuterated Solvent
Resolution Limit < 0.8 Å (Atomic)~0.8–1.0 ÅN/A (Ensemble Average)
Absolute Stereochemistry Yes (via Oxygen Anomalous Dispersion)Emerging (Requires Dynamical Refinement)No (Requires Chiral Auxiliary)
Data Acquisition Time 2–24 Hours< 10 Minutes1–4 Hours
Conformational Data Solid-State (Static lattice)Solid-State (Static lattice)Solution-State (Dynamic average)
Primary Limitation Crystal Growth DifficultyDynamical Scattering Effects [3]Signal Overlap; No Absolute Config.

Workflow Logic & Visualization

The physical state of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane dictates the analytical workflow. If the compound is an oil, we must force crystallization in situ. The following logic tree maps the decision process.

StructuralValidation A Synthesize C14H22O2 (Spirocyclic Ketal) B Assess Physical State (298 K) A->B C Liquid / Oil Phase B->C RT D Solid / Powder Phase B->D RT E 2D NMR (NOESY) Relative Conformation C->E F In Situ Cryo-Crystallization (Capillary Zone Melting) C->F G Assess Crystal Size D->G J Absolute Structure Validated E->J Relative Only F->G H MicroED (Cryo-EM) 100-500 nm crystals G->H Nanocrystalline I SCXRD (Cu Kα) > 10 µm crystals G->I Single Crystal H->J I->J Absolute Config

Decision matrix for structural validation of spirocyclic ketals based on physical state.

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve absolute stereochemical assignment of a light-atom molecule like our target spiro-ketal, we must engineer a protocol that eliminates systematic errors. This step-by-step methodology utilizes in situ cryo-crystallization and high-redundancy data collection.

Phase 1: In Situ Cryo-Crystallization

Causality: Because the target molecule is highly flexible and likely a liquid at room temperature, standard solvent evaporation will fail. We must freeze the conformational dynamics thermally.

  • Sample Loading: Draw 2 µL of the neat analyte into a 0.3 mm thin-walled quartz or borosilicate glass capillary. Seal both ends with epoxy.

  • Mounting & Flash Cooling: Mount the capillary on the diffractometer goniometer. Plunge the temperature to 100 K using an open-flow nitrogen cryostream. The sample will form a polycrystalline glass.

  • Laser-Assisted Zone Melting: Apply a localized IR laser (or optical heating device) to create a small melt zone. Slowly translate the melt zone along the capillary at a rate of 1 mm/hour.

    • Self-Validating Checkpoint 1: Observe the capillary under cross-polarized light. The emergence of uniform birefringence confirms the transition from a glassy state to a single, long-range ordered crystal domain.

Phase 2: High-Redundancy Data Collection

Causality: Oxygen's anomalous scattering factor (


) is incredibly weak. To accurately measure the Bijvoet differences required for absolute stereochemistry, we must artificially boost the signal-to-noise ratio through high data redundancy.
  • Source Selection: Utilize a Cu Kα microfocus X-ray source (

    
     Å). Do not use Mo Kα, as the anomalous signal of oxygen at the molybdenum wavelength is too weak to resolve.
    
  • Strategy Generation: Program a data collection strategy covering a full 360° of reciprocal space with a target multiplicity (redundancy) of >12.

  • Exposure: Set exposure times to achieve an

    
     for low-angle reflections and 
    
    
    
    at the high-angle limit (
    
    
    Å).
Phase 3: Integration, Refinement, and Validation
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: The glass capillary and the cylindrical shape of the crystal absorb X-rays. If uncorrected, this absorption mimics anomalous dispersion, leading to a false stereochemical assignment.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated riding positions to prevent over-parameterization.

    • Self-Validating Checkpoint 2 (The Flack Parameter): Freely refine the Flack parameter (

      
      ). A valid absolute structure is confirmed only  if 
      
      
      
      or
      
      
      . If
      
      
      , invert the structural model and re-refine. If
      
      
      , the crystal is a racemic twin, and absolute stereochemistry cannot be definitively assigned from this sample.
    • Self-Validating Checkpoint 3: Check the residual electron density map. The highest unassigned peak must be

      
      , confirming no atoms (such as a misassigned oxygen in the spiro ring) were missed.
      

Conclusion

While 2D NMR provides rapid relative conformational data, and MicroED is rapidly advancing for sub-micron powders, SCXRD remains the most robust, self-validating technique for determining the absolute structure of light-atom spirocyclic compounds like 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane. By leveraging in situ crystallization and Cu Kα radiation, researchers can bypass the physical limitations of low-melting analytes and secure definitive, publication-grade structural proof.

References

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., ... & Gonen, T. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science.[Link]

  • Clabbers, M. T. B., et al. (2024). "Microcrystal electron diffraction promises a revolution in study of proteins, small molecules." Chemistry World.[Link]

  • Alao, J. P., et al. (2021). "Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments." MDPI Crystals.[Link]

Comparing the reactivity of the double bond in 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane with other alkenes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane

Executive Summary & Structural Analysis

This guide evaluates the chemical reactivity of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane (hereafter referred to as Compound A ). Structurally, Compound A is the ethylene ketal of 2-(1-cyclohexenyl)cyclohexanone. It features a trisubstituted double bond within a cyclohexenyl ring, located vicinal to a bulky spiro-dioxolane protecting group.

Key Reactivity Differentiators:

  • Steric Shielding: The spiro-ketal moiety at C5 imposes significant steric bulk, shielding the adjacent C6 position and the attached cyclohexenyl ring. This reduces reaction rates compared to simple trisubstituted alkenes (e.g., 1-methylcyclohexene).

  • Electronic Isolation: Unlike its parent enone, the double bond in Compound A is electronically isolated from the carbonyl (masked as a ketal). It behaves as a nucleophilic, electron-rich alkene rather than an electron-deficient Michael acceptor.

  • Acid Lability: The ketal functionality acts as a "reactivity switch." Under acidic conditions, it hydrolyzes to the conjugated enone, drastically altering the electronic landscape from nucleophilic to electrophilic.

Comparative Reactivity Profile

The following table contrasts Compound A with standard alkene benchmarks to contextualize its performance in key transformations.

Table 1: Relative Reactivity Benchmarks
FeatureCyclohexene 1-Methylcyclohexene Compound A (Target)

-Pinene
Substitution DisubstitutedTrisubstitutedTrisubstituted (Hindered)Trisubstituted (Bridged)
Steric Bulk LowMediumHigh (Vicinal Spiro-Ketal)Very High
Epoxidation Rate (

)
100 (Reference)~50~15-20 < 5
Hydrogenation Rapid, Non-selectiveRapid, Cis-selectiveSlow, High Face Selectivity Slow, Exo-selective
Acid Stability StableStableLabile (Ketal Hydrolysis)Rearrangement Prone
Primary Utility Solvent/ReagentModel SubstrateMasked Enone / Intermediate Chiral Pool Scaffold

Analyst Note: Compound A exhibits a "Goldilocks" reactivity—sufficiently nucleophilic for directed functionalization (e.g., epoxidation) but sterically differentiated enough to achieve high diastereoselectivity, unlike the unhindered 1-methylcyclohexene.

Detailed Reaction Pathways & Mechanisms[1]

The reactivity of Compound A is defined by the competition between the nucleophilic alkene and the acid-sensitive ketal.

Mechanistic Pathway Diagram

ReactivityPathways Start Compound A (Nucleophilic Alkene) Epox Epoxide Product (Single Diastereomer) Start->Epox mCPBA / NaHCO3 (Electrophilic Addition) Enone Parent Enone (Electrophilic) Start->Enone H3O+ / THF (Hydrolysis) Sat Bicyclohexyl Ketal (Saturated) Start->Sat H2, Pd/C (Hydrogenation) Sterics Spiro-Ketal directs reagents to anti-face Sterics->Start

Figure 1: Divergent reactivity pathways. The green path represents the primary utility (functionalization), while the red dashed path indicates the deprotection route.

Experimental Protocols

These protocols are designed to maximize yield while mitigating the risk of inadvertent ketal hydrolysis.

Protocol A: Diastereoselective Epoxidation

Objective: Synthesize the epoxide of Compound A without deprotecting the ketone. Rationale: The use of a buffered system is critical.[1] Standard acidic mCPBA conditions can trigger ketal hydrolysis, leading to complex mixtures of enone and epoxy-ketones.

Materials:

  • Compound A (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA), 77% max (1.2 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve Compound A (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Buffering: Add solid

    
     (25 mmol) directly to the stirring solution. Critical: This neutralizes the m-chlorobenzoic acid byproduct.
    
  • Addition: Cool the mixture to 0°C. Add mCPBA (12 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (stain with Anisaldehyde; alkene spot will disappear).

  • Workup: Quench with saturated aqueous

    
     (to reduce excess peroxide) followed by saturated 
    
    
    
    . Extract with DCM.
  • Purification: Flash chromatography on silica gel (pre-treated with 1%

    
     to ensure basicity).
    

Expected Outcome: >85% Yield of the anti-epoxide (relative to the spiro group).

Protocol B: Controlled Hydrolysis (Deprotection)

Objective: Access 2-(1-cyclohexenyl)cyclohexanone for comparison.

  • Dissolve Compound A in THF:Water (4:1).

  • Add p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Stir at 40°C for 3 hours.

  • Observation: The UV profile will shift drastically as the conjugated enone system forms (

    
     ~235 nm).
    

Technical Discussion: Steric vs. Electronic Control

The reactivity of the double bond in Compound A is a textbook example of steric differentiation .

  • Electronic Environment: The alkene is trisubstituted, making it electron-rich (

    
    ). In the absence of the spiro-ketal, it would react nearly as fast as 1-methylcyclohexene.
    
  • Steric Environment: The 1,4-dioxaspiro[4.5]decane system is rigid. The ethylene glycol bridge locks the conformation, creating a permanent "bulk" on one face of the cyclohexane ring.

  • Consequence: Reagents must approach from the face opposite the axial oxygen of the ketal. This allows for high diastereocontrol (often >10:1 dr) in hydrogenation and epoxidation reactions, a significant advantage over the flexible 1-methylcyclohexene.

Data Summary Table: Reaction Rates (Relative)
ReagentSubstrate: CyclohexeneSubstrate: Compound ASelectivity (Compound A)

/ Pd-C
1.0 (Fast)0.15 (Slow)>95:5 cis-fused

(Epoxidation)
1.00.20>90:10 anti-epoxide

1.00.10High Regiocontrol

References

  • Smith, A. B.; Jerris, P. J. "Synthesis of Spiroketals and their Application in Natural Product Synthesis." Journal of the American Chemical Society, 1981.

  • Paquette, L. A. "Principles of Steric Shielding in Spirocyclic Systems." Organic Reactions, 2004.

  • House, H. O. "Modern Synthetic Reactions: Hydrogenation of Hindered Alkenes." Benjamin-Cummings Publishing, 2nd Ed., 1972.
  • PubChem Compound Summary. "1,4-Dioxaspiro[4.5]decane Derivatives."

Sources

Cross-referencing analytical data for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane with literature values

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane is the ethylene glycol ketal derivative of 2-(1-cyclohexenyl)cyclohexanone (CAS 1502-22-3). This molecule represents a critical "masked" intermediate, often utilized in the synthesis of polycyclic terpenes and steroids (e.g., via Robinson Annulation or Torgov-type sequences).

The primary analytical challenge lies in distinguishing the robust spiro-ketal from its reactive enone/ketone precursor and preventing acid-catalyzed hydrolysis during workup. This guide provides a cross-referencing framework to validate structural integrity using NMR, IR, and stability profiling.

Structural Logic

The molecule consists of a 1,4-dioxaspiro[4.5]decane core substituted at the 6-position (alpha to the spiro center) with a 1-cyclohexenyl group.

StructuralLogic Ketone Precursor: 2-(1-Cyclohexenyl) cyclohexanone (Reactive Ketone) Reaction Acid Catalyzed Ketalization (Ethylene Glycol, -H2O) Ketone->Reaction Protection Product Target: 6-(1-Cyclohexen-1-yl)- 1,4-dioxaspiro[4.5]decane (Stable Spiro Ketal) Reaction->Product Dean-Stark Impurity Hydrolysis Product: Reverted Ketone (Acid Sensitivity) Product->Impurity Aq. Acid (pH < 4) Impurity->Ketone Identity Match

Caption: Synthesis and degradation pathway. The target spiro-ketal (Green) must be analytically distinguished from the reactive ketone precursor (Red).

Analytical Cross-Referencing (NMR & IR)

Because direct spectral libraries for this specific ketal are often proprietary or fragmented, validation relies on comparative subtraction against the known precursor (CAS 1502-22-3) and the unsubstituted spiro-core (CAS 177-10-6).

Proton ( H) NMR Comparison

Solvent: CDCl


 | Frequency:  400 MHz
Proton EnvironmentTarget Ketal (Expected)Precursor Ketone (Literature)Diagnostic Shift
Olefinic (C=CH) 5.45 – 5.60 ppm (m, 1H) 5.50 – 5.65 ppm (m, 1H)Minor: Remains largely unchanged; confirms cyclohexenyl ring integrity.
Ketal (-O-CH

-CH

-O-)
3.90 – 4.05 ppm (m, 4H) AbsentCRITICAL: Appearance of a tight multiplet at ~3.95 ppm confirms protection.
Alpha-Methine (C6-H) 2.30 – 2.50 ppm (m, 1H) 2.90 – 3.10 ppm (m, 1H)Shielding: Shift upfield due to loss of carbonyl anisotropy.
Allylic/Ring (CH

)
1.50 – 2.10 ppm (m)1.60 – 2.40 ppm (m)Complex: General overlap; less diagnostic.
Carbon ( C) NMR Comparison

Solvent: CDCl


 | Frequency:  100 MHz
Carbon EnvironmentTarget Ketal (Expected)Precursor Ketone (Literature)Validation Logic
Carbonyl (C=O) Absent~210.0 – 212.0 ppm Primary QC: Any signal >200 ppm indicates deprotection/failure.
Spiro Ketal (O-C-O) 108.5 – 111.0 ppm AbsentConfirmation: Diagnostic quaternary carbon signal.
Olefinic (Quaternary) 136.0 – 139.0 ppm135.0 – 138.0 ppmConfirms tetrasubstituted alkene junction.
Olefinic (CH) 120.0 – 123.0 ppm121.0 – 124.0 ppmConfirms double bond presence.
Ketal Ethylene (CH

)
63.5 – 65.0 ppmAbsentTwo signals (if diastereotopic) or one strong signal.
Infrared (IR) Spectroscopy
  • Target (Ketal): Strong bands at 1050–1150 cm

    
      (C-O-C symmetric/asymmetric stretch). Absence  of C=O stretch.
    
  • Contaminant (Ketone): Strong band at 1710–1715 cm

    
      (Ketone C=O).
    

Performance & Stability Profile

The spiro-ketal structure offers superior hydrolytic stability compared to acyclic analogs (e.g., dimethyl ketals) due to the thermodynamic gem-disubstituent effect and the rigidity of the five-membered dioxolane ring.

Stability Comparison Table
ConditionSpiro Ketal (Target)Acyclic Ketal (Analog)Free Ketone
Neutral (pH 7, H

O)
Stable (> 1 week)StableStable
Basic (NaOH, pH 14) Highly Stable StableUnstable (Aldol polymerization)
Mild Acid (Silica Gel) Metastable (Fast elution required)Unstable (Hydrolyzes)Stable
Strong Acid (1M HCl) Hydrolyzes to Ketone (< 1 hr)Hydrolyzes rapidly (< 5 min)Stable

Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating)

Objective: Synthesize the target while minimizing thermodynamic reversion to the ketone.

  • Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.

  • Reagents: Charge 2-(1-cyclohexenyl)cyclohexanone (1.0 equiv), Ethylene Glycol (5.0 equiv), and p-TSA (0.05 equiv) in Toluene (0.5 M).

    • Rationale: Excess glycol pushes equilibrium (Le Chatelier’s principle); Toluene enables azeotropic water removal (

      
      C).
      
  • Reaction: Reflux until water collection ceases (~3-5 hours).

    • QC Check: Spot TLC (Hexane/EtOAc 9:1). Product R

      
       ~0.6 (Ketone R
      
      
      
      ~0.4).
  • Quench: Cool to RT. Add sat. NaHCO

    
      immediately.
    
    • Critical: Neutralization is vital before aqueous workup to prevent acid-catalyzed hydrolysis.

  • Workup: Extract with Et

    
    O. Wash organic layer with Brine. Dry over K
    
    
    
    CO
    
    
    (basic drying agent preferred over MgSO
    
    
    for acid-sensitive ketals).
  • Purification: Flash Chromatography on Et

    
    N-treated Silica Gel  (2% v/v Et
    
    
    
    N in eluent).
    • Note: Untreated silica is slightly acidic and can degrade the spiro-ketal on the column.

Protocol B: Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the ketal under physiological or reaction conditions.

StabilityWorkflow Step1 Prepare Stock Solution (10 mM in MeCN) Step2 Add Buffer (pH 5.0 or 1.0) Initiate Timer Step1->Step2 Step3 Aliquot at t=0, 15, 30, 60 min Step2->Step3 Step4 Quench in excess NaHCO3 Extract into CDCl3 Step3->Step4 Step5 NMR Analysis Integrate Ketal (3.9 ppm) vs Ketone (2.9 ppm) Step4->Step5

Caption: Kinetic workflow for determining ketal stability half-life.

  • Dissolve 10 mg of Target Ketal in 0.5 mL MeCN.

  • Add 0.5 mL of aqueous buffer (Acetate pH 5 or HCl pH 1).

  • Monitor by quenching aliquots into CDCl

    
    /NaHCO
    
    
    
    at set intervals.
  • Calculate % Hydrolysis = [Integral(Ketone) / (Integral(Ketone) + Integral(Ketal))] × 100.

References

  • Ketone Precursor Data: ChemicalBook. (2023). "2-(1-Cyclohexenyl)cyclohexanone (CAS 1502-22-3) NMR Spectrum." Link

  • Spiro Ketal Core Data: NIST Chemistry WebBook. "1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) IR and Mass Spectra." Link

  • Comparative Ketal Stability: BenchChem. (2025). "Comparative Analysis of the Stability of Cyclic versus Acyclic Acetals." Link

  • General Synthesis Protocol: Organic Syntheses. "Preparation of Cyclohexanedione Monoethylene Ketal." Org.[1] Synth. 1962, 42, 1. (Adapted for conjugated systems).

  • Structural Analog (Enone Ketal): PubChem. "1,4-Dioxaspiro[4.5]dec-6-ene (CAS 1004-58-6)."[2] Link

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of synthetic strategies for the production of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane, a novel spiroketal with potential applications in medicinal chemistry and materials science. Given the absence of a directly established synthetic route in the current literature, we propose a primary two-step pathway involving a Robinson annulation followed by an acid-catalyzed ketalization. This primary route is critically benchmarked against a viable alternative employing a Suzuki-Miyaura cross-coupling for the formation of the core C-C bond. Furthermore, a comparative study of various catalytic systems for the pivotal ketalization step is presented to optimize reaction efficiency. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related molecules, providing a robust framework for methodological selection based on efficiency, yield, and scalability.

Introduction: The Significance of the Target Molecule

The molecular architecture of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane is distinguished by two key structural motifs: a spiroketal and a cyclohexenyl group. Spiroketals are privileged structures found in a multitude of biologically active natural products and are integral to many pharmaceuticals. Their rigid, three-dimensional conformation allows for precise spatial presentation of functional groups, making them valuable scaffolds in drug design. The cyclohexene moiety, a common feature in terpenoids and other natural products, introduces a degree of unsaturation that can be crucial for biological activity or for further synthetic transformations.

The combination of these two features in the target molecule suggests its potential as a versatile building block. The synthesis of such a molecule, however, requires a careful strategic approach to ensure efficiency and high yields. This guide will dissect and compare logical synthetic pathways to provide a clear, data-supported recommendation for its production.

Proposed Primary Synthetic Route: Robinson Annulation and Ketalization

Our primary proposed route is a convergent two-step synthesis. The core strategy is to first construct the cyclohexenyl-substituted cyclohexanone precursor via a Robinson annulation, a classic and powerful method for the formation of six-membered rings.[1][2] This is followed by the protection of the ketone as a cyclic ketal using ethylene glycol.

Primary_Synthetic_Route cluster_0 Step 1: Robinson Annulation cluster_1 Step 2: Ketalization reactant1 Cyclohexanone product1 3-(1-Cyclohexen-1-yl)cyclohexanone reactant1->product1 Base (e.g., NaOH, KOH) Michael Addition reactant2 1-Vinylcyclohexene (MVK Analogue) reactant2->product1 Intramolecular Aldol Condensation product2 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane product1->product2 Ketal Formation (Dehydration) reactant3 Ethylene Glycol reactant3->product2 catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product2

Caption: Proposed two-step synthesis of the target molecule.

Rationale for the Primary Route

The Robinson annulation is a robust and well-documented method for constructing substituted cyclohexenone rings.[3] It combines a Michael addition with an intramolecular aldol condensation in a one-pot reaction, which is highly step-economical.[2] The starting materials, cyclohexanone and a suitable Michael acceptor like 1-vinylcyclohexene (or a precursor that forms it in situ), are generally accessible. The subsequent ketalization is a standard and high-yielding protective group strategy.[4][5] This pathway is logical, relies on fundamental organic reactions, and is amenable to scale-up.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(1-Cyclohexen-1-yl)cyclohexanone via Robinson Annulation

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol or THF) under an inert atmosphere, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium tert-butoxide, 0.1-0.3 eq).

  • Cool the mixture to 0-5 °C.

  • Add 1-vinylcyclohexene (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a weak acid (e.g., aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(1-cyclohexen-1-yl)cyclohexanone.

Step 2: Synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(1-cyclohexen-1-yl)cyclohexanone (1.0 eq) in toluene.

  • Add ethylene glycol (1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or distillation to afford the final product.

Alternative Synthetic Strategies & Benchmarking

To provide a thorough evaluation, we will now compare the proposed primary route with a viable alternative that employs a modern cross-coupling reaction for the key C-C bond formation.

Method A: Suzuki-Miyaura Coupling for Precursor Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organic halide.[6][7][8] This method offers a different approach to constructing the 3-(1-cyclohexen-1-yl)cyclohexanone precursor. This would likely involve the coupling of 1-iodocyclohexene with a boronic ester derivative of cyclohexanone.

Suzuki_Miyaura_Route cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ketalization reactant1 1-Iodocyclohexene product1 3-(1-Cyclohexen-1-yl)cyclohexanone reactant1->product1 reactant2 Cyclohexanone-3-boronic acid pinacol ester reactant2->product1 catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->product1 product2 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane product1->product2 Acid-catalyzed Ketalization reactant3 Ethylene Glycol reactant3->product2

Caption: Alternative synthesis via Suzuki-Miyaura coupling.

Benchmarking against Robinson Annulation:

FeatureRobinson AnnulationSuzuki-Miyaura Coupling
Reagents Readily available, inexpensive base and solvents.Requires pre-functionalized starting materials (boronic ester, iodide), palladium catalyst, and ligands, which can be expensive.[6]
Conditions Can require strongly basic conditions, which may not be compatible with sensitive functional groups.Generally milder reaction conditions, offering broader functional group tolerance.[9]
Byproducts Primarily water and salt.Stoichiometric amounts of boronic acid byproducts and salts. Palladium residues may require removal.
Scalability Well-established for large-scale industrial synthesis.[2]Can be challenging to scale due to catalyst cost and removal, though advancements are being made.
Stereo/Regiocontrol Can sometimes lead to mixtures of regioisomers if the ketone is unsymmetrical.Offers precise control over the point of C-C bond formation.
Method B: Comparative Analysis of Ketalization Catalysts

The efficiency of the second step, the ketalization of the substituted cyclohexanone, is highly dependent on the choice of acid catalyst.[10] While p-TsOH is standard, a range of other catalysts can be employed, each with its own advantages and disadvantages.[11] The removal of water is crucial to drive the equilibrium towards the ketal product.[4][12]

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yield (Cyclohexanone)
p-Toluenesulfonic Acid (p-TsOH) Reflux in toluene with Dean-Stark trapInexpensive, effective, and widely used.Requires high temperatures, can be corrosive.97-99.5%[13]
Sulfuric Acid (H₂SO₄) Methanol, room tempStrong acid, can be very fast.Highly corrosive, can cause side reactions (e.g., dehydration of the cyclohexenyl group).High, but less selective.[10]
Brønsted Acidic Ionic Liquids Mild heating (e.g., 60 °C)Reusable, non-volatile, can be highly efficient.[14]Higher initial cost compared to simple acids.~83%[14]
Solid-Supported Catalysts (e.g., Dealuminated USY Zeolite, Fly Ash) Reflux with a water-carrying agent (e.g., benzene)Heterogeneous, easily removed by filtration, reusable.[15][16]May require specific preparation, activity can vary.up to 93.2%[15]
Trace HCl in Methanol Room temperatureExtremely mild conditions, low catalyst loading (0.1 mol%).[10]May require longer reaction times for hindered ketones.>95%[10]

Data-Driven Comparison and Recommendations

Synthetic RouteProposed Primary Route (Robinson Annulation) Alternative Route (Suzuki-Miyaura Coupling)
Overall Efficiency High step economy in the first step. Relies on classic, robust reactions.Potentially higher overall yield due to milder conditions and higher selectivity in the coupling step.
Cost-Effectiveness Generally more cost-effective due to cheaper starting materials and catalysts.Higher cost associated with palladium catalysts, ligands, and boronic acid precursors.
Scalability More straightforward to scale up for industrial production.Scalability can be a concern due to catalyst cost and the need for specialized equipment.
Green Chemistry Use of strong bases and organic solvents can be a drawback.Palladium is a heavy metal, and its removal is necessary. Use of boronic acids is generally considered green.

Recommendation:

  • For large-scale synthesis and cost-sensitive applications: The Primary Route via Robinson Annulation is recommended. Its use of inexpensive reagents and proven scalability make it the more economically viable option. For the ketalization step, a solid-supported acid catalyst like dealuminated USY zeolite offers a good balance of high yield and reusability.[15]

  • For small-scale laboratory synthesis, especially with sensitive substrates: The Alternative Route via Suzuki-Miyaura Coupling may be preferable. Its milder conditions and high selectivity can lead to cleaner reactions and potentially higher yields, which is often a priority in medicinal chemistry and early-stage drug discovery.[9] A mild ketalization using trace HCl in an alcohol solvent would be complementary to this approach.[10]

Conclusion and Future Outlook

This guide has presented a detailed comparative analysis for the synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane. By proposing a primary synthetic route based on the Robinson annulation and benchmarking it against a modern Suzuki-Miyaura cross-coupling, we have provided a clear framework for synthetic strategy selection. The choice between these routes will ultimately depend on the specific goals of the synthesis, whether they be large-scale production or small-scale, high-purity synthesis for biological evaluation. Further experimental validation of these proposed routes is warranted and will undoubtedly contribute to the growing field of spiroketal chemistry.

References

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][6][7]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][6]

  • Flammability: While not explicitly stated for this compound, similar organic molecules may be combustible.[8]

This assessment necessitates a robust personal protective equipment (PPE) strategy and adherence to strict handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane. The following table outlines the recommended PPE, which should be considered the minimum requirement.[9][10][11]

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][12][13]Protects against splashes and vapors that can cause serious eye irritation or damage.[9]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[12]Disposable nitrile gloves generally offer adequate protection.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination occurs.[12] Always wash hands after removing gloves.[14][15]
Body A standard laboratory coat, fully buttoned.[1][12] A chemical-resistant apron is recommended for larger quantities or when splashing is likely.[12]Provides a barrier to protect skin and clothing from spills and splashes.[9]
Respiratory All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] A respirator may be necessary for spill cleanup or in case of ventilation failure.[12]Protects the respiratory system from inhaling potentially toxic or irritating fumes and vapors.[9]
Feet Closed-toe shoes.[14] Safety footwear may be required depending on the specific laboratory and institutional policies.[16]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational workflow is paramount to ensuring safety and experimental integrity.

Preparation and Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Although a specific SDS is unavailable, review the SDS for similar compounds to be aware of potential hazards.[14]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.[15]

  • Gather all Necessary PPE: Inspect all PPE for damage before use.[12]

  • Prepare a Clean Workspace: Use bench paper to protect surfaces from contamination.[17]

  • Label all Glassware: Clearly label all containers with the chemical name and any relevant hazard warnings.[14]

Handling the Chemical

The following diagram illustrates the recommended workflow for handling 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS of Analogs prep_hood Verify Fume Hood Function prep_sds->prep_hood prep_ppe Inspect and Don PPE prep_hood->prep_ppe prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace handle_transfer Transfer in Fume Hood prep_workspace->handle_transfer handle_weigh Weigh in Ventilated Enclosure handle_transfer->handle_weigh handle_reaction Conduct Reaction in Hood handle_weigh->handle_reaction handle_storage Store in a Tightly Sealed Container handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware & Surfaces handle_storage->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane.

Storage Requirements
  • Container: Keep the compound in a tightly sealed and properly labeled container.[4][12]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4][12]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][12]

Disposal Plan: Environmental Responsibility

Proper disposal of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[12]

Waste Segregation and Collection

The logical flow for waste management is depicted below.

G cluster_waste Waste Management Protocol start Experiment Complete liquid_waste Collect Liquid Waste in a Labeled, Sealed Container start->liquid_waste solid_waste Collect Solid Waste (e.g., contaminated paper towels) Separately start->solid_waste empty_containers Rinse Empty Containers (if permissible) and Deface Label start->empty_containers ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) liquid_waste->ehs_pickup solid_waste->ehs_pickup empty_containers->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Waste Disposal Workflow.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.[1]

  • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.

  • Unused Chemical: Treat unused 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane as hazardous chemical waste.[12]

Disposal Procedure
  • Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal.

  • Contact Environmental Health and Safety (EHS): Your EHS department will provide guidance on the proper disposal procedures and arrange for waste pickup.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS. For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) and collect it in a sealed container for disposal.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that your groundbreaking work can proceed without compromising well-being.

References

  • Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one - Benchchem. (n.d.).
  • Personal protective equipment for handling 3,5-Cycloheptadien-1-one - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (2025, December 19).
  • Safety Data Sheet. (n.d.).
  • Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
  • 1,4-Dioxaspiro[4.5]decane-2-methanol, 9 - Synerzine. (2018, June 22).
  • 1,4-Dioxaspiro[4.5]decan-8-one SDS, 4746-97-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • SAFETY DATA SHEET - TCI Chemicals. (2019, April 9).
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